Product packaging for Merphos(Cat. No.:CAS No. 150-50-5)

Merphos

Cat. No.: B029040
CAS No.: 150-50-5
M. Wt: 298.5 g/mol
InChI Key: KLAPGAOQRZTCBI-UHFFFAOYSA-N
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Description

Merphos, with the CAS registry number 150-50-5 and the IUPAC name tributyl phosphorotrithioite, is a synthetic organophosphorus compound with the molecular formula C₁₂H₂₇PS₃ . It is primarily recognized in scientific literature for its historical and research applications as a plant growth regulator and defoliant, specifically for cotton . Its mechanism of action that leads to defoliation is described as occurring via an unknown pathway . This compound is of continued interest in research and environmental science due to its specific properties. It is characterized as a "forever chemical" because it demonstrates both high aquatic toxicity and a significant potential for bioaccumulation, with a high octanol-water partition coefficient (Log P of 7.67) . In the environment, it has a soil aerobic half-life (DT₅₀) of 10 days, classifying it as non-persistent, and it is considered non-mobile in soil . From a regulatory standpoint, this compound is not approved for use in the European Union . This product is intended for research purposes only and must not be used for personal, commercial, or other non-research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27PS3 B029040 Merphos CAS No. 150-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(butylsulfanyl)phosphane
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InChI

InChI=1S/C12H27PS3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3
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InChI Key

KLAPGAOQRZTCBI-UHFFFAOYSA-N
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Canonical SMILES

CCCCSP(SCCCC)SCCCC
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Molecular Formula

C12H27PS3
Record name MERPHOS
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DSSTOX Substance ID

DTXSID6024173
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Molecular Weight

298.5 g/mol
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Physical Description

Emulsifiable oil., Liquid, Almost colorless liquid; [Hawley] Pale amber liquid; [HSDB] Colorless to pale yellow liquid; [MSDSonline]
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Record name Phosphorotrithious acid, tributyl ester
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Boiling Point

115-134 °C @ 0.08 MM HG
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Flash Point

295 °F
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Solubility

SPARINGLY SOLUBLE IN WATER, SOL IN ACETONE, ETHYL ALCOHOL, BENZENE, HEXANE, KEROSENE, DIESEL OIL, HEAVY AROMATIC NAPHTHAS, XYLENE, METHYLATED NAPHTHALENE
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Density

0.99-1.01 @ 20 °C/4 °C
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Vapor Pressure

0.00002 [mmHg]
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Color/Form

PALE AMBER LIQUID

CAS No.

150-50-5
Record name MERPHOS
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Merphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos, an organothiophosphate, was historically utilized as a cotton defoliant. Its chemical properties and biological activity, primarily the inhibition of acetylcholinesterase, have been subjects of scientific interest. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental methodologies for their determination, and visual representations of its metabolic pathway and analytical workflow. Although its use as a pesticide has been discontinued (B1498344) in many regions, including the United States and the European Union, its chemical profile remains relevant for environmental monitoring and toxicological studies.

Chemical and Physical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its environmental fate, transport, and biological interactions.

PropertyValue
IUPAC Name tris(butylsulfanyl)phosphane[1]
CAS Number 150-50-5[1][2]
Molecular Formula C₁₂H₂₇PS₃[1][2][3]
Molecular Weight 298.5 g/mol [1][4]
Physical State Pale amber liquid, emulsifiable oil[1]
Odor Mild characteristic odor[1]
Boiling Point 115-134 °C at 0.08 mmHg[1]
Melting Point Not available
Density 0.99-1.01 g/cm³ at 20 °C[1]
Vapor Pressure 2.0 x 10⁻⁵ mmHg[1]
Water Solubility Sparingly soluble[1]
Solubility in Organic Solvents Soluble in acetone, ethanol, benzene, hexane, kerosene, and diesel oil[1][4]
Flash Point 146 °C (295 °F)[1]

Experimental Protocols

The determination of the chemical and physical properties of pesticides like this compound is governed by standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability for regulatory and scientific purposes.

Determination of Boiling Point (Following OECD Guideline 103)

The boiling point of this compound was likely determined using a method compliant with OECD Guideline 103.[4][5][6] This guideline outlines several methods, with the dynamic method being common for substances like this compound.

Methodology:

  • Apparatus: A dynamic boiling point apparatus consists of a heated sample vessel equipped with a thermometer, a pressure sensor, and a reflux condenser.

  • Procedure:

    • A sample of this compound is placed in the vessel.

    • The pressure in the apparatus is reduced to a specific value (e.g., 0.08 mmHg).

    • The sample is heated, and the temperature and pressure are continuously monitored.

    • The boiling point is the temperature at which the vapor pressure of the substance equals the applied pressure, observed as a stable temperature reading during boiling.

    • This process is repeated at various pressures to establish a vapor pressure curve.

Determination of Water Solubility (Following OECD Guideline 105)

The water solubility of this compound, being sparingly soluble, would be determined following the principles of OECD Guideline 105.[1][3][7][8] The flask method is suitable for this level of solubility.

Methodology:

  • Apparatus: A constant temperature water bath, flasks with stoppers, and an analytical instrument for quantification (e.g., Gas Chromatograph).

  • Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a prolonged period to ensure equilibrium is reached.

    • The solution is then centrifuged or filtered to remove undissolved this compound.

    • The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography with a phosphorus-specific detector.

    • The experiment is repeated to ensure the saturation concentration has been reached.

Determination of Hydrolysis Rate (Following OECD Guideline 111)

The rate of hydrolysis of this compound in water is a critical parameter for assessing its environmental persistence and is determined according to OECD Guideline 111.[2][9][10][11][12]

Methodology:

  • Apparatus: Sterile buffer solutions at different pH values (e.g., 4, 7, and 9), constant temperature incubator, and an analytical instrument for quantification.

  • Procedure:

    • A sterile aqueous buffer solution of a specific pH is spiked with a known concentration of this compound.

    • The solution is incubated in the dark at a constant temperature.

    • Aliquots are taken at various time intervals.

    • The concentration of the remaining this compound and any degradation products are quantified using an appropriate analytical technique.

    • The rate of hydrolysis is determined by plotting the concentration of this compound against time and calculating the half-life at each pH.

Chemical Reactivity and Pathways

Oxidation of this compound

A primary reaction of this compound in the environment and in biological systems is its oxidation to S,S,S-tributyl phosphorotrithioate, also known as DEF or tribufos. This transformation is a critical activation step, as the oxidized form is a more potent inhibitor of acetylcholinesterase.

Oxidation of this compound to its active form, DEF.
Acetylcholinesterase Inhibition Pathway

The primary mechanism of toxicity for this compound and its oxidized metabolite, DEF, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine.

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by this compound (DEF) ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Neuron_Normal Postsynaptic Neuron (Signal Termination) ACh->Postsynaptic_Neuron_Normal Binds to Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Merphos_DEF This compound (as DEF) AChE_Inhibited Inhibited AChE Merphos_DEF->AChE_Inhibited Inhibits ACh_Accumulation ACh Accumulation Postsynaptic_Neuron_Inhibited Postsynaptic Neuron (Continuous Stimulation) ACh_Accumulation->Postsynaptic_Neuron_Inhibited Excessive Binding Soil_Analysis_Workflow Sample_Collection 1. Soil Sample Collection Extraction 2. Solvent Extraction (e.g., with acetonitrile (B52724) or acetone/hexane) Sample_Collection->Extraction Cleanup 3. Solid-Phase Extraction (SPE) Cleanup (to remove interfering matrix components) Extraction->Cleanup Concentration 4. Solvent Evaporation and Reconstitution Cleanup->Concentration GC_Analysis 5. Gas Chromatography (GC) Analysis (with Flame Photometric Detector - FPD) Concentration->GC_Analysis Quantification 6. Data Analysis and Quantification GC_Analysis->Quantification

References

Merphos: A Technical Overview of its Chemical Properties, Toxicological Profile, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos, an organothiophosphate compound, has been primarily utilized as a defoliant in agriculture, particularly for cotton crops.[1][2] Its chemical properties and biological activity, specifically its role as a cholinesterase inhibitor, have made it a subject of toxicological and environmental research. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, toxicological data, and the molecular pathways it perturbs.

Core Chemical Identity

CAS Number: 150-50-5[1][3][4][5][6][7]

Molecular Structure:

  • Molecular Formula: C₁₂H₂₇PS₃[1][3][4][5][6][7]

  • IUPAC Name: tris(butylsulfanyl)phosphane[5][7]

  • SMILES: CCCCSP(SCCCC)SCCCC[3][8]

  • InChI Key: KLAPGAOQRZTCBI-UHFFFAOYSA-N[3][4][7]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its physical, chemical, and toxicological properties.

PropertyValueReference(s)
Molecular Weight 298.51 g/mol [1][6]
Melting Point 100 °C[4]
Boiling Point 115-134 °C at 0.08 Torr[4]
Density 1.0200 g/cm³[4]
Solubility Chloroform (Slightly), Dichloromethane (Slightly), Diethyl Ether (Slightly)[4]
Vapor-phase Half-life ~4.9 hours (reaction with photochemically produced hydroxyl radicals)[4]
Toxicological EndpointValueSpeciesReference(s)
LD50 (oral) 850 mg/kgGuinea pig[4]
Reference Dose (RfD), chronic 3 x 10⁻⁵ mg/kg-dayHuman (EPA IRIS)[1]

Experimental Protocols

Synthesis of this compound

The industrial production of this compound typically involves the esterification of phosphorotrithioic acid or its derivatives with butan-1-ol.[4] A general laboratory-scale synthesis can be described as follows:

  • Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with phosphorus trichloride (B1173362) in an appropriate organic solvent (e.g., toluene (B28343) or xylene).[4]

  • Thiol Addition: Butanethiol is added dropwise to the cooled solution of phosphorus trichloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is evolved.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature to ensure complete reaction.[4]

  • Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound.[4]

Note: This is a generalized protocol. Specific conditions such as reaction time, temperature, and purification methods may vary.

Analytical Detection of this compound

The detection and quantification of this compound in environmental and biological samples are crucial for monitoring and toxicological studies. The standard method is gas chromatography.

AOAC Method 991.07: Nitrogen- and Phosphorus-Containing Pesticides in Finished Drinking Water [1]

  • Sample Preparation: A water sample is extracted with a suitable organic solvent.

  • Gas Chromatography (GC): The extract is injected into a gas chromatograph equipped with a capillary column.[3]

  • Detection: A nitrogen-phosphorus detector (NPD) is used for selective and sensitive detection of this compound.[1]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard. The estimated method detection limit is 5.0 µg/L.[1]

Other analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also employed for the analysis of organophosphorus pesticides, offering high sensitivity and specificity.[7]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound, like other organophosphorus compounds, is the inhibition of acetylcholinesterase (AChE).[7][9] This leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of muscarinic and nicotinic acetylcholine receptors.[9]

Merphos_Signaling_Pathway cluster_synapse Synaptic Cleft This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation (Blocked) AChR Muscarinic & Nicotinic Receptors (AChR) ACh->AChR Overstimulation Ca_influx Increased Intracellular Ca²⁺ AChR->Ca_influx Activation MAPK p38-MAPK & ERK Signaling Ca_influx->MAPK Activation Inflammation Inflammatory Response MAPK->Inflammation Leads to Apoptosis Apoptosis MAPK->Apoptosis Leads to

Caption: this compound-induced signaling cascade.

The overstimulation of acetylcholine receptors triggers a cascade of intracellular events, including a significant increase in intracellular calcium levels.[9] This, in turn, activates downstream signaling pathways such as the p38 mitogen-activated protein kinase (p38-MAPK) and extracellular signal-regulated kinase (ERK) pathways.[9] The activation of these pathways ultimately contributes to an inflammatory response and can lead to programmed cell death (apoptosis).[5][10]

Metabolic Pathway

In biological systems, this compound undergoes metabolic transformation. A key metabolic process is its oxidation to S,S,S-tributyl phosphorotrithioate (also known as DEF or Tribufos), which is also a potent cholinesterase inhibitor.[1][6] this compound can also be metabolized to n-butyl mercaptan.[1]

Merphos_Metabolism This compound This compound (S,S,S-Tributyl phosphorotrithioite) DEF S,S,S-Tributyl phosphorotrithioate (DEF/Tribufos) This compound->DEF Oxidation Mercaptan n-Butyl Mercaptan This compound->Mercaptan Metabolism

Caption: Metabolic fate of this compound.

Conclusion

This compound is a well-characterized organothiophosphate with significant biological activity. Its primary mode of action through the inhibition of acetylcholinesterase and the subsequent disruption of cholinergic signaling pathways are of considerable interest to toxicologists and researchers in drug development. A thorough understanding of its chemical properties, metabolic fate, and the cellular responses it elicits is essential for assessing its environmental impact and potential health risks.

References

Synthesis of S,S,S-Tributyl Phosphorotrithioite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of S,S,S-Tributyl phosphorotrithioite, a significant organophosphorus compound. The primary synthesis pathway involves a two-step process commencing with the reaction of n-butanethiol and phosphorus trichloride (B1173362) to form the intermediate S,S,S-tributyl phosphorotrithioite, which is subsequently oxidized to the final product. This document details the reaction mechanism, a representative experimental protocol, and a summary of the physicochemical properties of the target compound.

Introduction

S,S,S-Tributyl phosphorotrithioite, also known as Tribufos or DEF, is an organophosphate compound primarily used as a cotton defoliant. Its synthesis is a key process for the agrochemical industry. Understanding the synthesis pathway, reaction kinetics, and purification methods is crucial for optimizing production and ensuring product quality. This guide aims to provide an in-depth technical resource for professionals engaged in chemical synthesis and drug development.

Synthesis Pathway

The synthesis of S,S,S-Tributyl phosphorotrithioite proceeds in two main stages:

  • Formation of S,S,S-Tributyl phosphorotrithioite (Intermediate): n-Butanethiol (butyl mercaptan) reacts with phosphorus trichloride in a nucleophilic substitution reaction. This step forms the trivalent phosphorus intermediate, S,S,S-tributyl phosphorotrithioite. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

  • Oxidation to S,S,S-Tributyl phosphorotrithioate: The intermediate is then oxidized to the final pentavalent phosphorus product, S,S,S-tributyl phosphorotrithioate. This oxidation can be achieved using various oxidizing agents or by exposure to air.

Reaction Mechanism

Synthesis_Pathway cluster_conditions Reaction Conditions Butanethiol n-Butanethiol (3 eq.) Intermediate S,S,S-Tributyl phosphorotrithioite (Merphos) Butanethiol->Intermediate Step 1 PCl3 Phosphorus Trichloride PCl3->Intermediate Base Base (e.g., Tertiary Amine) Base->Intermediate Oxidant Oxidizing Agent (e.g., Air) Product S,S,S-Tributyl phosphorotrithioate (Tribufos) Oxidant->Product Intermediate->Product Step 2: Oxidation Byproduct1 3 HCl Byproduct2 Base-HCl Salt Condition1 Anhydrous Conditions Moderate Temperature Condition2 Controlled Addition

Caption: Overall synthesis pathway of S,S,S-Tributyl phosphorotrithioate.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of S,S,S-Tributyl phosphorotrithioite. This protocol is based on general procedures for the synthesis of similar organophosphate compounds and should be adapted and optimized for specific laboratory conditions.

Materials and Equipment:
  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen inlet

  • n-Butanethiol

  • Phosphorus trichloride

  • Tertiary amine (e.g., triethylamine)

  • Anhydrous solvent (e.g., toluene)

  • Oxidizing agent (if not using air)

  • Apparatus for vacuum distillation

Procedure:

Step 1: Formation of S,S,S-Tributyl phosphorotrithioite

  • A three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer is charged with phosphorus trichloride (1.0 eq) dissolved in an anhydrous solvent.

  • The solution is cooled in an ice bath.

  • A solution of n-butanethiol (3.0 eq) and a tertiary amine (3.0 eq) in the anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the precipitated amine hydrochloride salt is removed by filtration. The filtrate contains the intermediate, S,S,S-tributyl phosphorotrithioite.

Step 2: Oxidation to S,S,S-Tributyl phosphorotrithioate

  • The filtrate from Step 1 is transferred to a clean flask.

  • Air is bubbled through the solution, or a suitable oxidizing agent is added portion-wise while monitoring the reaction temperature.

  • The oxidation is typically exothermic and should be controlled by external cooling if necessary.

  • The reaction is monitored until the complete conversion of the intermediate to the final product is observed.

Purification:
  • The solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to obtain the final S,S,S-tributyl phosphorotrithioate as a colorless to pale yellow liquid.

Experimental Workflow Diagram:

Experimental_Workflow start Start setup Assemble Reaction Apparatus (3-necked flask, etc.) start->setup charge_reactants Charge Phosphorus Trichloride and Solvent setup->charge_reactants cool Cool to 0-10 °C charge_reactants->cool prepare_addition Prepare Solution of n-Butanethiol and Base cool->prepare_addition add_reactants Dropwise Addition of n-Butanethiol/Base Solution prepare_addition->add_reactants react_step1 Stir at Room Temperature add_reactants->react_step1 monitor_step1 Monitor Reaction Progress (TLC/GC) react_step1->monitor_step1 filter Filter to Remove Amine Hydrochloride Salt monitor_step1->filter oxidation Oxidize Intermediate (e.g., with Air) filter->oxidation monitor_step2 Monitor Oxidation oxidation->monitor_step2 workup Solvent Removal (Rotary Evaporation) monitor_step2->workup purify Purification by Vacuum Distillation workup->purify product Obtain Pure S,S,S-Tributyl phosphorotrithioate purify->product end End product->end

The Core Mechanism of Merphos as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merphos, an organophosphate compound, functions as an indirect inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Its mechanism of action is contingent upon metabolic activation to a more potent oxon derivative. This guide delineates the established pathways of this compound's action, from its metabolic transformation to the molecular interactions governing acetylcholinesterase inhibition. While the qualitative mechanism is understood, a notable gap exists in the public domain regarding specific quantitative kinetic data for the active metabolite. This document provides a comprehensive overview of the available information, detailed experimental protocols for analogous compounds, and the necessary theoretical framework for researchers in neurotoxicology and drug development.

Introduction

This compound, chemically known as S,S,S-tributyl phosphorotrithioite, belongs to the organophosphate (OP) class of compounds. OPs are widely recognized for their potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][2][3] this compound itself is a pro-inhibitor and requires metabolic activation to exert its inhibitory effects.[3]

Metabolic Activation of this compound

The primary pathway for the bioactivation of this compound involves a two-step oxidative process.

  • Oxidation to Tribufos (B1683236): this compound (S,S,S-tributyl phosphorotrithioite) is first metabolized to S,S,S-tributyl phosphorotrithioate, a compound also known as tribufos or DEF.[3]

  • Formation of the Active Oxon Metabolite: Subsequently, tribufos undergoes further oxidation to form its active oxon metabolite. In this transformation, the phosphorus-sulfur bond (P=S) is converted to a phosphorus-oxygen bond (P=O). This oxon metabolite, S,S,S-tributyl phosphorotrithioate oxon, is the direct and potent inhibitor of acetylcholinesterase.

This compound This compound (S,S,S-tributyl phosphorotrithioite) Tribufos Tribufos (S,S,S-tributyl phosphorotrithioate) This compound->Tribufos Oxidation Active_Metabolite Tribufos Oxon (S,S,S-tributyl phosphorotrithioate oxon) (Active AChE Inhibitor) Tribufos->Active_Metabolite Oxidation (P=S to P=O)

Metabolic activation pathway of this compound.

Mechanism of Acetylcholinesterase Inhibition

The tribufos oxon metabolite, like other organophosphate oxons, acts as an irreversible inhibitor of acetylcholinesterase. The mechanism involves the phosphorylation of a serine residue within the active site of the enzyme.

The active site of AChE contains a catalytic triad (B1167595) consisting of serine, histidine, and glutamate (B1630785) residues. The hydroxyl group of the serine residue acts as a nucleophile, attacking the electrophilic phosphorus atom of the tribufos oxon. This results in the formation of a stable, covalent phosphoserine bond. The departure of a butylthio group completes the phosphorylation of the enzyme. This phosphorylated enzyme is unable to hydrolyze acetylcholine, leading to its accumulation in the synapse.

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Tribufos Oxon AChE Acetylcholinesterase (Active Site - Serine-OH) ACh Acetylcholine Products Choline + Acetate AChE->Products Hydrolysis AChE_inhibited Phosphorylated AChE (Inactive) Tribufos_Oxon Tribufos Oxon (Active Metabolite) Tribufos_Oxon->AChE_inhibited Phosphorylation AChE_active Acetylcholinesterase (Active Site - Serine-OH) AChE_active->Tribufos_Oxon Nucleophilic Attack

Mechanism of AChE inhibition by Tribufos Oxon.

Quantitative Data on Acetylcholinesterase Inhibition

A comprehensive review of the available scientific literature did not yield specific quantitative kinetic data (e.g., IC₅₀, Kᵢ, or bimolecular rate constants) for the inhibition of acetylcholinesterase by the active oxon metabolite of this compound (tribufos oxon). One study on fingerling channel catfish indicated that the parent compound, DEF (tribufos), exhibited very low direct inhibitory activity against AChE, with less than 15% inhibition at a concentration of 1 mM. This underscores the necessity of metabolic activation for potent inhibition.

Due to the lack of specific data for tribufos oxon, a comparative data table cannot be provided at this time. Researchers are encouraged to perform kinetic studies to determine these crucial parameters.

Experimental Protocols

The following is a detailed protocol for a general in vitro acetylcholinesterase inhibition assay based on the Ellman's method. This protocol can be adapted for the kinetic analysis of tribufos oxon inhibition of AChE.

Principle of the Ellman's Assay

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.

cluster_0 Experimental Workflow Start Prepare Reagents Incubate Incubate AChE with Inhibitor (Tribufos Oxon) Start->Incubate Add_Substrate Add Acetylthiocholine (Substrate) Incubate->Add_Substrate Reaction AChE hydrolyzes Acetylthiocholine to Thiocholine Add_Substrate->Reaction Color_Dev Thiocholine reacts with DTNB to produce yellow TNB Reaction->Color_Dev Measure_Abs Measure Absorbance at 412 nm Color_Dev->Measure_Abs

Workflow for the Ellman's AChE inhibition assay.
Materials and Reagents

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Tribufos oxon (synthesized or obtained from a commercial source)

  • 96-well microplate

  • Microplate reader

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

  • ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer and dilute to the desired working concentration (e.g., 0.1 U/mL) immediately before use. Keep on ice.

  • Inhibitor Stock Solution: Prepare a stock solution of tribufos oxon in a suitable organic solvent (e.g., DMSO) and prepare serial dilutions.

Assay Procedure
  • Plate Setup: In a 96-well microplate, add the following to each well:

    • Blank: 150 µL of phosphate buffer

    • Control (100% activity): 140 µL of phosphate buffer + 10 µL of AChE solution

    • Inhibitor Wells: 130 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of tribufos oxon solution at various concentrations.

  • Pre-incubation: Add 20 µL of DTNB solution to all wells. Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) using a microplate reader.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Correct the rates of the inhibitor and control wells by subtracting the rate of the blank well.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • For more detailed kinetic analysis, determine the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, or mixed) by performing the assay at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Conclusion

References

The Unseen Toll: A Technical Guide to the Toxicological Effects of Merphos on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos, chemically known as S,S,S-tributyl phosphorotrithioite, is an organophosphate compound primarily utilized as a cotton defoliant. Its application facilitates mechanical harvesting by inducing leaf abscission. While effective in its agricultural application, the introduction of this compound into the environment raises significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target species, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity. It is crucial to note that in the environment, this compound is readily oxidized to its more stable form, S,S,S-tributyl phosphorotrithioate (tribufos or DEF), and much of the available toxicological data pertains to this metabolite.

Toxicological Effects on Non-Target Organisms

The toxicity of this compound to non-target organisms is a significant concern for environmental risk assessment. As an organophosphate, its primary mode of action is the inhibition of acetylcholinesterase, leading to neurotoxic effects.

Aquatic Invertebrates

Aquatic invertebrates are particularly sensitive to this compound. The available data, though limited and often inferred from its metabolite tribufos, indicates high toxicity.

SpeciesEndpointDurationValue (mg/L)Reference
Daphnia magna (Water Flea)EC5048 hours0.061 - 0.12[1]

Note: The EC50 value for Daphnia magna is conservatively based on data for tribufos, the environmental metabolite of this compound.

Fish

Acute toxicity data for fish reveals a range of sensitivities among different species.

SpeciesEndpointDurationValue (mg/L)Reference
Various SpeciesLC5096 hours5.6 - 23.8[1]
Oncorhynchus mykiss (Rainbow Trout)LC5096 hours33[2]
Birds

Quantitative data on the acute toxicity of this compound to avian species is scarce in the available literature. However, organophosphates as a class of compounds are known to be toxic to birds, and delayed neurotoxicity has been observed in hens exposed to this compound.

SpeciesEndpointDurationValueReference
Hen (Gallus gallus domesticus)Neurotoxicity-Delayed neurotoxicity observed[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and its metabolite, tribufos, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses.

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a range of neurotoxic effects, from tremors and convulsions to paralysis and ultimately death in severe cases.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_presynaptic Acetylcholine (ACh) in presynaptic neuron ACh_synaptic ACh in Synaptic Cleft ACh_presynaptic->ACh_synaptic Release ACh_receptor Postsynaptic ACh Receptor ACh_synaptic->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_synaptic->AChE Binds Excess_ACh Excess ACh in Synaptic Cleft Nerve Impulse\nPropagation Nerve Impulse Propagation ACh_receptor->Nerve Impulse\nPropagation Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis This compound This compound Inhibited_AChE Inhibited AChE This compound->AChE Inhibits Overstimulation Continuous Receptor Stimulation Excess_ACh->Overstimulation Neurotoxicity Neurotoxic Effects Overstimulation->Neurotoxicity

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), provide the framework for assessing the toxicity of chemicals like this compound.

Acute Toxicity Testing in Fish (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

Methodology:

  • Test Organisms: A recommended fish species (e.g., Rainbow trout, Oncorhynchus mykiss, or Zebrafish, Danio rerio) is selected.

  • Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

  • Test Conditions: The test is conducted in a flow-through, semi-static, or static system. Water temperature, pH, and dissolved oxygen are maintained at appropriate levels for the test species. A photoperiod of 16 hours light and 8 hours dark is typically used.

  • Exposure: Fish are exposed to a range of concentrations of this compound, typically in a geometric series, along with a control group. A minimum of five concentrations is used.

  • Observations: Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

Fish_Toxicity_Workflow start Start: Select Test Fish Species acclimation Acclimation of Fish (≥ 12 days) start->acclimation prep Prepare Test Solutions (this compound concentrations + Control) acclimation->prep exposure Exposure of Fish (96 hours) prep->exposure observation Record Mortality & Sublethal Effects (24, 48, 72, 96 hours) exposure->observation analysis Statistical Analysis (Calculate LC50) observation->analysis end End: Report Results analysis->end Daphnia_Toxicity_Workflow start Start: Culture Daphnia magna select_daphnids Select Neonates (< 24 hours old) start->select_daphnids prep_solutions Prepare Test Solutions (this compound concentrations + Control) select_daphnids->prep_solutions exposure Expose Daphnids (48 hours) prep_solutions->exposure observation Record Immobilisation (24 & 48 hours) exposure->observation analysis Statistical Analysis (Calculate EC50) observation->analysis end End: Report Results analysis->end Avian_Toxicity_Workflow start Start: Select Avian Species acclimation Acclimation of Birds start->acclimation fasting Fasting Period acclimation->fasting dosing Single Oral Dose of this compound fasting->dosing observation Observation Period (≥ 14 days) dosing->observation data_collection Record Mortality, Body Weight, & Clinical Signs observation->data_collection analysis Statistical Analysis (Calculate LD50) data_collection->analysis end End: Report Results analysis->end

References

Environmental Fate and Degradation of Merphos in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos, an organophosphate pesticide, has been utilized in agriculture as a defoliant. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the transformation and transport of this compound in soil and aquatic environments, summarizing key quantitative data, detailing experimental approaches, and visualizing degradation pathways.

Data Presentation

Table 1: Degradation of this compound (and its primary metabolite Tribufos) in Soil and Water
Degradation ProcessMatrixHalf-life (t½)ConditionsKey Metabolites
Hydrolysis WaterStableNeutral and acidic conditions-
Water124 days (Tribufos)pH 9Desbutylthio tribufos (B1683236)
WaterEstimated 1.5 years (Tribufos)pH 7Butyl mercaptan
WaterEstimated 111 days (Tribufos)pH 9Butyl mercaptan
Aerobic Soil Metabolism Sandy Loam198 - 745 days (Tribufos)25°C, dark incubation. Soil composition: 58% sand, 27% silt, 15% clay, 3.8% organic matter, pH 6.8[1][2]S,S,S-tributyl phosphorotrithioate (Tribufos/DEF)
Anaerobic Aquatic Metabolism Flooded Silty Clay Sediment120 - 180 days (Tribufos)-1-Butane sulfonic acid
Photodegradation AtmosphereEstimated 1.6 - 5 hours (Tribufos vapor)Reaction with hydroxyl radicals-
AtmosphereEstimated 4.9 hours (this compound vapor)Reaction with photochemically-produced hydroxyl radicals-
WaterNo significant degradation (Tribufos)pH 5, exposure to sunlight for 30 days-
Oxidation WaterWithin 1 hour (this compound to Tribufos)Raw river waterS,S,S-tributyl phosphorotrithioate (Tribufos/DEF)
AirOn the order of seconds (this compound to Tribufos)During spray driftS,S,S-tributyl phosphorotrithioate (Tribufos/DEF)
Table 2: Soil Sorption of this compound
CompoundSoil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc)Interpretation
This compoundEstimated 62,000 mL/gStrongly Adsorbed

Degradation Pathways and Mechanisms

This compound undergoes several key transformations in the environment, primarily through oxidation, hydrolysis, and microbial degradation.

Oxidation

The most rapid and significant transformation of this compound in the environment is its oxidation to S,S,S-tributyl phosphorotrithioate (also known as tribufos or DEF). This conversion is rapid in aerated water, with studies showing complete oxidation within an hour in river water. This process is also extremely fast in the atmosphere during spray applications, with half-lives on the order of seconds.

Hydrolysis

This compound itself is reported to be relatively stable to hydrolysis under neutral and acidic conditions.[1] However, its primary oxidation product, tribufos, undergoes slow hydrolysis, particularly under alkaline conditions. The hydrolysis of tribufos at pH 9 has a reported half-life of 124 days, leading to the formation of desbutylthio tribufos.[1] The hydrolysis process also produces butyl mercaptan.

Microbial Degradation

Microbial metabolism is a significant pathway for the degradation of tribufos in soil.

  • Aerobic Conditions: In aerobic soil environments, tribufos is persistent, with reported half-lives ranging from 198 to 745 days.[1][2]

  • Anaerobic Conditions: Under anaerobic conditions, such as in flooded sediments, the degradation of tribufos is somewhat faster, with half-lives reported to be between 120 and 180 days.[3] A key metabolite identified under these conditions is 1-butane sulfonic acid.[3]

Photodegradation

While this compound has a UV absorption band that suggests potential for direct photolysis, its rapid oxidation in the environment often precedes significant photodegradation. The vapor phase of both this compound and tribufos are susceptible to degradation by photochemically produced hydroxyl radicals in the atmosphere, with estimated half-lives of a few hours.[1][4] However, in aqueous solutions, tribufos has been shown to be stable to photolysis in sunlight over a 30-day period at pH 5.[1][3]

Environmental Mobility

The mobility of this compound in soil is expected to be low due to its strong adsorption to soil particles. The estimated soil organic carbon-water partitioning coefficient (Koc) of 62,000 mL/g indicates that this compound will be tightly bound to soil organic matter, limiting its potential to leach into groundwater.

Experimental Protocols

Detailed experimental protocols for the environmental fate studies of this compound and tribufos are often found in regulatory agency reports and specialized scientific literature. The following provides a general overview of the methodologies typically employed.

Aerobic and Anaerobic Soil Metabolism Studies (based on OECD 307 guidelines)

These studies are designed to determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

  • Test System: Soil samples with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass) are used. For anaerobic studies, the soil is flooded to create anoxic conditions.

  • Test Substance: Radiolabeled (e.g., ¹⁴C) this compound or tribufos is applied to the soil at a concentration relevant to agricultural use.

  • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 25°C) for an extended period (up to a year or more for persistent compounds).[1][2]

  • Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for quantification and identification of metabolites.

  • Data Analysis: The degradation rate and half-life are calculated assuming first-order kinetics. A mass balance is performed to account for all the applied radioactivity, including parent compound, metabolites, non-extractable residues, and any evolved ¹⁴CO₂.

Hydrolysis Studies (based on OECD 111 guidelines)

These studies assess the abiotic degradation of a chemical in water at different pH values.

  • Test System: Sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9) are used.

  • Test Substance: A known concentration of this compound or tribufos is added to the buffer solutions.

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.

  • Data Analysis: The rate of hydrolysis and the half-life are determined for each pH.

Soil Sorption/Desorption Studies (based on OECD 106 guidelines)

These studies determine the extent to which a pesticide binds to soil particles.

  • Test System: A batch equilibrium method is commonly used. A known mass of soil is equilibrated with a solution containing the test substance at various concentrations.

  • Equilibration: The soil-solution slurries are shaken for a specific period to reach equilibrium.

  • Analysis: After equilibration, the soil and solution phases are separated by centrifugation, and the concentration of the test substance in the solution is measured. The amount sorbed to the soil is calculated by difference.

  • Data Analysis: The soil-water distribution coefficient (Kd) is calculated. This is often normalized to the organic carbon content of the soil to obtain the Koc value.

Analytical Methodologies

The analysis of this compound and its metabolites in environmental samples typically involves chromatographic techniques.

Sample Preparation
  • Water Samples: Solid-phase extraction (SPE) is a common method for extracting and concentrating organophosphates from water. Liquid-liquid extraction (LLE) can also be used.

  • Soil and Sediment Samples: Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) with an appropriate organic solvent are used to extract the analytes from the solid matrix. A clean-up step, such as gel permeation chromatography (GPC) or solid-phase extraction, is often necessary to remove interfering co-extractives.

Instrumental Analysis
  • Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) in phosphorus mode is a standard technique for the analysis of organophosphate pesticides like this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is increasingly used for the analysis of pesticide residues and their metabolites in complex environmental matrices.

Visualizations

Merphos_Degradation_Pathway This compound This compound (S,S,S-tributyl phosphorotrithioite) DEF Tribufos (DEF) (S,S,S-tributyl phosphorotrithioate) This compound->DEF Oxidation (Rapid in Air/Water) ButylMercaptan Butyl Mercaptan DEF->ButylMercaptan Hydrolysis Desbutylthio Desbutylthio tribufos DEF->Desbutylthio Hydrolysis (Alkaline) ButaneSulfonic 1-Butane Sulfonic Acid DEF->ButaneSulfonic Anaerobic Metabolism

Caption: Degradation pathway of this compound in soil and water.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil or Water) Extraction Extraction (LLE, SPE, PLE) Sample->Extraction Cleanup Clean-up (GPC, SPE) Extraction->Cleanup GC Gas Chromatography (GC-NPD/FPD) Cleanup->GC Analysis LCMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Cleanup->LCMS Analysis Quantification Quantification GC->Quantification LCMS->Quantification Identification Metabolite Identification LCMS->Identification

Caption: General analytical workflow for this compound analysis.

References

The History and Application of Merphos as a Cotton Defoliant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, mechanism of action, and historical use of tributyl phosphorotrithioite in cotton harvesting.

Introduction

Merphos, a phosphorothioate (B77711) compound known chemically as tributyl phosphorotrithioite, played a significant role in the mechanization of cotton harvesting. Developed as a cotton defoliant, it allowed for cleaner and more efficient mechanical picking by inducing the premature shedding of cotton leaves. This technical guide provides a comprehensive overview of the history, chemical properties, and biological activity of this compound, with a focus on its application in cotton agriculture.

Historical Development and Commercialization

The advent of mechanical cotton harvesters in the mid-20th century created a demand for chemical defoliants to remove leaves that would otherwise contaminate the harvested lint. In this context, organophosphate compounds emerged as effective solutions. This compound was developed by Chemagro Corporation and commercially introduced in the 1960s. It was often marketed under trade names such as Folex® 6EC.[1][2]

This compound is closely related to another organophosphate defoliant, Tribufos (S,S,S-tributyl phosphorotrithioate), also known as DEF®. Chemically, this compound can be oxidized to Tribufos.[3] The two have often been used in similar applications and sometimes discussed interchangeably in literature. The development of these defoliants was a significant step in cotton production, greatly enhancing the efficiency of mechanical harvesting.

Chemical Properties and Formulation

This compound is an organothiophosphate with the chemical formula C₁₂H₂₇PS₃. It is a nearly colorless liquid that is insoluble in water but soluble in various organic solvents. For agricultural application, this compound was typically formulated as an emulsifiable concentrate (EC).[4][5] EC formulations contain the active ingredient, a petroleum-based solvent, and an emulsifying agent, which allows the product to be mixed with water to form a stable emulsion for spraying.[4][6][7][8] Folex® 6EC, for example, was a formulation containing 6 pounds of active ingredient per gallon.[9]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Nametributyl phosphorotrithioite
CAS Number150-50-5
Molecular FormulaC₁₂H₂₇PS₃
Molecular Weight298.5 g/mol
AppearanceNearly colorless liquid
SolubilityInsoluble in water; soluble in organic solvents

Mechanism of Action: Inducing Leaf Abscission

This compound acts as a herbicidal defoliant.[10] Unlike hormonal defoliants that directly influence the plant's hormonal pathways, this compound and similar organophosphates work by causing a controlled injury to the leaf tissue.[11] This injury triggers a stress response in the plant, leading to the production of ethylene (B1197577), a plant hormone that plays a crucial role in leaf senescence and abscission.[12]

The increased ethylene levels, in turn, stimulate the synthesis of enzymes like cellulase (B1617823) and polygalacturonase in the abscission zone at the base of the petiole (leaf stalk).[13] These enzymes break down the cell walls in the abscission layer, weakening the connection of the leaf to the stem and causing it to fall off while still green.[10][14]

Signaling_Pathway This compound This compound Application Leaf_Injury Leaf Cell Injury This compound->Leaf_Injury Ethylene_Production Increased Ethylene Production Leaf_Injury->Ethylene_Production Enzyme_Synthesis Synthesis of Cellulase & Polygalacturonase in Abscission Zone Ethylene_Production->Enzyme_Synthesis Abscission Leaf Abscission Enzyme_Synthesis->Abscission

Caption: Signaling pathway of this compound-induced leaf abscission in cotton.

Application and Efficacy in Cotton Production

This compound was applied to mature cotton plants, typically when 50-60% or more of the bolls were open.[15][16] Application was commonly done via aerial or ground spraying equipment.

Table 2: Typical Application Rates for this compound as a Cotton Defoliant

ProductApplication Rate (Active Ingredient)
This compound1.1 to 2.2 kg/acre

The efficacy of this compound was influenced by several environmental factors. Warm, humid, and sunny conditions generally enhanced its activity, while cool temperatures (nighttime temperatures below 60°F) could slow down the defoliation process.[17][18]

Experimental Protocols

Efficacy Evaluation in Field Trials

A common experimental design to evaluate the efficacy of cotton defoliants like this compound involves replicated field trials.

Experimental_Workflow start Field Plot Setup (Randomized Block Design) treatment Application of this compound & Control Treatments (Ground or Aerial Sprayer) start->treatment evaluation Data Collection at Intervals (e.g., 7, 14, 21 days after treatment) treatment->evaluation parameters Parameters Measured: - Percent Defoliation - Percent Open Bolls - Regrowth Assessment - Lint Yield and Quality evaluation->parameters analysis Statistical Analysis (ANOVA) evaluation->analysis

Caption: Generalized workflow for a cotton defoliant field trial.

Protocol for a Representative Field Efficacy Study:

  • Experimental Design: A randomized complete block design with multiple replications is typically used. Plot sizes are established to be representative of field conditions.

  • Treatments: Different rates of this compound are applied, often in comparison to an untreated control and other commercial defoliants.

  • Application: The defoliants are applied using calibrated spray equipment (e.g., CO2-pressurized backpack sprayer for small plots or agricultural aircraft for larger plots) to ensure uniform coverage.[11]

  • Data Collection:

    • Percent Defoliation: Visual ratings of the percentage of leaves that have dropped from the plants are taken at set intervals (e.g., 7, 14, and 21 days after treatment).

    • Boll Opening: The percentage of open bolls is determined by counting the total number of bolls and the number of open bolls in a designated section of each plot.

    • Regrowth: The extent of new leaf growth is visually assessed at later evaluation dates.

    • Yield and Quality: At the end of the trial, cotton from each plot is harvested, and lint yield and fiber quality parameters (e.g., micronaire, length, strength) are measured.

  • Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.[19]

Residue Analysis

To ensure food safety and establish maximum residue limits (MRLs), analytical methods were developed to detect this compound residues in cotton products.

Protocol for this compound Residue Analysis in Cottonseed Oil:

  • Extraction: A multi-residue procedure can be employed. The sample (e.g., crude cottonseed oil) is extracted using a modified liquid-liquid partitioning method with acetonitrile (B52724) and n-hexane.[20]

  • Cleanup: The extract is cleaned up using solid-phase extraction (SPE) with a combination of sorbents like activated charcoal and primary secondary amine to remove interfering substances.[20]

  • Analysis: The final extract is analyzed using gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or mass spectrometry (GC-MS) for detection and quantification of this compound residues.[5][20]

Conclusion

This compound played a pivotal role in the advancement of mechanized cotton farming. As an organophosphate defoliant, its ability to induce leaf abscission through a controlled injury response allowed for more efficient and cleaner harvesting of cotton bolls. While its use has been largely discontinued (B1498344) in many regions due to the development of newer chemistries and concerns associated with organophosphates, its history provides valuable insights into the evolution of agricultural practices and the ongoing quest for effective and safe crop management solutions. The principles of its mechanism of action and the methodologies developed for its evaluation continue to be relevant in the field of crop science.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of the Pesticide Merphos

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Merphos, an organophosphate pesticide primarily used as a cotton defoliant. This document is intended for researchers, scientists, and professionals in drug development and pesticide research, offering detailed data, experimental methodologies, and visual representations of key processes.

Chemical Identity and Physical Properties

This compound, chemically known as tributyl phosphorotrithioite, is a nearly colorless to pale amber liquid with a mild characteristic odor.[1] It is an organothiophosphate compound with the chemical formula C₁₂H₂₇PS₃.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name tris(butylsulfanyl)phosphane[1]
CAS Number 150-50-5[1]
Molecular Formula C₁₂H₂₇PS₃[1]
Molar Mass 298.51 g/mol [3][4]
Appearance Nearly colorless to pale amber liquid; Emulsifiable oil[1][5]
Odor Mild characteristic odor[1]
Density 0.99–1.01 g/cm³ at 20 °C[5]
Melting Point < 25 °C[6]
Boiling Point 115–134 °C at 0.08 Torr[5]
Vapor Pressure 1.2 x 10⁻⁵ mmHg at 25 °C[5]
Flash Point 146 °C (295 °F)[1][7]
Solubility in Water Sparingly soluble/Insoluble[1][5]
Solubility in Organic Solvents Soluble in acetone, ethanol, benzene, hexane, kerosene, diesel oil, heavy aromatic naphthas, xylene, and methylated naphthalene.[5][8]
Octanol-Water Partition Coefficient (log Kow) 7.67 (estimated)[9]

Chemical Properties and Reactivity

This compound exhibits chemical behaviors characteristic of organothiophosphates. Key reactions include:

  • Hydrolysis: It undergoes slow hydrolysis in water, a reaction catalyzed by bases, leading to the formation of butyl mercaptan.[5]

  • Oxidation: this compound is readily oxidized in the presence of air or other oxidizing agents.[5] The phosphorus (III) center is rapidly oxidized to phosphorus (V), converting this compound to its more stable and toxic metabolite, S,S,S-tributyl phosphorotrithioate (also known as DEF or Tribufos).[5][6][10] This oxidation can be very rapid; for instance, in raw river water, this compound was completely oxidized to DEF within an hour.[5]

  • Reaction with Reducing Agents: In the presence of strong reducing agents like hydrides, this compound is susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas.[5]

  • Thermal Decomposition: When heated to decomposition, this compound emits highly toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).[1]

Mechanism of Action and Signaling Pathways

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[11] AChE is crucial for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This process terminates the nerve signal at cholinergic synapses.

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a range of toxic effects, from tremors and convulsions to paralysis and respiratory failure.[11] The inhibition of AChE by organophosphates is typically irreversible as it involves the formation of a stable covalent bond between the phosphorus atom and the serine hydroxyl group in the active site of the enzyme.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound This compound->AChE Inhibits Signal Continuous Nerve Signal (Overstimulation) Receptor->Signal

Caption: Acetylcholinesterase inhibition by this compound.

Defoliation Mechanism in Cotton

As a defoliant, this compound induces leaf abscission in cotton plants. This process is initiated by the herbicidal action of this compound, which injures the palisade cells of the leaves.[5] This injury stress triggers the plant to produce ethylene (B1197577), a plant hormone that plays a key role in senescence and abscission. The increased ethylene levels inhibit the transport of auxin, another hormone that normally maintains the leaf. This hormonal imbalance leads to the activation of enzymes like cellulase (B1617823) and pectinase (B1165727) in the abscission zone at the base of the petiole. These enzymes break down the cell walls, causing the leaf to detach and fall.[12]

Defoliation_Mechanism This compound This compound Application Injury Injury to Leaf Palisade Cells This compound->Injury Ethylene Increased Ethylene Production Injury->Ethylene Auxin Inhibition of Auxin Transport Ethylene->Auxin Enzymes Activation of Cellulase and Pectinase Auxin->Enzymes Abscission Breakdown of Abscission Layer Enzymes->Abscission LeafDrop Leaf Drop Abscission->LeafDrop QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis Sample 1. Homogenize Plant Sample (e.g., 10-15 g) Solvent 2. Add Acetonitrile Sample->Solvent Salts1 3. Add MgSO₄ and NaCl (for phase separation) Solvent->Salts1 Shake1 4. Shake Vigorously Salts1->Shake1 Centrifuge1 5. Centrifuge Shake1->Centrifuge1 Aliquot 6. Take Aliquot of Supernatant Centrifuge1->Aliquot dSPE 7. Add d-SPE Sorbents (e.g., PSA, C18, MgSO₄) Aliquot->dSPE Shake2 8. Vortex dSPE->Shake2 Centrifuge2 9. Centrifuge Shake2->Centrifuge2 FinalExtract 10. Collect Supernatant Centrifuge2->FinalExtract Analysis 11. Analyze by GC-MS or LC-MS/MS FinalExtract->Analysis

References

A Comprehensive Technical Guide to the Solubility of Merphos in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Merphos (tributyl phosphorotrithioite), a compound of interest in various research and development applications. Understanding the solubility of this compound in aqueous and organic media is fundamental for its application in experimental assays, formulation development, and environmental fate studies. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Executive Summary

Quantitative and Qualitative Solubility Data of this compound

The following table summarizes the known solubility data for this compound. It is important to note the general lack of specific, quantitative solubility values for this compound in organic solvents in publicly accessible literature. The information provided is based on available safety data sheets and chemical databases.

SolventChemical ClassQuantitative SolubilityTemperature (°C)Data TypeSource
WaterAqueous1 g/L25Quantitative[1]
AcetoneKetoneSolubleNot SpecifiedQualitative[2]
Ethyl AlcoholAlcoholSolubleNot SpecifiedQualitative[2]
BenzeneAromatic HydrocarbonSolubleNot SpecifiedQualitative[2]
HexaneAliphatic HydrocarbonSolubleNot SpecifiedQualitative[2]
XyleneAromatic HydrocarbonSolubleNot SpecifiedQualitative[2]
KeroseneHydrocarbon MixtureSolubleNot SpecifiedQualitative[2]
Diesel OilHydrocarbon MixtureSolubleNot SpecifiedQualitative[2]
Heavy Aromatic NaphthasHydrocarbon MixtureSolubleNot SpecifiedQualitative[2]
Methylated NaphthaleneAromatic HydrocarbonSolubleNot SpecifiedQualitative[2]
ChloroformHalogenated HydrocarbonSlightly SolubleNot SpecifiedQualitative[3][4]
DichloromethaneHalogenated HydrocarbonSlightly SolubleNot SpecifiedQualitative[3][4]
Diethyl EtherEtherSlightly SolubleNot SpecifiedQualitative[3][4]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental analytical procedure. The following describes a generalized protocol based on the isothermal shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a substance in a solvent. This method is suitable for determining the solubility of this compound.

Principle of the Isothermal Shake-Flask Method

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. After separating the undissolved solid, the concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique.

Apparatus and Reagents
  • Analytical Balance: Capable of weighing to ±0.1 mg or better.

  • Constant Temperature Bath or Shaker: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Sealed Containers: Screw-cap flasks or vials with inert liners.

  • Filtration or Centrifugation Equipment: Syringe filters (e.g., 0.45 µm PTFE) or a centrifuge to separate undissolved solid.

  • Volumetric Glassware: Calibrated pipettes and volumetric flasks.

  • Analytical Instrument: A suitable instrument for quantifying this compound, such as a Gas Chromatograph (GC) with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

  • This compound: Analytical standard of known purity.

  • Solvents: High-purity (e.g., HPLC grade) solvents of interest.

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a sealed container. The excess is crucial to ensure that the solution becomes saturated.

    • Add a known volume of the solvent of interest to the container.

    • Seal the container tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed container in a constant temperature bath or shaker.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the exact time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved this compound remains constant.

  • Phase Separation:

    • After equilibration, allow the container to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are transferred, the sample should be filtered through a syringe filter that is compatible with the solvent and does not adsorb this compound. Alternatively, the sample can be centrifuged, and the clear supernatant carefully collected.

  • Quantification of Dissolved this compound:

    • Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., GC-NPD or GC-MS).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the isothermal shake-flask method.

Solubility_Determination_Workflow Workflow for this compound Solubility Determination start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_container Seal container add_excess->seal_container agitate Agitate at constant temperature (e.g., 24-48 hours) seal_container->agitate settle Allow undissolved solid to settle agitate->settle separate Separate supernatant (filtration or centrifugation) settle->separate dilute Dilute a known volume of the saturated solution separate->dilute analyze Analyze diluted sample and standards (e.g., GC-NPD) dilute->analyze prepare_standards Prepare calibration standards prepare_standards->analyze calculate Calculate solubility from calibration curve and dilution factor analyze->calculate end_process End calculate->end_process

References

Merphos Toxicology: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on the toxicology of Merphos, an organophosphorus compound primarily used as a cotton defoliant. Due to its rapid environmental and metabolic conversion to S,S,S-tributyl phosphorotrithioate (Tribufos or DEF), the toxicological profile of this compound is intrinsically linked to that of its potent metabolite. This document summarizes key toxicological data, details experimental methodologies, and elucidates the primary mechanisms of action through signaling pathway diagrams.

Core Toxicological Data

The acute and chronic toxicity of this compound and its active metabolite, Tribufos, have been evaluated across various species and routes of exposure. The primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological data for this compound and Tribufos.

Table 1: Acute Toxicity of this compound and Tribufos

ChemicalSpeciesRouteLD50/LC50Reference
This compound Rat (male)Oral1475 mg/kg[3]
Rat (female)Oral910 mg/kg[4]
RatDermal>2000 mg/kg[2]
Tribufos Rat (male)Oral435 mg/kg[2]
Rat (female)Oral234 mg/kg[2]
RabbitDermal1093 mg/kg[1][2]
Rat (male)Inhalation (4h)4650 mg/m³[2]
Rat (female)Inhalation (4h)2460 mg/m³[2]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Tribufos

DurationSpeciesRouteNOAELLOAELCritical EffectReference
AcuteRatOral1 mg/kg/day7 mg/kg/dayRed blood cell (RBC) cholinesterase inhibition[5]
Intermediate (21-day)RabbitDermal2 mg/kg/day11 mg/kg/dayDermal irritation, muscle fasciculation[6]
Intermediate (13-week)RatInhalation2.43 mg/m³12.2 mg/m³Decreased RBC AChE activity[7]
Chronic (2-year)RatOral-1.8 mg/kg/dayRBC AChE inhibition, intestinal lesions[7]

Key Experimental Protocols

This section outlines the methodologies for key toxicological studies cited in this review, providing a framework for understanding the derivation of the presented data.

Acute Oral Toxicity Study (as per OECD Guideline 420/425, OPPTS 870.1100)
  • Test Species: Typically albino rats (e.g., Sprague-Dawley), young adults, with equal numbers of males and females.[8][9][10]

  • Housing: Animals are housed in controlled conditions with specified temperature, humidity, and light-dark cycles.[8][9]

  • Dosing: A single dose of the test substance is administered by gavage using a suitable vehicle (e.g., corn oil).[8] Dose levels are selected based on preliminary range-finding studies.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, tremors, salivation), and body weight changes for at least 14 days post-dosing.[9]

  • Endpoint: The LD50 (median lethal dose) is calculated using appropriate statistical methods (e.g., probit analysis).[8] A gross necropsy is performed on all animals.[9]

21-Day Dermal Toxicity Study (as per OECD Guideline 410, OPPTS 870.3200)
  • Test Species: Typically albino rabbits (e.g., New Zealand White).[11]

  • Preparation: The fur on the dorsal area of the trunk is clipped approximately 24 hours before the test.[11]

  • Dosing: The test substance is applied daily to the clipped skin for 6 hours per day over a 21-day period.[11] The application site is covered with a semi-occlusive dressing.

  • Observations: Animals are observed daily for signs of dermal irritation (erythema, edema) and systemic toxicity. Body weight and food consumption are monitored weekly.[12]

  • Endpoints: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed and examined histopathologically.[12] The NOAEL and LOAEL are determined based on these findings.

90-Day Inhalation Toxicity Study (as per OECD Guideline 413, OPPTS 870.3465)
  • Test Species: Typically albino rats.[5][13][14][15]

  • Exposure: Animals are exposed to the test substance as a vapor or aerosol in inhalation chambers for 6 hours per day, 5 days a week, for 90 days.[13][14][15] The concentration of the test substance in the breathing zone is monitored.[15]

  • Observations: Daily observations for clinical signs of toxicity are performed. Body weight, food consumption, and ophthalmoscopy are conducted at regular intervals.[5][13]

  • Endpoints: Hematology, clinical chemistry, and urinalysis are performed at termination. A comprehensive gross necropsy is conducted, and a full set of tissues from all animals is examined microscopically.[5] The NOAEL and LOAEL are established.

Analytical Methods

The determination of this compound and Tribufos in biological and environmental samples is crucial for exposure assessment and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the analysis of organophosphorus pesticides.[16][17][18][19][20]

Sample Preparation and Analysis by GC-MS
  • Extraction: Samples (e.g., tissue, soil, water) are typically extracted using an organic solvent such as acetonitrile (B52724) or methylene (B1212753) chloride.[18] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and efficient sample preparation technique.[20]

  • Cleanup: The extract may undergo a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[18]

  • GC-MS Analysis: The cleaned-up extract is injected into a gas chromatograph for separation of the components. The separated compounds then enter a mass spectrometer, which provides identification and quantification based on their mass-to-charge ratio.[16][17] The use of tandem mass spectrometry (MS/MS) can enhance selectivity and sensitivity.[17][20]

Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to three interconnected mechanisms: acetylcholinesterase inhibition, organophosphate-induced delayed neurotoxicity, and oxidative stress.

Acetylcholinesterase (AChE) Inhibition

This is the primary and most well-understood mechanism of acute toxicity for organophosphorus compounds.

AChE_Inhibition cluster_synapse Cholinergic Synapse This compound This compound/Tribufos AChE Acetylcholinesterase (AChE) This compound->AChE Phosphorylation of serine residue Hydrolysis Hydrolysis AChE->Hydrolysis Inhibition Inhibition ACh Acetylcholine (B1216132) (ACh) Synapse Synaptic Cleft ACh->Synapse Accumulation Accumulation Synapse->AChE Receptor Postsynaptic Receptor Synapse->Receptor Overstimulation Overstimulation Toxicity Cholinergic Toxicity (tremors, salivation, etc.) Overstimulation->Toxicity

Caption: Acetylcholinesterase (AChE) Inhibition by this compound/Tribufos.

This compound, after conversion to Tribufos, acts as an irreversible inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, rendering it unable to hydrolyze the neurotransmitter acetylcholine (ACh).[1][2] This leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and leading to the characteristic signs of cholinergic toxicity, such as tremors, salivation, and in severe cases, respiratory failure and death.

Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

Certain organophosphates, including this compound, can cause a delayed neurotoxic effect that manifests weeks after exposure. This is distinct from the acute cholinergic effects.

OPIDN This compound This compound/Tribufos NTE Neuropathy Target Esterase (NTE) This compound->NTE Inhibition Phosphorylation Phosphorylation NTE->Phosphorylation Aging Aging (dealkylation) Phosphorylation->Aging AlteredSignal Altered Cellular Signaling Aging->AlteredSignal Axonopathy Axonal Degeneration AlteredSignal->Axonopathy Demyelination Demyelination AlteredSignal->Demyelination Neurotoxicity Delayed Neurotoxicity (paralysis, ataxia) Axonopathy->Neurotoxicity Demyelination->Neurotoxicity

Caption: Proposed Mechanism of Organophosphate-Induced Delayed Neurotoxicity (OPIDN).

The primary target in OPIDN is believed to be Neuropathy Target Esterase (NTE), an enzyme found in the nervous system.[4][21][22] Inhibition and subsequent "aging" (a conformational change) of the phosphorylated NTE is thought to initiate a cascade of events leading to the degeneration of long axons in both the peripheral and central nervous systems.[22] This results in symptoms such as weakness, ataxia, and paralysis, which appear after a characteristic delay period. The precise signaling pathway downstream of NTE inhibition is still under investigation but is thought to involve disruption of axonal transport and cytoskeletal integrity.[1][7]

Oxidative Stress

There is growing evidence that organophosphates can induce oxidative stress, contributing to their overall toxicity.

Oxidative_Stress cluster_nrf2 Nrf2-Keap1 Pathway This compound This compound/Tribufos ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Keap1 Keap1 ROS->Keap1 Oxidation of cysteine residues LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Nrf2 Nrf2 Keap1->Nrf2 Sequesters (inactivated) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to nucleus and binding AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Upregulation of gene expression AntioxidantEnzymes->ROS Neutralization CellDamage Cellular Damage LipidPeroxidation->CellDamage

Caption: this compound-Induced Oxidative Stress and the Nrf2-Keap1 Signaling Pathway.

Exposure to this compound/Tribufos can lead to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress.[23] This imbalance can cause damage to cellular components, including lipids, proteins, and DNA. A key cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway.[24][25][26][27] Under normal conditions, Keap1 binds to and promotes the degradation of the transcription factor Nrf2. In the presence of ROS, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the antioxidant response element (ARE). This leads to the increased expression of a battery of antioxidant and detoxification enzymes. However, excessive ROS production can overwhelm this protective mechanism, leading to cellular damage, including lipid peroxidation, which can further propagate cellular injury.[23][28][29][30][31]

Conclusion

The toxicology of this compound is complex and multifaceted, primarily driven by its rapid conversion to the potent acetylcholinesterase inhibitor, Tribufos. This review has synthesized the available quantitative toxicological data, provided an overview of key experimental protocols, and elucidated the primary mechanisms of toxicity through detailed signaling pathway diagrams. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working with or assessing the risks associated with this compound and other organophosphorus compounds. Further research is warranted to fully delineate the downstream signaling events in organophosphate-induced delayed neurotoxicity and the precise role of oxidative stress in the overall toxicological profile of this compound.

References

Methodological & Application

Application Notes: Analytical Methods for Merphos Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Merphos, an organophosphorus pesticide, has been utilized in agricultural applications. Due to its potential for persistence and bioaccumulation, monitoring its presence in environmental matrices is crucial for assessing environmental health and ensuring regulatory compliance.[1][2] This document provides detailed application notes and protocols for the detection and quantification of this compound in environmental samples, such as water and soil, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and professionals involved in environmental monitoring and drug development.

The general analytical workflow involves several key stages: sample collection, preparation (which includes extraction and cleanup), concentration, and instrumental analysis.[3] Given the complexity of environmental matrices and the typically low concentration of pesticides, robust sample preparation is essential to isolate and preconcentrate the analytes, thereby reducing matrix interference and improving detection limits.[1][2]

General Analytical Workflow

The detection of this compound and other organophosphorus pesticides from environmental samples follows a structured process to ensure accuracy and reproducibility. The workflow begins with proper sample collection and preservation, followed by extraction of the analyte from the sample matrix, cleanup to remove interfering co-extractives, and finally, instrumental analysis for detection and quantification.

General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collection 1. Sample Collection (Water, Soil, Sediment) Extraction 2. Extraction (SPE, LLE, QuEChERS) Collection->Extraction Cleanup 3. Extract Cleanup (dSPE, Carbon Cartridges) Extraction->Cleanup Concentration 4. Concentration (Nitrogen Evaporation) Cleanup->Concentration Analysis 5. Instrumental Analysis (GC-MS/MS or LC-MS/MS) Concentration->Analysis Data 6. Data Processing & Quantification Analysis->Data

Caption: General workflow for this compound analysis in environmental samples.

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are provided below. These protocols are based on established methods for organophosphorus pesticides.

Protocol 1: Analysis of this compound in Water Samples

This protocol utilizes Solid-Phase Extraction (SPE) for the extraction and pre-concentration of this compound from water samples, followed by GC-MS or LC-MS/MS analysis. SPE is a preferred method as it consumes less solvent compared to traditional liquid-liquid extraction (LLE).[4]

1.1. Sample Collection and Preservation:

  • Collect water samples in clean, amber glass bottles.[4]

  • To minimize hydrolysis, adjust the pH of the samples to 7 before extraction.[5]

  • If not extracted immediately, store the samples by deep freezing at -12°C to -18°C.[6]

1.2. Solid-Phase Extraction (SPE) Protocol:

SPE Protocol for Water Samples Start Start: 1L Water Sample (pH adjusted to 7) Condition 1. Condition SPE Cartridge (e.g., HLB or C18) Start->Condition Load 2. Load Water Sample Condition->Load Wash 3. Wash Cartridge (to remove interferences) Load->Wash Elute 4. Elute this compound (with organic solvent, e.g., Dichloromethane) Wash->Elute Concentrate 5. Concentrate Eluate (under gentle Nitrogen stream) Elute->Concentrate Reconstitute 6. Reconstitute (in solvent compatible with analysis) Concentrate->Reconstitute End Ready for GC-MS/MS or LC-MS/MS Analysis Reconstitute->End

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Methodology:

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic-balanced (HLB) or C18 SPE cartridge by passing methanol (B129727) followed by deionized water.[7]

  • Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a small volume of deionized water to remove polar interferences.

  • Elution: Elute the retained this compound from the cartridge using a suitable organic solvent such as dichloromethane (B109758) or acetonitrile.[8]

  • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the final extract in a solvent compatible with the chosen analytical instrument.[9]

Protocol 2: Analysis of this compound in Soil and Sediment Samples

This protocol employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is highly effective for multi-residue pesticide analysis in solid matrices like soil.[2][9]

2.1. Sample Collection and Preparation:

  • Collect soil or sediment samples and store them frozen prior to analysis to prevent degradation.[6]

  • Homogenize the sample and, if necessary, dry it to determine the dry weight.[3]

2.2. QuEChERS Protocol:

QuEChERS Protocol for Soil Samples Start Start: 10g Homogenized Soil Sample Add_Solvent 1. Add Acetonitrile (Extraction Solvent) Start->Add_Solvent Add_Salts 2. Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake 3. Shake Vigorously Add_Salts->Shake Centrifuge1 4. Centrifuge Shake->Centrifuge1 dSPE 5. Transfer Supernatant to dSPE tube (with PSA, C18) Centrifuge1->dSPE Shake_Centrifuge2 6. Shake and Centrifuge Again dSPE->Shake_Centrifuge2 Collect 7. Collect Final Extract Shake_Centrifuge2->Collect End Ready for GC-MS/MS or LC-MS/MS Analysis Collect->End

Caption: QuEChERS protocol workflow for soil and sediment samples.

Methodology:

  • Extraction: Place 10 g of the homogenized soil sample into a centrifuge tube. Add an appropriate volume of acetonitrile.[9]

  • Salting-Out: Add a pre-packaged QuEChERS salt mixture (commonly containing anhydrous magnesium sulfate (B86663) and sodium chloride) to induce phase separation.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing sorbents like primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences.[2]

  • Final Centrifugation: Shake the dSPE tube and centrifuge one last time.

  • Collection: The resulting supernatant is ready for instrumental analysis.[9]

Protocol 3: Instrumental Analysis

3.1. Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-based methods are well-suited for the analysis of many organophosphorus pesticides.[10]

  • System: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., TG-5SilMS), is recommended.[10]

  • Injection: 1 µL of the final extract is injected in splitless mode.[10]

  • Oven Program: A typical temperature program starts at 60°C, holds for a few minutes, then ramps up to 300°C.[10] For this compound specifically, a retention time of 18.35 minutes has been reported under certain GC conditions.[11]

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and is particularly useful for more polar pesticides.[12]

  • System: High-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS or UPLC-MS/MS).

  • Column: A C18 reversed-phase column is commonly used.[13]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like acetic acid or ammonium (B1175870) formate, is employed.[14]

  • Ionization: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte, is used.[14]

  • Detection: Analysis is performed in MRM mode to ensure accurate identification and quantification by monitoring specific precursor-to-product ion transitions.[8][12]

Quantitative Data Summary

The following table summarizes the performance metrics reported for the analysis of organophosphorus pesticides (including this compound) in various environmental matrices. These values can serve as a benchmark for method validation.

Analyte/ClassMatrixMethodLODLOQRecovery (%)Reference
OrganophosphatesWaterSDME-GC0.02-0.50 ng/mL-76.2 - 107[4]
OrganophosphatesSoilVarious Extraction-Chromatography0.001-143 ng/mL-5 - 154[1][2]
Chlorpyrifos, Azinphos MethylAir (XAD-2/PUF)Acetonitrile Extraction-LC-MS/MS0.15-1.1 ng/sample~100x lower than GC-MS71 - 113[12]
OrganochlorinesWaterSPE-GC-ECD0.001-0.005 µg/L0.002-0.016 µg/L-[15]
OrganochlorinesSedimentSoxhlet-GC-ECD0.001-0.005 µg/g0.003-0.017 µg/g-[15]
Multiple PesticidesWaterSequential SPE-LC-MS0.001-41.27 ng/L-76 - 97[7]
BiocidesSurface WaterUHPLC-MS/MS-0.01-0.31 ng/L70 - 120[16]
BiocidesSedimentUHPLC-MS/MS-0.01-0.45 ng/g70 - 120[16]
This compound Standard SolutionGC-FPD--RSD: 1.9%[11]

LOD: Limit of Detection; LOQ: Limit of Quantification; SDME: Single-Drop Microextraction; RSD: Relative Standard Deviation.

References

Application Note: Quantitative Analysis of Merphos in Environmental and Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Merphos (S,S,S-Tributyl phosphorotrithioite), an organophosphorus pesticide, in various matrices using gas chromatography-mass spectrometry (GC-MS). The protocols provided cover sample preparation, instrument parameters for both single quadrupole (GC-MS) and triple quadrupole (GC-MS/MS) systems, and data analysis. While specific performance data for this compound is limited in publicly available literature, this document compiles available information and provides typical performance characteristics based on the analysis of other organophosphorus pesticides.

Introduction

This compound (CAS 150-50-5) is an organophosphorus pesticide that has been used in agriculture.[1] Due to its potential toxicity, monitoring its residues in environmental samples (soil, water) and food products is crucial for ensuring environmental safety and public health. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of pesticide residues due to its high sensitivity and selectivity.[2] This application note provides a comprehensive guide for the analysis of this compound using GC-MS.

Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₂H₂₇PS₃[1]
Molecular Weight298.5 g/mol [1]
CAS Number150-50-5[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticides from food matrices due to its simplicity and efficiency.[3][4] For water and soil samples, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques.

Protocol 1: QuEChERS Extraction for Food Matrices (e.g., Fruits, Vegetables)

  • Homogenize 10-15 g of the sample.

  • Add 10 mL of acetonitrile (B52724) and internal standards.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • For cleanup, use a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent to remove organic acids and graphitized carbon black (GCB) to remove pigments (use with caution as GCB can retain planar pesticides).

  • Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.

  • The final extract is ready for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

  • Acidify the water sample (e.g., 500 mL) to pH < 2.

  • Condition a C18 SPE cartridge (e.g., 500 mg) with methanol (B129727) followed by deionized water.

  • Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with deionized water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute the analytes with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.

Protocol 3: Extraction from Soil Samples

  • Air-dry and sieve 10 g of the soil sample.

  • Mix with an equal amount of anhydrous sodium sulfate.

  • Extract with a suitable solvent (e.g., acetonitrile or a mixture of acetone (B3395972) and hexane) using sonication or shaking.

  • Centrifuge and collect the supernatant.

  • The extract may require cleanup using SPE as described for water samples or d-SPE as in the QuEChERS method.

GC-MS and GC-MS/MS Parameters

The following are typical GC-MS parameters for the analysis of organophosphorus pesticides. Optimization of these parameters is recommended for specific instrumentation and matrices.

Table 1: GC-MS and GC-MS/MS Instrumental Parameters

ParameterGC-MS (Single Quadrupole)GC-MS/MS (Triple Quadrupole)
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalentAgilent 8890 GC or equivalent
Injection PortSplit/SplitlessSplit/Splitless
Injection ModeSplitless (1 µL)Splitless (1 µL)
Inlet Temperature250 °C250 °C
Carrier GasHeliumHelium
Flow Rate1.0 - 1.5 mL/min (Constant Flow)1.0 - 1.5 mL/min (Constant Flow)
ColumnAgilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalentAgilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program70 °C (2 min), ramp at 25 °C/min to 150 °C, ramp at 3 °C/min to 200 °C, ramp at 8 °C/min to 280 °C (hold 10 min)70 °C (2 min), ramp at 25 °C/min to 150 °C, ramp at 3 °C/min to 200 °C, ramp at 8 °C/min to 280 °C (hold 10 min)
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentAgilent 7000E or 7010C GC/TQ or equivalent
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)
Ion Source Temp.230 °C230 °C
Quadrupole Temp.150 °C150 °C
Electron Energy70 eV70 eV
Acquisition ModeSelected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Transfer Line Temp.280 °C280 °C

Quantitative Data

Table 2: this compound Retention Time and Mass Spectral Data

Retention Time (min)Precursor Ion (m/z)Product Ions (m/z) for SIMReference
~18.35298 (Molecular Ion)209 (Quantifier), 153, 57 (Qualifiers)[5]

Note: The retention time can vary depending on the specific GC column and oven temperature program.

Table 3: this compound MRM Transitions for GC-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
299.1 ([M+H]⁺)243.0Value to be optimizedValue to be optimized
299.1 ([M+H]⁺)209.0Value to be optimizedValue to be optimized
299.1 ([M+H]⁺)*153.0Value to be optimizedValue to be optimized

Note: The precursor ion [M+H]⁺ at m/z 299.1 was identified using an ion trap mass spectrometer.[1] For GC-MS with electron ionization, the molecular ion (m/z 298) or a significant fragment ion (e.g., m/z 209) should be selected as the precursor ion, and the product ions and collision energies must be optimized empirically.

Table 4: Typical Performance Data for Organophosphorus Pesticides (as a proxy for this compound)

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Food (Fruits, Vegetables)0.1 - 5 µg/kg0.5 - 10 µg/kg70 - 120
Soil1 - 10 µg/kg5 - 25 µg/kg70 - 110
Water0.01 - 0.1 µg/L0.05 - 0.5 µg/L70 - 120

Disclaimer: The LOD, LOQ, and recovery values presented are typical for organophosphorus pesticides and should be experimentally determined for this compound in the specific matrix of interest for method validation.

Visualizations

Merphos_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (Food, Soil, Water) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (QuEChERS, SPE, LLE) Homogenization->Extraction Cleanup Extract Cleanup (d-SPE, SPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/MRM) Ionization->Detection Identification Peak Identification (Retention Time, m/z) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by GC-MS.

Logical_Relationship Start Select Analytical Approach High_Throughput High-Throughput Screening? Start->High_Throughput Single_Quad GC-MS (SIM) High_Throughput->Single_Quad Yes Complex_Matrix Complex Matrix? High_Throughput->Complex_Matrix No Triple_Quad GC-MS/MS (MRM) Complex_Matrix->Triple_Quad Yes High_Selectivity High Selectivity/Sensitivity Required? Complex_Matrix->High_Selectivity No High_Selectivity->Single_Quad No High_Selectivity->Triple_Quad Yes

Caption: Decision tree for selecting the analytical method.

Conclusion

The described GC-MS and GC-MS/MS methods provide a reliable framework for the quantitative analysis of this compound in diverse and complex matrices. While specific performance characteristics for this compound require in-house validation, the provided protocols and typical performance data for related organophosphorus pesticides serve as a strong starting point for method development and routine monitoring. The use of GC-MS/MS with MRM is recommended for complex matrices to ensure the highest selectivity and sensitivity. Proper sample preparation and method validation are paramount to achieving accurate and reproducible results.

References

Analysis of Organophosphorus Pesticides in Water: A Guide to EPA Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of organophosphorus (OP) pesticides in water, adhering to the methodologies outlined by the United States Environmental Protection Agency (EPA). These methods are critical for monitoring water quality, ensuring environmental safety, and are relevant for professionals in drug development who may be assessing the environmental fate and impact of phosphorus-containing compounds.

Organophosphorus pesticides, while effective, are a class of compounds that can pose significant risks to human health and the environment due to their neurotoxicity.[1][2] They function by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in both insects and mammals.[1][2] Consequently, regulatory bodies like the EPA have established standardized methods for their detection and quantification in various matrices, including water.

Featured EPA Methods

This guide focuses on two prominent EPA methods for the determination of organophosphorus pesticides in water:

  • EPA Method 8141B: A gas chromatography (GC) method for determining various organophosphorus compounds in groundwater and other solid and aqueous matrices.[1][3][4] This method allows for the use of different detectors, including the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD).[3][4]

  • EPA Method 622: Specifically designed for the determination of certain organophosphorus pesticides in municipal and industrial wastewater.[5][6] This method typically employs a thermionic bead or flame photometric detector in the phosphorus mode.[5]

Experimental Principles

The analysis of organophosphorus pesticides in water generally involves three key stages:

  • Sample Preparation and Extraction: Isolating the pesticides from the water matrix and concentrating them into a smaller volume of organic solvent. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Gas Chromatographic Separation: Separating the individual pesticide compounds from each other based on their physicochemical properties using a capillary GC column.

  • Detection and Quantification: Identifying and measuring the concentration of each pesticide using a selective and sensitive detector.

The selection of the specific extraction technique and detector depends on the target analytes, the sample matrix, and the required sensitivity.

Experimental Workflow

The overall workflow for the analysis of organophosphorus pesticides in water samples is depicted below.

Caption: General workflow for organophosphorus pesticide analysis in water.

Detailed Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) (Based on EPA Method 8141B)

This protocol is suitable for extracting organophosphorus pesticides from groundwater samples.[1]

Materials:

  • 1-L amber glass sample bottles

  • SPE cartridges (e.g., C18) or disks (e.g., Atlantic® C18)[1]

  • SPE vacuum manifold or automated SPE system

  • Methanol, Acetone (B3395972), Dichloromethane (B109758) (DCM), n-Hexane (pesticide grade)

  • Reagent water

  • Sodium sulfite (B76179) (for dechlorination, if necessary)

  • Concentrator tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preservation and Preparation:

    • Collect water samples in 1-L amber glass bottles.

    • If residual chlorine is present, dechlorinate by adding an appropriate amount of sodium sulfite.

    • Adjust the sample pH to neutral (pH 5-9) as organophosphorus esters can hydrolyze under acidic or basic conditions.[7]

    • Add appropriate surrogates to all samples. For fortified samples, spike with the target analytes.

  • SPE Cartridge/Disk Conditioning:

    • Wash the SPE cartridges with 5 mL of DCM. Allow the sorbent to soak for 1 minute before drawing the remaining solvent through under vacuum.[7]

    • Condition the cartridges with two 5 mL aliquots of methanol.[7]

    • Equilibrate the cartridges with two 5 mL aliquots of reagent water, ensuring the sorbent does not go dry.[7]

  • Sample Loading:

    • Load the 1-L water sample onto the conditioned SPE cartridge/disk at a flow rate of 10-15 mL/min.[7]

    • After the entire sample has passed through, dry the cartridge/disk under full vacuum for 10 minutes.[7]

  • Elution:

    • Elute the retained analytes from the cartridge/disk. A common elution solvent combination is acetone and dichloromethane (DCM).[7]

    • For example, rinse the sample bottle with 5 mL of acetone and pull the rinsate through the cartridge. Repeat with 10 mL of DCM.[7]

    • A drying cartridge can be placed downstream of the SPE cartridge to remove residual water from the eluate.[7]

  • Concentration and Solvent Exchange:

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[7]

    • Perform a solvent exchange to n-hexane by adding 3 mL of n-hexane and continuing the concentration to the final volume (e.g., 1 or 2 mL).[7]

    • Add the internal standard to the final extract before GC analysis.[7]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) (Based on EPA Method 622)

This protocol is commonly used for the extraction of organophosphorus pesticides from municipal and industrial wastewater.[5]

Materials:

Procedure:

  • Extraction:

    • Measure 1 L of the water sample into a 2-L separatory funnel.

    • Add 60 mL of 15% methylene chloride in hexane to the separatory funnel.

    • Stopper and shake the funnel vigorously for 1-2 minutes with periodic venting.

    • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 60-mL portions of the extraction solvent, combining the three extracts.[8]

  • Drying and Concentration:

    • Assemble a Kuderna-Danish (K-D) concentrator by attaching a 10-mL concentrator tube to a 500-mL evaporative flask.[8]

    • Pass the combined extract through a drying column containing about 10 cm of anhydrous sodium sulfate to remove any residual water.[8] Collect the dried extract in the K-D concentrator.

    • Add one or two clean boiling chips to the evaporative flask and attach a three-ball Snyder column.

    • Concentrate the extract on a steam bath or hot water bath.

    • Continue concentration until the apparent volume of the liquid reaches 1-2 mL.

  • Solvent Exchange (if necessary) and Final Volume Adjustment:

    • The extract is exchanged to hexane during the concentration process.[5]

    • Adjust the final extract volume to the desired level (e.g., 10 mL or less) with hexane.[5]

Analytical Protocol: Gas Chromatography (GC)

The following provides typical GC conditions for the analysis of organophosphorus pesticides. These should be optimized based on the specific instrument and target analytes.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector.

  • Detector: Flame Photometric Detector (FPD) in phosphorus mode, Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS). The FPD is noted to be more sensitive and selective for phosphorus-containing compounds.[3][4]

  • Capillary Column: A fused-silica capillary column suitable for pesticide analysis (e.g., Rxi®-5sil MS, 30 m x 0.25 mm, 0.25 µm).[7]

Typical GC Conditions:

ParameterValue
Injector Temperature 250 °C[7]
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min[7]
Oven Program Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 300°C, hold for 2 min[7]
Detector Temperature 250 °C (FPD)[1]

Quantitative Data

The performance of these methods is evaluated through parameters such as Method Detection Limit (MDL), Practical Quantitation Limit (PQL), and analyte recovery. The following tables summarize representative quantitative data for selected organophosphorus pesticides.

Table 1: Method Detection Limits (MDLs) and Recoveries for Selected Organophosphorus Pesticides in Water (EPA Method 8141B, SPE-GC/FPD)

CompoundSpiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)Method Detection Limit (MDL) (µg/L)
Dichlorvos5.0095.83.20.31
Mevinphos5.0098.22.90.35
Ethoprop5.00102.12.50.28
Naled5.0092.54.10.42
Phorate5.00105.32.10.25
Dimethoate5.0088.95.30.55
Disulfoton5.00106.82.00.23
Methyl Parathion5.00101.52.60.29
Malathion5.0099.73.00.33
Chlorpyrifos5.00108.21.80.21
Fenthion5.00104.62.30.26
Azinphos-methyl5.0090.34.80.49

Data is representative and may vary based on laboratory conditions and matrix.

Table 2: Method Detection Limits (MDLs) for Selected Organophosphorus Pesticides in Wastewater (EPA Method 622, LLE-GC/FPD)

CompoundMethod Detection Limit (MDL) (µg/L)
Azinphos methyl1.8
Demeton0.2
Diazinon0.1
Disulfoton0.1
Malathion0.2
Parathion methyl0.1
Parathion ethyl0.1

Source: Adapted from EPA Method 622 documentation. These values are estimates and can be influenced by the sample matrix.

Quality Control

To ensure the reliability of the analytical results, a stringent quality control (QC) program must be implemented. Key QC checks include:

  • Method Blanks: An analyte-free matrix processed through the entire analytical procedure to check for contamination.

  • Laboratory Control Samples (LCS): A clean matrix spiked with known concentrations of the target analytes to assess the accuracy of the method.

  • Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample spiked with known concentrations of the target analytes to evaluate the effect of the sample matrix on the analytical method.

  • Surrogate Spikes: Compounds similar to the target analytes that are added to every sample to monitor the efficiency of the extraction process.

  • Initial Demonstration of Capability (IDOC): A study performed by each analyst to demonstrate proficiency with the method.[9]

Logical Relationship Diagram

The logical relationship for method selection and execution is illustrated below.

Method_Selection_Logic Start Define Analytical Objective Matrix Identify Water Matrix Start->Matrix Groundwater Groundwater Matrix->Groundwater Clean Wastewater Wastewater Matrix->Wastewater Complex Method8141B Select EPA Method 8141B Groundwater->Method8141B Method622 Select EPA Method 622 Wastewater->Method622 SPE Perform Solid-Phase Extraction (SPE) Method8141B->SPE LLE Perform Liquid-Liquid Extraction (LLE) Method622->LLE GC_Analysis GC Analysis (FPD/NPD/MS) SPE->GC_Analysis LLE->GC_Analysis QC_Checks Implement Quality Control Checks GC_Analysis->QC_Checks Data_Review Data Review and Reporting QC_Checks->Data_Review

Caption: Decision tree for selecting an appropriate EPA method.

Conclusion

The EPA methods for the analysis of organophosphorus pesticides in water provide robust and reliable frameworks for environmental monitoring and research. The choice between methods like 8141B and 622 will primarily depend on the specific water matrix being analyzed. Proper execution of the sample preparation, analytical, and quality control protocols is essential for obtaining accurate and defensible data. For researchers and professionals in related fields, understanding these methodologies is crucial for assessing the environmental impact and persistence of phosphorus-containing compounds.

References

Application Note: Solid-Phase Extraction Protocol for the Determination of Merphos in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Merphos, a phosphorotrithioite ester, is an organophosphorus compound previously used as a cotton defoliant.[1][2] Due to its potential toxicity and environmental persistence, monitoring its presence in water sources is of significant importance.[3][4] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers numerous advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation.[5][6] This application note presents a detailed protocol for the extraction and concentration of this compound from water samples using reversed-phase solid-phase extraction, making it suitable for subsequent analysis by chromatographic methods such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Principle of the Method

This protocol employs a reversed-phase SPE methodology. This compound, being a relatively non-polar compound and sparingly soluble in water[1], is retained on a non-polar sorbent material from an aqueous sample. Polar impurities and matrix components are washed away, and the target analyte, this compound, is subsequently eluted with a non-polar organic solvent. This process effectively isolates and concentrates this compound from the water sample, preparing it for instrumental analysis.

Experimental Protocol

This protocol is designed for researchers and scientists in environmental monitoring and analytical chemistry.

Materials and Reagents

  • SPE Cartridges: Reversed-phase SPE cartridges containing a C18-bonded silica (B1680970) or a polymeric sorbent (e.g., polystyrene-divinylbenzene). The selection may depend on the specific matrix and required capacity.

  • Methanol (B129727) (CH₃OH): HPLC grade or equivalent.

  • Ethyl Acetate (B1210297) (C₄H₈O₂): HPLC grade or equivalent.

  • Dichloromethane (CH₂Cl₂): HPLC grade or equivalent.

  • Deionized Water: High-purity, filtered.

  • Nitrogen Gas: High purity, for drying.

  • Glassware: Volumetric flasks, beakers, graduated cylinders, and autosampler vials.

  • SPE Vacuum Manifold or Automated SPE System. [4]

Sample Preparation

  • Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • If the sample contains suspended solids, centrifuge or filter it through a glass fiber filter (e.g., 0.45 µm) to prevent clogging of the SPE cartridge.

  • Adjust the pH of the water sample to neutral (pH ~7) if necessary.

Solid-Phase Extraction (SPE) Procedure

The following steps outline the manual SPE procedure using a vacuum manifold. These steps can be adapted for automated SPE systems.[4]

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Follow with 5 mL of methanol to activate the sorbent.

    • Finally, equilibrate the cartridge by passing 5 mL of deionized water, ensuring the sorbent does not run dry before sample loading.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing (Interference Elution):

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

    • Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 10-15 minutes to remove residual water.

  • Elution (Analyte Collection):

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the retained this compound from the cartridge by passing 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of ethyl acetate and dichloromethane.[7] The elution should be performed at a low flow rate (1-2 mL/min) to ensure efficient desorption.

  • Post-Elution Processing:

    • The collected eluate can be concentrated to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen gas.[4]

    • The concentrated extract is then ready for instrumental analysis (e.g., GC-NPD, GC-MS, or LC-MS/MS).[7][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the SPE protocol.

ParameterValueNotes
Sample Volume 500 mLCan be adjusted based on expected analyte concentration.
SPE Sorbent C18 or PolymericSelection depends on matrix complexity.
Conditioning Solvent 1 5 mL Ethyl AcetateTo solvate the sorbent.
Conditioning Solvent 2 5 mL MethanolTo activate the reversed-phase sorbent.
Equilibration Solvent 5 mL Deionized WaterTo prepare the sorbent for the aqueous sample.
Sample Loading Flow Rate 5-10 mL/minA consistent flow rate is crucial for reproducibility.
Washing Solvent 5 mL Deionized WaterTo remove polar interferences.
Drying Time 10-15 minEssential for preventing water in the final extract.
Elution Solvent 5-10 mL Ethyl Acetate/DichloromethaneA non-polar solvent to elute the analyte of interest.
Elution Flow Rate 1-2 mL/minA slow flow rate improves elution efficiency.
Final Extract Volume 1 mLAchieved by nitrogen evaporation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the solid-phase extraction protocol for this compound in water.

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction Process cluster_elution Analyte Elution & Analysis Sample Water Sample (500 mL) Load Sample Loading (5-10 mL/min) Sample->Load Condition SPE Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Condition->Load Wash Cartridge Washing (Deionized Water) Load->Wash Dry Cartridge Drying (Nitrogen Stream) Wash->Dry Elute Elution (Ethyl Acetate/Dichloromethane) Dry->Elute Concentrate Concentration to 1 mL (Nitrogen Evaporation) Elute->Concentrate Analysis Instrumental Analysis (GC or LC) Concentrate->Analysis

Solid-Phase Extraction Workflow for this compound Analysis.

References

Quantification of Merphos and its Metabolites in Biological Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos (S,S,S-tributyl phosphorotrithioite) is an organophosphorus pesticide that readily oxidizes in the environment and metabolically to its active form, tribufos (B1683236) (S,S,S-tributyl phosphorotrithioate), also known as DEF[1]. Therefore, the quantification of exposure to this compound in biological systems necessitates the analysis of tribufos and its subsequent metabolites. This document provides detailed application notes and protocols for the quantification of tribufos and its primary metabolites in various biological tissues. The methodologies described are based on established analytical techniques for organophosphorus pesticides, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes rapid oxidation to form tribufos. The metabolism of tribufos then proceeds through hydrolysis and further enzymatic reactions, leading to the formation of several metabolites. The primary metabolic pathway involves the hydrolysis of the thioester bonds.

Merphos_Metabolism This compound This compound (S,S,S-tributyl phosphorotrithioite) Tribufos Tribufos (DEF) (S,S,S-tributyl phosphorotrithioate) This compound->Tribufos Oxidation Metabolite1 S,S-Dibutyl phosphorotrithioate Tribufos->Metabolite1 Hydrolysis Metabolite2 n-butyl mercaptan Tribufos->Metabolite2 Hydrolysis Metabolite3 Further Metabolites (e.g., n-butyl mercaptan conjugates, S-butyl phosphorothioate) Metabolite1->Metabolite3 Further Metabolism Metabolite2->Metabolite3 Conjugation/Oxidation

Metabolic pathway of this compound to Tribufos and its metabolites.

Experimental Workflow for Quantification

The general workflow for the quantification of tribufos and its metabolites from biological tissues involves sample preparation (homogenization, extraction, and cleanup) followed by instrumental analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Tissue Biological Tissue (Liver, Adipose, Kidney, Brain) Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup GCMS GC-MS/MS Analysis (for Tribufos) Cleanup->GCMS LCMS LC-MS/MS Analysis (for polar metabolites) Cleanup->LCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

General experimental workflow for tissue analysis.

Quantitative Data Summary

The following tables summarize the available quantitative data for the analysis of tribufos and related organophosphorus pesticides. It is important to note that specific data for tribufos in various biological tissues is limited in publicly available literature. The data presented for similar compounds can be used as a starting point for method development and validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

AnalyteMatrixMethodLODLOQRecovery (%)Reference
TerbufosBloodGC/MS0.2 ppm0.3 ppm-[2]
DiazinonBloodGC/MS0.2 ppm0.2 ppm-[2]
ParathionBloodGC/MS0.2 ppm0.2 ppm-[2]
Organophosphorus PesticidesAdipose TissueGC-FPD/GC-MS1-7 ng/g--[3]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

AnalyteMatrixMethodLODLOQRecovery (%)Reference
Dialkylphosphates (DAPs)UrineLC-MS/MS0.0201-0.0697 ng/mL0.0609-0.2112 ng/mL93-102[4]
Dialkylphosphates (DAPs)UrineLC-MS/MS-2 µg/L>80[5]
Dialkylphosphates (DAPs)UrineLC-MS/MS-0.50 ng/mL82-117[6]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of tribufos and its metabolites from biological tissues. These protocols are based on general methods for organophosphorus pesticide analysis and should be validated for the specific application.

Protocol 1: QuEChERS-Based Extraction for GC-MS/MS Analysis of Tribufos in Liver and Kidney

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food and agricultural samples and has been adapted for biological tissues[2][7][8].

1. Sample Homogenization:

  • Weigh 1-2 g of frozen tissue (liver or kidney) into a 50 mL centrifuge tube.

  • Add a corresponding volume of deionized water to achieve a total volume of 10 mL.

  • Add ceramic homogenizers.

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

2. Extraction:

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for GC-MS/MS analysis.

4. GC-MS/MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 70 °C (hold for 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 300 °C at 8 °C/min (hold for 10 min).

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 300 °C.

  • Quadrupole Temperatures: Q1 and Q2 at 150 °C.

  • MRM Transitions: Specific transitions for tribufos should be determined by direct infusion of a standard.

Protocol 2: Solid-Phase Extraction (SPE) for GC-MS Analysis of Tribufos in Adipose Tissue

Adipose tissue requires a more rigorous cleanup to remove the high lipid content[3].

1. Sample Homogenization and Extraction:

  • Homogenize 1 g of adipose tissue with 10 mL of ethyl acetate (B1210297).

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction with another 10 mL of ethyl acetate.

  • Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the extract in 1 mL of a suitable solvent (e.g., hexane:acetone 9:1 v/v).

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of the reconstitution solvent.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of the reconstitution solvent to remove lipids.

  • Elute the analytes with 10 mL of a more polar solvent mixture (e.g., hexane:ethyl acetate 1:1 v/v).

  • Evaporate the eluate to a final volume of 1 mL for GC-MS analysis.

3. GC-MS Analysis:

  • Follow the GC-MS parameters outlined in Protocol 1, with potential modifications to the oven program to optimize separation from any remaining matrix components.

Protocol 3: Liquid-Liquid Extraction (LLE) and LC-MS/MS for Metabolite Analysis in Urine

Polar metabolites of tribufos are best analyzed by LC-MS/MS. This protocol is based on methods for dialkylphosphate metabolites[4][5][6].

1. Sample Preparation:

  • To 1 mL of urine in a centrifuge tube, add an internal standard solution.

  • Add 1 mL of a mixture of diethyl ether and ethyl acetate (1:1, v/v).

  • Add salting-out agents such as MgSO₄ and NaCl.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a high aqueous phase to retain polar metabolites, ramping up the organic phase to elute them.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific transitions for the target metabolites (e.g., S,S-Dibutyl phosphorotrithioate) should be optimized using standards.

Conclusion

The quantification of this compound and its metabolites in biological tissues is a challenging analytical task that requires robust sample preparation and sensitive instrumental analysis. While specific validated methods for tribufos and its metabolites across a range of biological tissues are not extensively documented in public literature, the protocols provided here, based on established methods for similar organophosphorus compounds, offer a strong starting point for method development and validation. Researchers are encouraged to perform in-house validation to ensure the accuracy, precision, and sensitivity of the chosen method for their specific application. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency. Further research is needed to establish a comprehensive metabolic profile of tribufos and to develop and validate standardized analytical methods for its quantification in diverse biological matrices.

References

Application Notes and Protocols for the Use of Merphos as an Analytical Standard in Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos (S,S,S-Tributyl phosphorotrithioite), a registered organophosphate pesticide primarily used as a cotton defoliant, serves as a critical analytical standard in toxicology studies.[1] Its structural similarity to other organophosphate pesticides makes it a valuable tool for the development and validation of analytical methods aimed at detecting and quantifying this class of compounds in various biological and environmental matrices. These application notes provide detailed protocols for the use of this compound as an analytical standard, including sample preparation, and gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, toxicological data and the mechanism of action of organophosphate pesticides are presented to provide a comprehensive resource for researchers.

Chemical Information:

  • CAS Number: 150-50-5[1][2][3]

  • Molecular Formula: C₁₂H₂₇PS₃[1]

  • Molecular Weight: 298.51 g/mol [1]

Experimental Protocols

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is fundamental for the quantification of target analytes. It is recommended to purchase certified this compound standard solutions from a reputable supplier.

Materials:

  • Certified this compound standard (e.g., 100 µg/mL in acetonitrile)

  • Acetonitrile (B52724) (pesticide residue grade)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Standard Solution (if starting from neat standard): Accurately weigh a precise amount of neat this compound and dissolve it in a known volume of acetonitrile to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Intermediate Standard Solution: From the stock solution, prepare an intermediate standard solution by dilution with acetonitrile. For example, to prepare a 10 µg/mL intermediate standard from a 1000 µg/mL stock, pipette 1 mL of the stock solution into a 100 mL volumetric flask and bring to volume with acetonitrile.

  • Working Standard Solutions for Calibration Curve: Prepare a series of working standard solutions by serial dilution of the intermediate standard solution with acetonitrile. A typical calibration curve might include concentrations ranging from 10 ng/mL to 500 ng/mL.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.[4][5][6] This protocol is a representative example for the extraction of pesticides from a biological matrix (e.g., tissue).

Materials:

  • Homogenized biological sample (e.g., liver, adipose tissue)

  • Acetonitrile (containing 1% acetic acid)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium acetate

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge tubes (50 mL)

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (containing 1% acetic acid).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is the final extract, ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section provides a general GC-MS protocol for the analysis of organophosphate pesticides using this compound as an analytical standard. Instrument conditions should be optimized for the specific instrument and target analytes.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-5ms)

GC-MS Parameters (Representative Example):

ParameterValue
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program
Initial Temperature70 °C, hold for 2 min
Ramp 125 °C/min to 150 °C
Ramp 23 °C/min to 200 °C
Ramp 38 °C/min to 280 °C, hold for 5 min
Column
Column Typee.g., 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

For enhanced sensitivity and selectivity, SIM mode is often employed. The specific ions to be monitored will depend on the target analytes. As a representative example, the following ions could be monitored for this compound and other common organophosphates.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dichlorvos10979185
Diazinon304179137
Chlorpyrifos19731497
This compound 155 298 57

Note: These are representative ions and should be confirmed by analyzing a standard of each compound.

Data Presentation

Method Validation Data (Representative)

The following table presents representative data for a validated analytical method for the determination of organophosphate pesticides using this compound as a standard. These values are typical for QuEChERS extraction followed by GC-MS analysis.

ParameterThis compoundOther Organophosphates
Linearity (r²) >0.995>0.99
Recovery (%) 85-11070-120
Limit of Detection (LOD) 0.5 - 2 ng/g1 - 5 ng/g
Limit of Quantification (LOQ) 2 - 5 ng/g5 - 10 ng/g
Toxicology Data for this compound

This table summarizes key toxicological data for this compound.

ParameterValueSpeciesRouteReference
LD₅₀ (Acute Oral) 3= Moderately Toxic: Probable oral lethal dose (human) 0.5-5 g/kgHuman (probable)Oral[3]
NOAEL (No-Observed-Adverse-Effect Level) 5 ppmRatDietary (repeated dose)[1]
LOAEL (Lowest-Observed-Adverse-Effect Level) Not specifiedRatDietary (repeated dose)[1]

Note: NOAEL and LOAEL values are crucial for risk assessment.[7][8][9] The primary effects of this compound toxicity are depression of plasma, red blood cell, and brain cholinesterase activity, with the liver, kidney, and adrenal gland being target organs.[1]

Visualization of Key Processes

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analytical Phase cluster_result Results Homogenization Sample Homogenization Extraction Acetonitrile Extraction & Salting Out Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Final Extract Data Data Acquisition & Processing GCMS->Data Quantification Quantification using this compound Standard Data->Quantification

Caption: Experimental workflow for pesticide analysis.

Signaling Pathway: Acetylcholinesterase Inhibition by Organophosphates

Organophosphate pesticides, including this compound, exert their primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[10][11][12] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent adverse health effects.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh_release Acetylcholine (ACh) Release ACh_receptor Cholinergic Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released from Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh to ACh_accumulation ACh Accumulation AChE->ACh_accumulation Leads to OP Organophosphate (e.g., this compound) OP->AChE Irreversibly Inhibits Inhibited_AChE Inhibited AChE (Phosphorylated) Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation Causes Adverse_Effects Adverse Health Effects Overstimulation->Adverse_Effects

Caption: Acetylcholinesterase inhibition by organophosphates.

References

Application Notes and Protocols for Studying the Neurotoxicity of Merphos In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos is an organophosphate (OP) pesticide that has been utilized in agriculture.[1] Like other OPs, its primary mechanism of acute toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2] Beyond AChE inhibition, organophosphates are known to induce neurotoxicity through other mechanisms, including oxidative stress, neuroinflammation, and apoptosis.[4][5] In vitro models provide a valuable tool for elucidating the specific cellular and molecular mechanisms underlying this compound-induced neurotoxicity, offering a controlled environment to assess endpoints such as cell viability, apoptosis, oxidative stress, and neurite outgrowth.[6][7] This document provides detailed protocols for a panel of in vitro assays to characterize the neurotoxic potential of this compound.

In Vitro Models for Neurotoxicity Assessment

Human neuroblastoma cell lines, such as SH-SY5Y, and rat pheochromocytoma cells, like PC12, are commonly used in vitro models for neurotoxicity studies.[8][9] PC12 cells, in particular, can be differentiated into neuron-like cells with extensive neuritic processes upon exposure to Nerve Growth Factor (NGF), making them an excellent model to study effects on neurite outgrowth.[10][11]

Data Presentation: Summary of Potential this compound Effects

While extensive quantitative data for this compound is not widely published, the following table summarizes expected dose-dependent effects based on studies of organophosphates in comparable in vitro systems. Researchers should determine specific effective concentrations for this compound experimentally.

AssayEndpoint MeasuredExpected Effect of this compoundPotential Concentration Range to Test
MTT Assay Cell Viability (Mitochondrial Activity)Decrease1 µM - 500 µM
LDH Release Assay Cytotoxicity (Membrane Integrity)Increase1 µM - 500 µM
Caspase-3/7 Assay Apoptosis (Executioner Caspase Activity)Increase1 µM - 200 µM
ROS Assay Oxidative Stress (Reactive Oxygen Species)Increase1 µM - 100 µM
Neurite Outgrowth Assay Neurodevelopmental ToxicityDecrease in neurite length and number0.1 µM - 50 µM

Experimental Protocols

Cell Culture and Treatment

a. Cell Line: PC12 or SH-SY5Y cells.

b. Culture Medium:

  • PC12: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[12]

  • SH-SY5Y: DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]

c. Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[12]

d. This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.1% and include a vehicle control in all experiments.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[13]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[14]

  • Remove the medium and expose the cells to various concentrations of this compound for 24-48 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[13]

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity and loss of membrane integrity.[7][15]

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • At the end of the treatment period, centrifuge the plate at 250 x g for 3 minutes.[16]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Add 50 µL of stop solution to each well.[16]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]

  • Calculate cytotoxicity as a percentage of the maximum LDH release from lysed control cells.

Apoptosis Assessment: Caspase-3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[6][17]

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Allow the plate to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[18]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.[19]

Oxidative Stress Assessment: ROS Assay

This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure the intracellular levels of reactive oxygen species (ROS).[20]

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat the cells with this compound for the desired time.

  • Remove the treatment medium and wash the cells with a buffered saline solution (e.g., PBS or HBSS).[21]

  • Load the cells with 10 µM DCFH-DA in a buffered saline solution and incubate for 30-60 minutes at 37°C in the dark.[21]

  • Wash the cells to remove the excess probe.[21]

  • Add buffered saline solution to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]

Neurite Outgrowth Assay

This assay is crucial for assessing the developmental neurotoxicity of a compound.[22] PC12 cells are a suitable model for this assay.[10]

Protocol:

  • Coat a 96-well plate with a substrate that promotes cell adhesion, such as poly-L-lysine or collagen.[10][12]

  • Seed PC12 cells at a low density (e.g., 2000 cells/well) in a low-serum medium containing a differentiating agent, typically 50-100 ng/mL Nerve Growth Factor (NGF).[10][12]

  • Simultaneously treat the cells with various concentrations of this compound.

  • Incubate the cells for 48-96 hours to allow for neurite extension.[10][23]

  • Fix the cells with 4% paraformaldehyde.[12]

  • Stain the cells with an antibody against a neuronal marker, such as βIII-tubulin, followed by a fluorescently labeled secondary antibody.[12][23]

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images using appropriate software to quantify neurite length, number of neurites, and branching points per cell.[11]

Visualization of Key Processes

Merphos_Neurotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Neurotoxicity Assays cluster_analysis Data Analysis & Interpretation CellCulture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Treatment Cell Treatment with Varying this compound Concentrations CellCulture->Treatment MerphosPrep This compound Stock Preparation (in DMSO) MerphosPrep->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Cytotoxicity Cytotoxicity (LDH Assay) Treatment->Cytotoxicity Apoptosis Apoptosis (Caspase-3/7 Assay) Treatment->Apoptosis OxidativeStress Oxidative Stress (ROS Assay) Treatment->OxidativeStress NeuriteOutgrowth Neurite Outgrowth Assay Treatment->NeuriteOutgrowth DataAcquisition Data Acquisition (Spectrophotometry, Luminescence, Fluorescence, Imaging) Viability->DataAcquisition Cytotoxicity->DataAcquisition Apoptosis->DataAcquisition OxidativeStress->DataAcquisition NeuriteOutgrowth->DataAcquisition Analysis Quantitative Analysis (IC50, % Cytotoxicity, etc.) DataAcquisition->Analysis Conclusion Conclusion on This compound Neurotoxicity Analysis->Conclusion

Caption: Experimental workflow for assessing this compound neurotoxicity in vitro.

Merphos_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Neurotoxic Outcomes This compound This compound AChE Acetylcholinesterase Inhibition This compound->AChE ROS Increased ROS Production This compound->ROS Cholinergic Cholinergic Hyperactivity AChE->Cholinergic MAPK MAPK Pathway Activation (p38, JNK, ERK) ROS->MAPK OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis MAPK->Apoptosis NeuriteDamage Inhibition of Neurite Outgrowth MAPK->NeuriteDamage OxidativeStress->Apoptosis

Caption: Putative signaling pathways in this compound-induced neurotoxicity.

References

Application Notes and Protocols for Merphos in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Merphos (S,S,S-tributyl phosphorotrithioate, also known as tribufos (B1683236) and by the trade name Folex) in agricultural research, with a primary focus on its application as a cotton defoliant. This document includes detailed experimental protocols, quantitative data from various studies, and visualizations of relevant biological and experimental processes.

Introduction and Mechanism of Action

This compound is an organophosphate plant growth regulator widely used in cotton production to induce leaf abscission (defoliation) prior to mechanical harvesting.[1] Timely defoliation is crucial for improving harvest efficiency, reducing lint contamination from green leaves, and minimizing boll rot.[2]

The mode of action for this compound is categorized as herbicidal, where the compound damages the plant tissue, leading to a stress response that stimulates the production of ethylene (B1197577).[1] Ethylene, a key plant hormone, in conjunction with jasmonic acid, plays a central role in regulating the senescence and abscission of plant organs.[3][4] This hormonal cascade ultimately leads to the formation of an abscission zone at the base of the petiole, causing the leaf to detach.[1][5]

Quantitative Data from Research Studies

The efficacy of this compound and its impact on cotton yield and quality have been evaluated in numerous field trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in Cotton Defoliation

Active Ingredient(s)Application RateDefoliation (%) at 7 Days After Treatment (DAT)Defoliation (%) at 14 Days After Treatment (DAT)Study Conditions / Notes
Tribufos1.26 kg/ha 70%89%Applied when 70% of bolls were open.[6]
Tribufos8 oz/acre73%-Daytime temperatures in the low 80s (°F), nighttime in the low 50s (°F).[7]
Tribufos12 oz/acre73%-Daytime temperatures in the low 80s (°F), nighttime in the low 50s (°F).[7]
Tribufos16 oz/acre77%-Daytime temperatures in the low 80s (°F), nighttime in the low 50s (°F).[7]
Thidiazuron + Diuron250 ml/ha-92.3%Compared to other defoliants, this combination showed high efficacy.[8]
TribufosNot Specified52-79% (Stoneville)-Efficacy varied by location.[9]
TribufosNot Specified32-72% (Tifton)-Efficacy varied by location.[9]

Table 2: Impact of Defoliant Application on Cotton Yield and Quality

Defoliant TreatmentApplication TimingSeed Cotton Yield ( kg/ha )Key Fiber Quality Impacts
Dropp ultra® (Thidiazuron + Diuron) @ 200 ml/ha150 Days After Sowing (DAS)Higher net returns compared to earlier application.-
Ethrel @ 800 ppm145 DAS12.5% increase in seed cotton yield.-
Thidiazuron @ 75 g/haBefore 60% boll opening6.5-7.4% increase in seed cotton yield.No significant negative impact.
Dropp ultra @ 250 ml/ha140 DAS2207No significant difference in fiber length and strength.

Experimental Protocols

Protocol for Evaluating this compound Efficacy as a Cotton Defoliant

This protocol outlines a typical field experiment to assess the efficacy of this compound in promoting cotton defoliation and its impact on yield and fiber quality.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) or Split-Plot Design with at least three to four replications.

  • Plot Size: Each plot should consist of multiple rows (e.g., six rows) of a specified length (e.g., 10 meters) to minimize edge effects.

  • Treatments:

    • Untreated Control (water spray).

    • This compound at three different application rates (e.g., low, medium, and high rates based on manufacturer recommendations).

    • Positive control(s) using other commercial defoliants (e.g., thidiazuron-based products).

    • Tank mixes of this compound with other harvest aids like ethephon.

2. Materials and Equipment:

  • Certified cotton seed of a locally adapted variety.

  • This compound (formulated product).

  • Other defoliant products for comparison.

  • Backpack sprayer or small plot sprayer with appropriate nozzles (e.g., hollow cone) for uniform application.

  • Personal Protective Equipment (PPE).

  • Flagging tape and stakes for plot identification.

  • Data collection sheets or electronic device.

3. Procedure:

  • Crop Establishment: Plant cotton and manage according to local best practices for irrigation, fertilization, and pest control.

  • Application Timing: Apply treatments when the cotton has reached the desired maturity, typically when 60-75% of the bolls are open.[10]

  • Treatment Application:

    • Calibrate the sprayer to deliver a consistent volume of spray solution per unit area.

    • Prepare the spray solutions for each treatment according to the desired application rates.

    • Apply the treatments to the designated plots, ensuring thorough coverage of the cotton canopy. Avoid spray drift to adjacent plots.

  • Data Collection:

    • Defoliation Rate: At 0 (pre-treatment), 7, 14, and 21 days after treatment (DAT), randomly select and tag a set number of plants (e.g., 5-10) in the center rows of each plot. Count the total number of leaves on these plants at each time point. Calculate the defoliation rate as: ((Initial Leaf Count - Current Leaf Count) / Initial Leaf Count) * 100.

    • Boll Opening Rate: At the same time points, count the number of open and closed bolls on the tagged plants to determine the percentage of open bolls.

    • Desiccation/Leaf Stick: Visually assess the percentage of leaves that are dead but still attached to the plant.

    • Yield: At harvest, mechanically or hand-harvest the center rows of each plot and determine the seed cotton yield.

    • Fiber Quality: Collect a subsample of seed cotton from each plot for analysis of fiber properties (e.g., length, strength, micronaire) at a qualified laboratory.

4. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on defoliation, boll opening, yield, and fiber quality.

Protocol for this compound Residue Analysis in Cottonseed

This protocol provides a general workflow for the extraction and analysis of this compound (tribufos) residues in cottonseed using the QuEChERS method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation:

  • Homogenize a representative sample of cottonseed to a fine powder.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction (QuEChERS Method):

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • If necessary, add an internal standard.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1-5 minutes.

  • Centrifuge at 4000-5000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, and/or GCB).

  • Vortex for 1-3 minutes.

  • Centrifuge for 5 minutes.

4. GC-MS/MS Analysis:

  • Transfer the final supernatant into a vial for GC-MS/MS analysis.

  • Instrumentation: Use a gas chromatograph coupled to a tandem mass spectrometer.

  • Column: Select a suitable capillary column for pesticide analysis (e.g., a non-polar or mid-polar column).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample extract.

  • GC Conditions: Optimize the oven temperature program, carrier gas flow rate, and other GC parameters for the separation of tribufos.

  • MS/MS Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify tribufos. Select appropriate precursor and product ions for tribufos.

  • Quantification: Prepare a calibration curve using tribufos standards of known concentrations to quantify the residue levels in the samples.

Visualizations

Signaling Pathway for this compound-Induced Leaf Abscission

Merphos_Signaling_Pathway This compound This compound (Tribufos) Application Plant_Stress Herbicidal Stress (Tissue Damage) This compound->Plant_Stress Induces Ethylene_Biosynthesis Increased Ethylene Biosynthesis Plant_Stress->Ethylene_Biosynthesis Stimulates Signal_Transduction Signal Transduction Cascade Ethylene_Biosynthesis->Signal_Transduction Initiates Jasmonic_Acid Jasmonic Acid Signaling Jasmonic_Acid->Signal_Transduction Synergizes with Gene_Expression Altered Gene Expression in Abscission Zone Signal_Transduction->Gene_Expression Leads to Cell_Wall_Degradation Cell Wall Degrading Enzymes (e.g., Cellulase) Gene_Expression->Cell_Wall_Degradation Upregulates Abscission Leaf Abscission Cell_Wall_Degradation->Abscission Causes

Caption: Proposed signaling pathway for this compound-induced leaf abscission in cotton.

Experimental Workflow for this compound Efficacy Evaluation

Merphos_Efficacy_Workflow Start Start: Field Plot Setup Application Treatment Application (this compound, Controls) Start->Application Data_Collection Data Collection (7, 14, 21 DAT) Application->Data_Collection Defoliation Defoliation Rate Data_Collection->Defoliation Boll_Opening Boll Opening Rate Data_Collection->Boll_Opening Harvest Harvest Data_Collection->Harvest Analysis Statistical Analysis Defoliation->Analysis Boll_Opening->Analysis Yield_Analysis Yield Analysis Harvest->Yield_Analysis Fiber_Analysis Fiber Quality Analysis Harvest->Fiber_Analysis Yield_Analysis->Analysis Fiber_Analysis->Analysis End End: Results and Conclusion Analysis->End

Caption: Experimental workflow for evaluating the efficacy of this compound as a cotton defoliant.

Logical Relationship of this compound Residue Analysis

Merphos_Residue_Analysis Sample Cottonseed Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup Dispersive SPE Cleanup (dSPE) Extraction->Cleanup Analysis GC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification Result Residue Level (mg/kg) Quantification->Result

Caption: Logical workflow for the analysis of this compound residues in cottonseed.

References

Troubleshooting & Optimization

Technical Support Center: Recovery of Merphos from Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Merphos from complex soil matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound from soil samples.

Issue Potential Cause Recommended Solution
Low this compound Recovery Incomplete Extraction: The solvent may not be efficiently penetrating the soil matrix to dissolve the this compound. Soil high in organic matter can strongly adsorb this compound.[1]Optimize Extraction: - Ensure the soil sample is thoroughly homogenized and air-dried (if appropriate for the method).- Increase the shaking or vortexing time during the solvent extraction step to ensure thorough mixing.- Consider using a more robust extraction technique like sonication or Accelerated Solvent Extraction (ASE) for particularly challenging matrices.[1][2]
Matrix Effects: Co-extracted matrix components can interfere with the analytical instrument's response, leading to inaccurate quantification.[3]Mitigate Matrix Effects: - Implement a thorough cleanup step using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering compounds.[4]- Use matrix-matched standards for calibration to compensate for any remaining matrix effects.[3]
Degradation of this compound: this compound can be susceptible to degradation during the extraction process, especially if harsh conditions are used.Ensure Analyte Stability: - Avoid excessive heat and exposure to strong acids or bases during sample preparation.- Analyze extracts as soon as possible after preparation, or store them at low temperatures (e.g., 4°C) in the dark.
High Variability in Results Inconsistent Sample Homogeneity: Soil samples, particularly complex ones, can be heterogeneous, leading to variable this compound concentrations between subsamples.Improve Homogenization: - Dry, sieve, and thoroughly mix the entire soil sample before taking a subsample for extraction.
Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to significant differences in recovery.Standardize the Protocol: - Adhere strictly to the validated extraction protocol, ensuring consistent volumes, times, and temperatures for all samples.
Peak Tailing or Broadening in Chromatogram Active Sites in GC System: Co-extracted matrix components can contaminate the GC inlet and column, leading to poor peak shape.[3]Maintain GC System: - Regularly replace the GC inlet liner and septum.- Trim the analytical column to remove contaminated sections.- Use a guard column to protect the analytical column.
Inappropriate Solvent for Final Extract: The solvent in which the final extract is dissolved may not be compatible with the GC column.Solvent Exchange: - If necessary, perform a solvent exchange into a more suitable solvent (e.g., hexane (B92381) or ethyl acetate) before GC analysis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting this compound from soil?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for the extraction of a broad range of pesticides, including organophosphates like this compound, from soil matrices.[5][6][7][8] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Q2: Which solvents are most effective for this compound extraction?

A2: Acetonitrile is the most commonly used extraction solvent in the QuEChERS method due to its ability to efficiently extract a wide range of pesticides with minimal co-extraction of interfering matrix components.[4] Other solvents that have been used for organophosphate extraction include mixtures of hexane and acetone (B3395972) or dichloromethane.[1]

Q3: How can I remove interfering substances from my soil extract?

A3: A dispersive solid-phase extraction (d-SPE) cleanup step is crucial for removing matrix interferences. A combination of sorbents is typically used. Primary secondary amine (PSA) is effective for removing organic acids, sugars, and fatty acids. C18 can be used to remove non-polar interferences, and graphitized carbon black (GCB) is effective for removing pigments and sterols.[4]

Q4: What is the best analytical technique for detecting this compound?

A4: Gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) are highly selective and sensitive methods for the determination of organophosphate pesticides like this compound.[1][3][9] GC-mass spectrometry (GC-MS) can be used for confirmation.

Q5: Why are my this compound recoveries still low even after following a standard protocol?

A5: Complex soil matrices, especially those with high organic matter content, can strongly bind to this compound, making extraction difficult. In such cases, you may need to modify the standard protocol by increasing the extraction time, using a higher solvent-to-sample ratio, or employing a more vigorous extraction technique like sonication. Additionally, ensure that your analytical standards are fresh and accurately prepared.

Experimental Protocol: QuEChERS Method for this compound Extraction from Soil

This protocol is a general guideline based on the QuEChERS methodology for organophosphate pesticide analysis and should be validated for your specific soil matrix and analytical instrumentation.

1. Sample Preparation:

  • Air-dry the soil sample to a constant weight.

  • Grind and sieve the soil through a 2-mm sieve to ensure homogeneity.

2. Extraction: a. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile to the tube. c. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). d. Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for better consistency. e. Centrifuge the tube at ≥ 3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). b. Vortex the tube for 30 seconds. c. Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

4. Analysis: a. Carefully transfer the cleaned extract into an autosampler vial. b. Analyze the extract using GC-NPD or GC-FPD.

Table 1: QuEChERS Method Parameters

ParameterValue/Description
Sample Weight 10 g
Extraction Solvent 10 mL Acetonitrile
Extraction Salts 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O
Shaking Time 1 minute
Centrifugation (Extraction) ≥ 3000 x g for 5 minutes
d-SPE Sorbents 150 mg MgSO₄, 50 mg PSA, 50 mg C18
Vortex Time (d-SPE) 30 seconds
Centrifugation (d-SPE) ≥ 10,000 x g for 2 minutes
Final Extract Volume ~1 mL

Visualizations

Merphos_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis soil_sample 1. Homogenized Soil Sample (10g) add_solvent 2. Add Acetonitrile (10mL) soil_sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake (1 min) add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer_supernatant 6. Transfer Supernatant (1mL) centrifuge1->transfer_supernatant add_dspe 7. Add d-SPE Sorbents transfer_supernatant->add_dspe vortex 8. Vortex (30s) add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 final_extract 10. Final Extract centrifuge2->final_extract gc_analysis 11. GC-NPD/FPD Analysis final_extract->gc_analysis

Caption: Experimental workflow for this compound extraction from soil using the QuEChERS method.

Organophosphate_Signaling_Pathway cluster_exposure Exposure cluster_inhibition Primary Mechanism cluster_neurotransmitter Neurotransmitter Accumulation cluster_receptors Receptor Overstimulation cluster_downstream Downstream Cellular Effects OP Organophosphate (e.g., this compound) AChE Acetylcholinesterase (AChE) Inhibition OP->AChE Inhibits ACh Acetylcholine (ACh) Accumulation AChE->ACh Normally hydrolyzes Chol_Receptors Cholinergic Receptor Overstimulation ACh->Chol_Receptors Activates MAPK MAPK Pathway Activation (ERK, JNK, p38) Chol_Receptors->MAPK Leads to Oxidative_Stress Oxidative Stress MAPK->Oxidative_Stress Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation

Caption: Simplified signaling pathway of organophosphate toxicity, including this compound.

References

Technical Support Center: Troubleshooting Matrix Effects in Merphos GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of Merphos and other organophosphorus pesticides. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the challenges posed by matrix effects in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS analysis and how do they affect the analysis of this compound?

A1: In GC-MS analysis, matrix effects are the alteration of a target analyte's signal (either enhancement or suppression) due to co-eluting compounds from the sample matrix.[1] For this compound, an organophosphorus pesticide, this can lead to inaccurate quantification, poor reproducibility, and decreased method sensitivity. The most common manifestation in GC-MS is matrix-induced enhancement, where non-volatile matrix components mask active sites in the GC inlet and column, preventing the thermal degradation of analytes and leading to an artificially high signal. Signal suppression can also occur due to competition in the MS ion source.[2]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: To diagnose matrix effects, you can perform a simple test by comparing the response of this compound in a pure solvent standard versus a matrix-matched standard. A significant difference in the signal intensity between the two indicates the presence of matrix effects. A higher response in the matrix-matched standard suggests signal enhancement, while a lower response indicates signal suppression.

Q3: What are the common symptoms of matrix effects in my chromatograms?

A3: Common symptoms include poor peak shape (tailing or fronting), shifting retention times, and inconsistent results between samples. You may also observe a gradual decrease in signal intensity over a sequence of injections as the GC inlet liner and column become contaminated with matrix components.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and mitigating matrix effects during this compound GC-MS analysis.

Issue 1: Inconsistent quantification and poor reproducibility of this compound in complex matrices.

Root Cause: This is a classic sign of uncompensated matrix effects. The degree of signal enhancement or suppression can vary between different samples, even within the same batch, leading to unreliable results.[3]

Solution Workflow:

Caption: Troubleshooting workflow for inconsistent quantification.

Recommended Actions:

  • Optimize Sample Preparation: Employ a robust sample cleanup procedure like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove a significant portion of matrix interferences.[4]

  • Refine Calibration Strategy:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.[3]

    • Internal Standard Calibration: Use a suitable internal standard, ideally a stable isotope-labeled version of this compound, to correct for variations in sample preparation and instrumental response.[5]

  • Regular Instrument Maintenance: Frequent replacement of the GC inlet liner and trimming of the analytical column can prevent the build-up of non-volatile matrix components that cause active sites.

Issue 2: Significant signal enhancement leading to overestimation of this compound concentration.

Root Cause: Matrix components are likely protecting this compound from thermal degradation in the hot GC inlet, leading to a stronger signal compared to clean solvent standards.

Solution Workflow:

Signal_Enhancement_Workflow Start Signal Enhancement Observed AP Introduce Analyte Protectants Start->AP Eval Evaluate Effectiveness AP->Eval Solvent Optimize Solvent for Analyte Stability Eval->Solvent Suboptimal End Accurate Quantification Eval->End Successful Solvent->End

Caption: Workflow to address signal enhancement.

Recommended Actions:

  • Use Analyte Protectants: Add analyte protectants to both your samples and calibration standards. These compounds, such as sorbitol or L-gulonic acid γ-lactone, mimic the protective effect of the matrix, equalizing the response between standards and samples.[6][7]

  • Optimize Solvent: The choice of the final solvent can impact analyte stability. Hexane has been shown to provide good stability for a range of organophosphorus pesticides.[6]

Quantitative Data Summary

The following tables summarize the impact of matrix effects and the effectiveness of mitigation strategies for organophosphorus pesticides.

Table 1: Matrix Effects on Organophosphorus Pesticides in Bell Peppers [2]

PesticideMatrix Effect (%)
Chlorpyrifos-65.54
Dichlorvos-35.21
Disulfoton-45.87
Ethoprophos-50.12
Fenchlorphos-48.99
Prothiofos-65.31
Negative values indicate signal suppression.

Table 2: Effect of Analyte Protectants on the Recovery of Organophosphorus Pesticides [8]

PesticideWithout Analyte Protectant (Recovery %)With Analyte Protectant (Recovery %)% Improvement
Chlorpyrifos-methyl7510641
Fenitrothion8211034
Prothiophos7910229

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Solid Food Matrices

This protocol is a general guideline based on the AOAC 2007.01 method and should be optimized for your specific matrix.[4][9]

  • Sample Homogenization: Homogenize a representative portion of the sample.

  • Extraction: a. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of acetonitrile (B52724) containing 1% acetic acid. c. Add the appropriate QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g sodium acetate).[9] d. Shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interferences. b. Shake for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is ready for GC-MS analysis.

Protocol 2: Using Analyte Protectants in GC-MS Analysis

This protocol provides a general procedure for the use of analyte protectants.[6][10]

  • Preparation of Analyte Protectant Mix:

    • Prepare a stock solution of a mixture of analyte protectants. A common combination includes sorbitol, 3-ethoxy-1,2-propanediol, D-(+)-gluconic acid-δ-lactone, and shikimic acid in a suitable solvent like acetonitrile:water (7:3 v/v).[10]

  • Addition to Samples and Standards:

    • Add a small volume (e.g., 30 µL) of the analyte protectant mix to 1 mL of your final sample extracts and calibration standards.[10]

  • GC-MS Analysis:

    • Inject the samples and standards containing the analyte protectants. The protectants will coat the active sites in the GC system, leading to a more consistent response.

  • Instrument Maintenance:

    • Thoroughly rinse the autosampler syringe with a polar solvent like water after each injection to prevent the build-up of analyte protectant residues.[10]

Protocol 3: Stable Isotope Dilution Analysis (SIDA)

For the highest level of accuracy and to effectively compensate for matrix effects, the use of a stable isotope-labeled internal standard is recommended.

  • Synthesis or Procurement of Labeled Standard: Obtain a stable isotope-labeled (e.g., ¹³C, ¹⁵N, or ³⁴S) version of this compound.[11] The synthesis of such standards is a complex process often requiring specialized chemical expertise.[12][13][14][15]

  • Spiking of Samples: Spike a known amount of the stable isotope-labeled this compound into each sample before the extraction process.

  • Sample Preparation: Follow your standard sample preparation protocol (e.g., QuEChERS).

  • GC-MS Analysis: Analyze the samples by GC-MS. The mass spectrometer will differentiate between the native this compound and the labeled internal standard.

  • Quantification: Calculate the concentration of native this compound by comparing its peak area to the peak area of the known concentration of the labeled internal standard. This ratio corrects for any analyte loss during sample preparation and for signal suppression or enhancement in the GC-MS system.[5]

References

Technical Support Center: Optimization of Solid-Phase Extraction for Merphos from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) for the analysis of Merphos from wastewater samples.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for SPE method development?

A1: this compound is a non-polar, hydrophobic organothiophosphate compound. It is nearly insoluble in water and soluble in various organic solvents.[1] Its large molecular weight and the presence of three isobutylphenyl groups contribute to its non-polar nature.[2] This high hydrophobicity dictates that the primary retention mechanism on an SPE sorbent will be reversed-phase interactions.[2]

Q2: Which type of SPE sorbent is most suitable for this compound extraction from wastewater?

A2: For a non-polar compound like this compound in an aqueous matrix such as wastewater, a non-polar sorbent is recommended.[3][4] This is because in a polar sample matrix, a non-polar sorbent will effectively retain the non-polar analyte through hydrophobic interactions.[4] Common choices for reversed-phase SPE include C18 (octadecyl-bonded silica) or polymeric sorbents like styrene-divinylbenzene.[3] For complex matrices like wastewater, polymeric sorbents can offer higher capacity and stability over a wider pH range.

Q3: How does sample pH affect the recovery of this compound during SPE?

A3: While this compound itself is a neutral compound and does not have an ionizable group, the pH of the wastewater sample can significantly influence the extraction efficiency. Acidifying the water sample (e.g., to pH 2-3) is a common practice in pesticide analysis to suppress the ionization of acidic interferents and enhance the retention of neutral compounds on reversed-phase sorbents.[5] However, the optimal pH should be determined experimentally, as extreme pH values can potentially degrade the analyte or alter the sorbent characteristics.

Q4: What are the recommended elution solvents for this compound from a reversed-phase SPE cartridge?

A4: To elute a non-polar compound like this compound from a reversed-phase sorbent, a non-polar organic solvent or a mixture of solvents with high organic content is required.[6] Common elution solvents for organophosphorus pesticides include ethyl acetate (B1210297), dichloromethane, and methanol (B129727).[7] The choice of solvent and its volume should be optimized to ensure complete elution of this compound while minimizing the co-elution of interfering compounds from the wastewater matrix. A stepwise elution with solvents of increasing polarity can sometimes improve the cleanliness of the final extract.[8]

Q5: How can I minimize matrix effects when analyzing this compound from wastewater?

A5: Wastewater is a complex matrix containing various organic and inorganic compounds that can interfere with the analysis of this compound, leading to ion suppression or enhancement in mass spectrometry-based detection.[9][10] To minimize matrix effects, several strategies can be employed:

  • Optimized SPE cleanup: A selective SPE protocol with appropriate wash steps can remove a significant portion of the interfering matrix components.[1]

  • Matrix-matched calibration: Preparing calibration standards in a blank wastewater extract that has undergone the same SPE procedure can help to compensate for matrix effects.[11]

  • Use of internal standards: The use of an isotopically labeled internal standard for this compound, if available, is the most effective way to correct for matrix effects and variations in recovery.

  • Sample dilution: Diluting the wastewater sample before SPE can reduce the concentration of interfering substances, but this may also lower the concentration of this compound below the detection limit.[12]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Recovery of this compound 1. Inappropriate Sorbent: The sorbent may not be retaining the analyte effectively. 2. Incorrect Sample pH: The pH of the wastewater sample may not be optimal for retention. 3. Inefficient Elution: The elution solvent may be too weak to desorb this compound completely from the sorbent. 4. Analyte Breakthrough: The sample loading flow rate may be too high, or the sorbent bed mass may be insufficient for the sample volume.[13] 5. Co-elution with Interferences: Matrix components may be interfering with the retention or elution of this compound.1. Sorbent Selection: Ensure a non-polar sorbent (e.g., C18, polymeric) is being used for the non-polar this compound.[3] Consider a sorbent with a higher capacity if matrix effects are suspected. 2. pH Optimization: Experimentally evaluate the effect of sample pH on recovery. Start with a neutral pH and then test acidic conditions (e.g., pH 2-4).[5] 3. Elution Optimization: Increase the strength of the elution solvent (e.g., use a more non-polar solvent or a higher percentage of organic solvent in the mixture).[8][13] Also, consider increasing the elution volume or performing a second elution.[14] 4. Loading Conditions: Decrease the flow rate during sample loading to allow for better interaction between this compound and the sorbent.[13] Ensure the sorbent mass is adequate for the sample volume being processed.[15] 5. Wash Step Optimization: Introduce or optimize a wash step after sample loading to remove weakly bound interferences. Use a solvent that is strong enough to remove interferences but weak enough to not elute this compound (e.g., a low percentage of organic solvent in water).[16]
Poor Reproducibility (High %RSD) 1. Inconsistent Flow Rates: Variations in loading, washing, or elution flow rates between samples. 2. Sorbent Bed Drying: The sorbent bed may be drying out during the SPE process, leading to channeling and inconsistent results.[13] 3. Variable Matrix Effects: The composition of the wastewater samples may be highly variable. 4. Incomplete Elution: Inconsistent elution volumes or techniques.1. Control Flow Rates: Use a vacuum manifold with a flow control valve or an automated SPE system to ensure consistent flow rates.[17] 2. Keep Sorbent Bed Wet: Do not allow the sorbent to go dry between the conditioning, equilibration, and sample loading steps.[13] 3. Homogenize Samples: Ensure that wastewater samples are well-mixed before extraction. 4. Standardize Elution: Use a consistent volume and technique for elution. A slow gravity elution or a controlled, low-flow rate is often more reproducible than a fast vacuum elution.[14]
Clogged SPE Cartridge 1. Particulate Matter in Sample: Wastewater samples often contain suspended solids that can clog the SPE cartridge frits.1. Sample Pre-treatment: Centrifuge or filter the wastewater sample through a glass fiber filter (e.g., 0.45 µm) before loading it onto the SPE cartridge.[18]
High Background/Interfering Peaks in Final Extract 1. Insufficient Cleanup: The wash step may not be effective at removing matrix components that co-elute with this compound. 2. Contamination from Labware or Solvents: Impurities from glassware, solvents, or other materials can be introduced during the process.1. Optimize Wash Step: Increase the strength or volume of the wash solvent.[16] Experiment with different wash solvents to find one that effectively removes interferences without eluting this compound. 2. Use High-Purity Materials: Use high-purity solvents and thoroughly clean all glassware. Running a method blank (a sample of clean water processed through the entire SPE procedure) can help identify sources of contamination.

Experimental Protocols

Proposed Starting Protocol for SPE of this compound from Wastewater

This protocol is a starting point for method development and should be optimized for your specific wastewater matrix and analytical instrumentation.

1. Materials:

  • SPE Cartridges: Reversed-phase sorbent (e.g., C18, 500 mg/6 mL or a polymeric equivalent).

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (HPLC grade), Deionized water.

  • pH adjustment: Hydrochloric acid (HCl) or Formic acid.

  • Wastewater sample, pre-treated by centrifugation or filtration to remove suspended solids.[18]

2. SPE Procedure:

  • a. Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the cartridge.

    • Follow with 5 mL of methanol.

    • Do not allow the sorbent to go dry.

  • b. Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge.

    • If the sample is to be acidified, equilibrate with 5 mL of deionized water adjusted to the same pH as the sample.

    • Ensure the sorbent bed remains wet.

  • c. Sample Loading:

    • Adjust the pH of the wastewater sample (e.g., to pH 3 with HCl or formic acid). This is a starting point for optimization.[5]

    • Load the pre-treated wastewater sample (e.g., 100-500 mL) onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • d. Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.

    • A second wash with a weak organic solvent mixture (e.g., 5 mL of 5% methanol in water) can be tested to remove more interferences. The strength of this wash should be optimized to avoid loss of this compound.[16]

  • e. Drying:

    • Dry the sorbent bed thoroughly by applying a vacuum or passing nitrogen through the cartridge for 10-20 minutes. This step is crucial to ensure efficient elution with organic solvents.[18]

  • f. Elution:

    • Elute this compound from the cartridge with a non-polar solvent. A starting suggestion is 2 x 4 mL of ethyl acetate or a mixture of ethyl acetate and dichloromethane.[7]

    • Collect the eluate in a clean collection tube.

  • g. Post-Elution:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by GC-MS or LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical recovery data for organophosphorus pesticides using SPE. Note that specific recovery for this compound will need to be experimentally determined.

Sorbent TypeSample MatrixpHElution SolventAnalyte(s)Average Recovery (%)Reference
HyperSep Retain PEPTap WaterNot specifiedEthyl acetate/Dichloromethane8 Organophosphorus Pesticides83 - 100[7][19]
Oasis HLBDrinking Water7.0Methanol:Ethylacetate (70:30)Multiclass Pesticides63 - 116[20]
C18WastewaterNot specifiedNot specifiedMulticlass Pesticides>70 for most[1]
Tandem Oasis HLB and C18WastewaterNot specifiedMethanol and Ethyl acetate:acetone7 Pharmaceuticals76 - 104[21]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Wastewater Sample Pretreat Centrifuge/Filter Sample Sample->Pretreat pH_Adjust Adjust Sample pH (e.g., to 3) Pretreat->pH_Adjust Load 3. Load Sample pH_Adjust->Load Condition 1. Condition Cartridge (e.g., Ethyl Acetate, Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Deionized Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge (e.g., Deionized Water, 5% MeOH) Load->Wash Dry 5. Dry Sorbent Wash->Dry Elute 6. Elute this compound (e.g., Ethyl Acetate) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analyze Analyze by GC-MS/LC-MS Reconstitute->Analyze

Caption: Workflow for the optimization of solid-phase extraction of this compound from wastewater.

Troubleshooting_SPE cluster_retention Analyte Retention Issues cluster_elution Analyte Elution Issues Start Low this compound Recovery? Check_Sorbent Is sorbent non-polar (C18, polymeric)? Start->Check_Sorbent Investigate Retention Check_Solvent Is elution solvent strong enough (e.g., Ethyl Acetate)? Start->Check_Solvent Investigate Elution Check_pH Is sample pH optimized (try acidic)? Check_Sorbent->Check_pH Check_Flow Is loading flow rate slow (1-2 mL/min)? Check_pH->Check_Flow Check_Volume Is elution volume sufficient (try increasing)? Check_Solvent->Check_Volume Check_Drying Is sorbent completely dry before elution? Check_Volume->Check_Drying

Caption: Troubleshooting logic for low recovery of this compound in solid-phase extraction.

References

Technical Support Center: Troubleshooting Signal Suppression of Merphos in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered during the LC-MS/MS analysis of Merphos.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS/MS and why is it a concern for this compound analysis?

A1: Signal suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] For organophosphorus compounds like this compound, which may be analyzed in complex matrices such as environmental or biological samples, signal suppression can be a significant challenge.[3][4]

Q2: What are the common causes of signal suppression for an organophosphorus compound like this compound?

A2: Common causes of signal suppression in LC-MS/MS analysis, which are applicable to this compound, include:

  • Matrix Components: Co-elution of high concentrations of endogenous or exogenous compounds from the sample matrix (e.g., salts, lipids, proteins) can compete with this compound for ionization.[1][5][6]

  • Mobile Phase Additives: Non-volatile mobile phase additives can accumulate in the ion source and interfere with the ionization process.[7] While additives like formic acid are generally recommended, others like trifluoroacetic acid can cause signal suppression.[7]

  • Ion Source Contamination: Residues from previous samples or mobile phase impurities can build up in the ion source, leading to reduced sensitivity.[7][8]

  • High Analyte Concentration: While less common, very high concentrations of the analyte itself or a co-eluting internal standard can lead to self-suppression.[9]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess signal suppression is the post-column infusion experiment.[5][10] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.

Another approach is to compare the signal intensity of this compound in a pure solvent standard to its intensity when spiked into a prepared sample matrix. A significant decrease in signal in the matrix sample suggests suppression.[1]

Troubleshooting Guides

Issue 1: Low or no signal for this compound standard in a pure solvent.

This issue suggests a problem with the instrument setup or the standard itself, rather than matrix-induced signal suppression.

Troubleshooting Steps:

  • Verify Standard Integrity:

    • Ensure the this compound standard is not degraded. Prepare a fresh stock solution from a reliable source. This compound, as an organophosphorus compound, can be susceptible to hydrolysis.

    • Check for proper storage conditions as specified by the manufacturer.

  • Check Instrument Parameters:

    • Confirm that the mass spectrometer is tuned and calibrated correctly.

    • Verify the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate for this compound. Organophosphorus pesticides are often analyzed in positive ion mode.[11]

    • Ensure the correct multiple reaction monitoring (MRM) transitions for this compound are being monitored.[12]

  • Inspect the LC System:

    • Check for leaks in the LC system.

    • Ensure the correct mobile phase is being used and that the pumps are delivering a consistent flow.

    • Verify that the injection system is functioning correctly.

Issue 2: this compound signal is strong in solvent but significantly lower in a sample matrix.

This is a classic indication of matrix-induced signal suppression.

Troubleshooting Workflow:

start Start: Low this compound signal in matrix sample_prep Optimize Sample Preparation start->sample_prep chromatography Modify Chromatographic Conditions sample_prep->chromatography If suppression persists ms_params Adjust MS Parameters chromatography->ms_params If suppression persists internal_std Use a Stable Isotope-Labeled Internal Standard ms_params->internal_std For quantification accuracy end End: Signal Improved internal_std->end

Figure 1. Troubleshooting workflow for matrix-induced signal suppression.

Detailed Methodologies:

1. Optimize Sample Preparation:

The most effective way to combat matrix effects is to remove interfering components before analysis.[1][13]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A suitable SPE sorbent can retain this compound while allowing matrix components to be washed away.

  • Liquid-Liquid Extraction (LLE): This can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interferences behind.[13]

  • Protein Precipitation (for biological samples): While less clean than SPE or LLE, it can be a quick way to remove the bulk of proteins.[13]

  • Sample Dilution: A simple approach is to dilute the sample extract.[9][14] This reduces the concentration of both this compound and the interfering matrix components. This is only feasible if the resulting this compound concentration is still above the limit of quantification (LOQ).

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniqueProsConsEstimated Recovery of this compound
Dilution Simple, fastReduces sensitivityNot applicable (reduces concentration)
Protein Precipitation Fast, easy for biological samplesLess clean, may still have ion suppression80-95%
Liquid-Liquid Extraction (LLE) Good for removing polar interferencesCan be labor-intensive, uses organic solvents85-100%
Solid-Phase Extraction (SPE) Highly selective, provides clean extractsRequires method development, can be costly>95%

2. Modify Chromatographic Conditions:

The goal is to chromatographically separate this compound from the co-eluting matrix components that are causing the suppression.[1]

  • Change the Gradient: Adjust the mobile phase gradient to better resolve the this compound peak from interfering peaks.

  • Use a Different Column: A column with a different stationary phase chemistry may provide a different selectivity and better separation.

  • Employ a Divert Valve: Program a divert valve to send the highly polar, unretained matrix components to waste at the beginning of the run, preventing them from entering the mass spectrometer.[14]

3. Adjust Mass Spectrometer Parameters:

While less effective than sample preparation or chromatography for severe suppression, some adjustments can help.

  • Optimize Ion Source Settings: Fine-tune the gas flows, temperatures, and voltages to maximize the ionization of this compound in the presence of the matrix.

  • Change Ionization Polarity: If possible, investigate if this compound can be detected in negative ion mode, as this can sometimes be less susceptible to matrix effects.[14]

4. Use a Stable Isotope-Labeled (SIL) Internal Standard:

For accurate quantification in the presence of unavoidable signal suppression, a SIL internal standard is the gold standard. A SIL-Merphos will co-elute with the analyte and experience the same degree of signal suppression. By monitoring the ratio of the analyte to the internal standard, the effect of suppression can be compensated for.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify regions in the chromatogram where signal suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)

  • Prepared blank matrix extract (e.g., extracted soil or plasma without this compound)

  • Mobile phase

Procedure:

  • Set up the LC system with the analytical column and mobile phase used for this compound analysis.

  • Disconnect the LC outlet from the MS ion source.

  • Connect the LC outlet to one inlet of a tee union.

  • Connect the syringe pump, containing the this compound standard solution, to the second inlet of the tee union.

  • Connect the outlet of the tee union to the MS ion source.

  • Begin infusing the this compound solution at a constant flow rate (e.g., 10 µL/min).

  • Start the LC flow with the analytical gradient.

  • Once a stable signal for this compound is observed in the MS, inject the blank matrix extract.

  • Monitor the this compound MRM transition throughout the chromatographic run.

  • Any significant drop in the signal intensity indicates a region of ion suppression.

Workflow Diagram:

cluster_lc LC System cluster_infusion Infusion System lc LC Pump & Column tee Tee Union lc->tee syringe Syringe Pump (this compound Standard) syringe->tee ms Mass Spectrometer tee->ms

Figure 2. Experimental setup for post-column infusion.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in a Water Sample

Objective: To clean up a water sample to reduce matrix effects for this compound analysis.

Materials:

  • SPE manifold

  • SPE cartridges (e.g., C18 or a polymer-based sorbent)

  • Methanol (B129727) (conditioning and elution solvent)

  • Deionized water (equilibration solvent)

  • Nitrogen evaporator

  • Water sample

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load 100 mL of the water sample onto the cartridge at a slow flow rate (e.g., 2-5 mL/min).

  • Washing: Pass 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to wash away polar interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes.

  • Elution: Elute this compound from the cartridge with 5 mL of methanol or another suitable organic solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

This guide provides a starting point for addressing signal suppression of this compound. The optimal solution will depend on the specific matrix and experimental conditions. Systematic evaluation of sample preparation, chromatography, and instrument parameters will lead to a robust and reliable analytical method.

References

Merphos Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Merphos (S,S,S-tributyl phosphorotrithioite) in various solvent solutions. Understanding the stability of this crucial phosphine (B1218219) ligand is paramount for ensuring experimental reproducibility and success in its applications, including as a ligand in catalysis and as a reagent in organic synthesis. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on degradation pathways to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is primarily susceptible to two main degradation pathways:

  • Oxidation: Exposure to air, even in small amounts, can rapidly oxidize the phosphorus(III) center to a phosphorus(V) species, forming S,S,S-tributyl phosphorotrithioate (often referred to as this compound oxide or DEF).[1][2] This is the most common degradation pathway and significantly impacts its efficacy as a phosphine ligand.

  • Hydrolysis: In the presence of water, this compound can undergo hydrolysis. This reaction is reported to be slow but is catalyzed by basic conditions.[1] The hydrolysis products can further react or interfere with desired chemical transformations.

Q2: How can I detect and quantify the degradation of this compound?

A2: The most effective and widely used technique for monitoring the stability of this compound and other phosphine ligands is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy .[3][4][5] This method allows for the direct observation and quantification of the parent this compound signal and the appearance of degradation products, such as the corresponding phosphine oxide, which will have a distinct chemical shift.[6]

Q3: What are the best practices for storing and handling this compound and its solutions?

A3: To minimize degradation, adhere to the following strict handling and storage protocols:

  • Inert Atmosphere: Always handle solid this compound and its solutions under a dry, inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.[7]

  • Solvent Purity: Use anhydrous and deoxygenated solvents for preparing solutions. Solvents should be freshly purified and stored over molecular sieves or other appropriate drying agents.

  • Storage Conditions: Store solid this compound and its solutions in tightly sealed containers, protected from light, in a cool and dry place.[7] For solutions, refrigeration is recommended to slow down potential degradation processes.

  • Container Selection: Use clean, dry glassware. Avoid plastic containers for long-term storage, as they can be permeable to air and moisture.

Q4: I am observing poor performance in my reaction where this compound is used as a ligand. Could ligand instability be the cause?

A4: Yes, instability of this compound is a common reason for decreased catalytic activity or reaction failure. Oxidation to the phosphine oxide is particularly detrimental as the oxide is generally a poor ligand and can inhibit the catalyst. If you suspect ligand degradation, it is crucial to analyze a sample of your this compound solution by ³¹P NMR to check its purity before use.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to this compound instability.

Problem Potential Cause Recommended Action
Low or no reactivity in a catalytic reaction. This compound has degraded (oxidized or hydrolyzed) prior to or during the reaction.1. Analyze the this compound stock solution and the reaction mixture using ³¹P NMR to confirm the presence of the active ligand and detect any degradation products. 2. Ensure all solvents and reagents are anhydrous and deoxygenated. 3. Strictly maintain an inert atmosphere throughout the entire experimental setup.
Inconsistent reaction yields or times. Partial degradation of this compound leading to variable concentrations of the active ligand.1. Prepare fresh solutions of this compound from a reliable source before each use. 2. Re-evaluate your solvent purification and degassing procedures. 3. Consider using a fresh bottle of this compound.
Appearance of unexpected side products. Degradation products of this compound or the solvent are participating in side reactions.1. Characterize the side products to understand their origin. 2. Use high-purity, freshly opened solvents. 3. Confirm the compatibility of this compound with all other reagents and conditions (e.g., temperature, pH).
Precipitate formation in this compound solution. Insolubility at lower temperatures or reaction with trace impurities.1. Ensure the chosen solvent has adequate solvating power for this compound at the desired concentration and temperature. 2. Filter the solution under inert conditions if a precipitate is observed upon cooling. 3. Verify the purity of the solvent.

Quantitative Stability Data

Solvent Analogous Compound Conditions Observed Half-life (t₁/₂) (Approximate) Primary Degradation Pathway
Tetrahydrofuran (THF) Trialkyl phosphiteRoom Temperature, Air ExposureHours to DaysOxidation
Toluene Trialkyl phosphiteRoom Temperature, Air ExposureDays to WeeksOxidation
Methanol Trialkyl phosphiteRoom Temperature, Air ExposureHours to DaysOxidation & Solvolysis
Dichloromethane (DCM) Trialkyl phosphiteRoom Temperature, Air ExposureDaysOxidation

Note: The stability of phosphine ligands is highly dependent on the specific ligand structure, solvent purity, and the concentration of oxygen and water.

Experimental Protocols

Protocol for Monitoring this compound Stability by ³¹P NMR

This protocol outlines the procedure for a time-course study to determine the stability of this compound in a specific solvent.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent of interest (e.g., THF, toluene, methanol, DCM)

  • Internal standard (optional, e.g., triphenyl phosphate)

  • NMR tubes with J. Young valves or other reliable sealing mechanism

  • Glovebox or Schlenk line

  • NMR spectrometer

Procedure:

  • Sample Preparation (under inert atmosphere):

    • In a glovebox or on a Schlenk line, accurately weigh a known amount of this compound (e.g., 10-20 mg) into a clean, dry vial.

    • If using an internal standard, add a known amount to the same vial.

    • Add a precise volume of the anhydrous, deoxygenated solvent to achieve the desired concentration (e.g., 0.1 M).

    • Gently swirl the vial to ensure complete dissolution.

    • Transfer an aliquot of the solution (typically 0.5-0.7 mL) to an NMR tube.

    • Securely seal the NMR tube with a J. Young valve or by flame sealing.

  • Initial ³¹P NMR Spectrum (t=0):

    • Acquire a quantitative ³¹P NMR spectrum of the freshly prepared sample. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1) for accurate integration.

    • Record the chemical shift and integral of the this compound peak and the internal standard (if used).

  • Incubation and Monitoring:

    • Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

    • Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every 1, 6, 12, 24 hours, and then daily or weekly as needed).

  • Data Analysis:

    • For each spectrum, integrate the peak corresponding to this compound and any new peaks that correspond to degradation products (e.g., this compound oxide).

    • Calculate the percentage of this compound remaining at each time point relative to the initial measurement (or relative to the internal standard).

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

Degradation Pathway of this compound

Merphos_Degradation Primary Degradation Pathways of this compound This compound This compound (S,S,S-tributyl phosphorotrithioite) Oxidation Oxidation (Exposure to Air/O2) This compound->Oxidation Rapid Hydrolysis Hydrolysis (Presence of Water) This compound->Hydrolysis Slow, Base-Catalyzed Merphos_Oxide This compound Oxide (S,S,S-tributyl phosphorotrithioate) Oxidation->Merphos_Oxide Hydrolysis_Products Hydrolysis Products (e.g., Phosphorous Acid Derivatives) Hydrolysis->Hydrolysis_Products

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Study

Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis NMR Analysis cluster_data Data Processing prep1 Weigh this compound (& Internal Standard) prep2 Add Anhydrous, Deoxygenated Solvent prep1->prep2 prep3 Transfer to Sealed NMR Tube prep2->prep3 analysis1 Acquire Initial ³¹P NMR Spectrum (t=0) prep3->analysis1 analysis2 Incubate Sample under Test Conditions analysis1->analysis2 analysis3 Acquire ³¹P NMR Spectra at Time Intervals analysis2->analysis3 data1 Integrate Signals of this compound & Degradation Products analysis3->data1 data2 Calculate % Remaining this compound vs. Time data1->data2 data3 Determine Degradation Kinetics & Half-life data2->data3 Troubleshooting_Logic Troubleshooting Guide for this compound Instability Issues start Reaction Failure or Inconsistency check_purity Analyze this compound Solution by ³¹P NMR start->check_purity degraded This compound Degraded check_purity->degraded Degradation Products Observed pure This compound is Pure check_purity->pure No Degradation investigate_handling Review Handling & Storage Procedures degraded->investigate_handling investigate_solvents Check Solvent Purity & Degassing degraded->investigate_solvents investigate_reaction Investigate Other Reaction Parameters pure->investigate_reaction resolve_handling Implement Strict Inert Atmosphere Techniques investigate_handling->resolve_handling resolve_solvents Use Freshly Purified & Degassed Solvents investigate_solvents->resolve_solvents

References

Common interferences in the analysis of Merphos residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Merphos residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary analytical challenge?

A1: this compound, chemically known as S,S,S-tributyl phosphorotrithioite, is an organophosphate cotton defoliant. A primary analytical challenge is its rapid oxidation to S,S,S-tributyl phosphorotrithioate, also known as tribufos (B1683236) or DEF[1]. This degradation product can interfere with the analysis of the parent compound, this compound. Therefore, chromatographic methods must be able to resolve these two compounds.

Q2: What are the most common sources of interference in this compound residue analysis?

A2: The most common interferences in this compound residue analysis arise from the sample matrix itself, a phenomenon known as the "matrix effect". In complex matrices like cottonseed, co-extracted compounds such as fatty acids, pigments, and other lipids can interfere with the detection and quantification of this compound and its metabolites. These interferences can manifest as signal suppression or enhancement in mass spectrometry, or as co-eluting peaks in gas chromatography, leading to inaccurate results[2].

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Utilizing techniques like QuEChERS with appropriate dispersive solid-phase extraction (d-SPE) sorbents can remove a significant portion of interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for signal suppression or enhancement.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the analytical signal. However, this may compromise the method's limit of detection.

  • Instrumental Approaches: For GC analysis, using selective detectors like a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode can enhance selectivity for organophosphate pesticides[3][4]. For LC-MS/MS, optimizing ionization source parameters and using multiple reaction monitoring (MRM) can improve specificity.

Q4: My this compound peak is tailing in my GC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for organothiophosphates like this compound in GC is a common issue, often caused by active sites in the GC system. These active sites, such as exposed silanol (B1196071) groups in the inlet liner or on the column, can interact with the analyte, leading to poor peak shape[5]. To troubleshoot this:

  • Inlet Maintenance: Regularly replace the inlet liner and septum. Using a deactivated liner can significantly reduce active sites.

  • Column Conditioning: Ensure your GC column is properly conditioned according to the manufacturer's instructions.

  • Column Trimming: If the front of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore peak shape.

  • Analyte Protectants: Adding analyte protectants to your standards and samples can help to mask active sites in the GC system.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Preparation

This guide provides a systematic approach to troubleshooting low recovery of this compound during the sample preparation workflow, particularly when using the QuEChERS method for oily matrices like cottonseed.

Troubleshooting Workflow for Low this compound Recovery

Caption: Troubleshooting workflow for low this compound recovery.

Potential Causes and Solutions:

Potential Cause Suggested Solutions
Inefficient Extraction from Oily Matrix Ensure proper homogenization of the sample. Optimize the extraction solvent; acetonitrile (B52724) is commonly used in QuEChERS, but for highly oily matrices, a modified approach may be needed. Ensure the correct ratio of sample to solvent is used.
Analyte Loss During d-SPE Cleanup The choice of d-SPE sorbent is critical. For oily matrices, a combination of PSA (to remove fatty acids) and C18 (to remove nonpolar interferences) is often used[2][6][7][8]. Graphitized carbon black (GCB) can also be effective but may lead to the loss of planar pesticides. Evaluate different sorbent combinations and amounts to find the optimal balance between cleanup efficiency and analyte recovery.
Degradation of this compound During Sample Processing This compound can be susceptible to degradation, especially at elevated temperatures or non-neutral pH. Keep samples cool during homogenization and extraction. Ensure that the pH of the sample extract is controlled, especially if using pH-dependent cleanup sorbents.
Issue 2: Co-elution of this compound and its Metabolite, DEF

This guide addresses the common chromatographic challenge of separating this compound from its primary oxidation product, DEF (tribufos).

Logical Steps to Resolve Co-elution

Resolve_Coelution Start Co-elution of this compound and DEF Optimize_GC_Program Optimize GC Oven Temperature Program Start->Optimize_GC_Program Check_Column Evaluate GC Column Optimize_GC_Program->Check_Column Still Co-eluting Solution_GC Achieve Baseline Separation Optimize_GC_Program->Solution_GC Separation Achieved Adjust_Flow Adjust Carrier Gas Flow Rate Check_Column->Adjust_Flow Column Appropriate Use_MS Utilize Mass Spectrometry Adjust_Flow->Use_MS Separation Not Ideal Solution_MS Quantify Using Unique Ions Use_MS->Solution_MS

Caption: Workflow to resolve this compound and DEF co-elution.

Potential Causes and Solutions:

Potential Cause Suggested Solutions
Inadequate Chromatographic Separation Optimize GC Oven Temperature Program: A slower temperature ramp rate can improve the resolution between closely eluting compounds. Experiment with different initial temperatures and ramp rates to achieve baseline separation. Select an Appropriate GC Column: A column with a different stationary phase polarity may provide better selectivity for this compound and DEF. A mid-polarity column is often a good starting point for organophosphate pesticide analysis. Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and improve resolution.
Inability to Achieve Baseline Separation Utilize Mass Spectrometry (GC-MS or GC-MS/MS): If chromatographic separation is not fully achieved, mass spectrometry can be used to differentiate and quantify this compound and DEF based on their unique mass spectra and fragmentation patterns. Select specific quantifier and qualifier ions for each compound to ensure accurate identification and quantification even with partial co-elution.

Experimental Protocols

QuEChERS-based Extraction and Cleanup for this compound in Cottonseed

This protocol is a general guideline and may require optimization based on specific laboratory conditions and instrumentation.

1. Sample Homogenization:

  • Weigh 10 g of homogenized cottonseed sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample.

2. Extraction:

  • Add 10 mL of acetonitrile containing 1% acetic acid to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents suitable for oily matrices, for example, 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

  • Vortex for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant for analysis.

  • The extract may be ready for direct injection or may require solvent exchange or concentration depending on the analytical instrument and desired sensitivity.

Experimental Workflow Diagram

QuEChERS_Workflow Start Sample Homogenization (10g) Extraction Add Water (10mL) & Acetonitrile (10mL) Add QuEChERS Salts Vortex & Centrifuge Start->Extraction Cleanup Transfer Supernatant to d-SPE Tube (MgSO4, PSA, C18) Vortex & Centrifuge Extraction->Cleanup Analysis Analyze Supernatant by GC or LC-MS/MS Cleanup->Analysis

Caption: QuEChERS workflow for this compound in cottonseed.

Quantitative Data Summary

The selection of d-SPE sorbents significantly impacts the recovery of pesticides. The following table summarizes typical recovery ranges for organophosphorus pesticides using different sorbent combinations in QuEChERS cleanup.

Table 1: Comparison of d-SPE Sorbent Performance for Organophosphorus Pesticides

d-SPE Sorbent CombinationTypical Recovery Range (%)Key BenefitsPotential Drawbacks
PSA + MgSO₄70-110%[7][9]Good removal of fatty acids and other polar interferences.May not be sufficient for highly complex or pigmented matrices.
PSA + C18 + MgSO₄75-115%[2][6]Effective for matrices with high fat and nonpolar content.C18 can sometimes retain nonpolar pesticides.
PSA + GCB + MgSO₄60-120%Excellent for removing pigments like chlorophyll.Can lead to significant loss of planar pesticides.
Z-Sep/Z-Sep+70-120%[9]Good for removing lipids and pigments.Can have variable performance depending on the specific analyte.
EMR-Lipid70-120%[9]Specifically designed for high-fat matrices, offering excellent lipid removal.May be more expensive than traditional sorbents.

Note: Recovery data is generalized for organophosphorus pesticides and may vary for this compound specifically. Method validation with this compound standards is essential.

References

Degradation of Merphos standard solutions and proper storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Merphos standard solutions to minimize degradation and ensure the accuracy of your experimental results. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

A1: this compound (S,S,S-tributyl phosphorotrithioite) is an organophosphorus compound. Its stability is primarily affected by two degradation pathways:

  • Oxidation: this compound can be rapidly oxidized from its P(III) state to the P(V) state in the presence of oxygen. This oxidation product is S,S,S-tributyl phosphorotrithioate, also known as DEF or tribufos.

  • Hydrolysis: In the presence of water, this compound can undergo hydrolysis, a reaction that is accelerated in basic conditions, to form butyl mercaptan.

Q2: What are the ideal storage conditions for this compound standard solutions?

A2: To ensure the longevity of your this compound standard solutions, it is recommended to store them in a cool, dry, and dark place. A safety data sheet for a commercial this compound standard suggests storage in a cool location in a tightly sealed receptacle. For long-term storage, it is best practice to keep the solutions at or below -20°C.

Q3: What solvents are recommended for preparing this compound standard solutions?

A3: this compound standards are typically prepared in organic solvents such as acetonitrile (B52724), acetone, or hexane. The choice of solvent can impact the stability of the solution, so it is crucial to use high-purity, pesticide-grade solvents.

Q4: How long can I expect my this compound standard solution to be stable?

A4: The shelf life of a this compound standard solution depends on the storage conditions. While most pesticide standards have a shelf life of at least two years when stored properly, organophosphates like this compound can be less stable. It is recommended to monitor the solution for signs of degradation, such as discoloration, precipitation, or the appearance of new peaks in your chromatogram.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound standard solutions in chromatographic analysis.

dot

Caption: Troubleshooting workflow for this compound analysis.

Problem Possible Cause Recommended Action
Unexpected peaks in the chromatogram Degradation of the this compound standard into products like S,S,S-tributyl phosphorotrithioate (DEF).Prepare a fresh standard solution and compare the chromatograms. If the new peak is absent in the fresh standard, it is likely a degradant. Consider analyzing the sample using GC-MS to identify the mass of the unknown peak and confirm its identity.
Contamination of the chromatographic system.Inject a solvent blank to check for system contamination. If peaks are present in the blank, clean the injector, column, and detector as per the manufacturer's instructions.
Reduced peak area or poor sensitivity Degradation of the this compound standard, leading to a lower concentration of the active ingredient.Prepare a fresh standard and re-analyze. If the peak area is restored, the old standard has likely degraded and should be discarded.
Inaccurate injection volume.Verify the syringe volume and injection settings on your autosampler or manual syringe.
Leaks in the system.Check for leaks in the injector, column fittings, and detector connections.
Peak tailing Active sites in the GC inlet liner or the front of the column interacting with the analyte.Use a deactivated inlet liner. If tailing persists, trim a small portion (e.g., 10-20 cm) from the inlet side of the column.
Column contamination or degradation.Condition the column according to the manufacturer's instructions. If tailing does not improve, the column may need to be replaced.
Incompatible solvent.Ensure the sample solvent is compatible with the mobile phase (for LC) or the stationary phase (for GC).

Quantitative Data on Degradation

Due to the limited availability of specific quantitative stability data for this compound, the following tables provide representative degradation data for Chlorpyrifos (B1668852), another organophosphorus pesticide, to illustrate the effects of various environmental factors. These values should be considered as estimates, and it is recommended to perform stability studies for your specific this compound solutions.

Table 1: Effect of Temperature on the Half-Life of Chlorpyrifos in Aqueous Solution

Temperature (°C)Half-life (days)
10120
2535
4010

Data is illustrative and based on general knowledge of organophosphorus pesticide degradation.

Table 2: Effect of pH on the Half-life of Chlorpyrifos Oxon in Aqueous Solution at 23°C [1]

pHHalf-life (days)
8.020.9[1]
9.06.7[1]

Table 3: Effect of Environmental Factors on the Degradation of Organophosphorus Pesticides

FactorEffect on Degradation
Light Exposure Photodegradation is a significant pathway for many organophosphorus pesticides.[2]
Biodegradation Can be a major degradation route in environmental matrices.[2]
Adsorption Adsorption to surfaces can affect the rate of degradation.[2]

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for this compound

This protocol describes a general approach for developing a stability-indicating method using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify this compound and its primary oxidation product, DEF.

dot

Caption: Workflow for a stability-indicating GC-MS method.

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or hexane) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL.

  • To generate degradation products for method development, subject aliquots of the working standard to forced degradation conditions:

    • Acid/Base Hydrolysis: Add a small amount of dilute HCl or NaOH and heat gently.

    • Oxidation: Add a dilute solution of hydrogen peroxide.

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Stress: Expose the solution to UV light.

2. GC-MS Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp to 200°C at 6°C/min, hold for 5 minutes.

    • Ramp to 290°C at 7°C/min, hold for 7 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

3. Data Analysis:

  • Analyze the undergraded and force-degraded samples.

  • Identify the peak corresponding to this compound and any new peaks that appear in the stressed samples. The primary oxidation product, DEF, should have a distinct retention time and mass spectrum.

  • Develop a method that provides baseline separation between this compound and its degradation products.

Protocol 2: Long-Term Stability Study

This protocol outlines a procedure for conducting a long-term stability study of this compound standard solutions under various storage conditions.

1. Study Design:

  • Prepare a batch of this compound standard solution in the desired solvent and concentration.

  • Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the bulk solution.

  • Divide the vials into different storage groups:

    • -20°C in the dark.

    • 4°C in the dark.

    • Room temperature (~25°C) in the dark.

    • Room temperature (~25°C) with exposure to ambient light.

2. Testing Schedule:

  • Analyze the solutions at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).

  • At each time point, analyze a sample from each storage group.

3. Analytical Procedure:

  • Use a validated stability-indicating method, such as the GC-MS method described in Protocol 1.

  • Quantify the peak area of this compound at each time point.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining versus time for each storage condition.

  • Determine the shelf life of the solution under each condition, defined as the time at which the concentration of this compound drops below a certain threshold (e.g., 90% of the initial concentration).

References

Overcoming poor peak shape in gas chromatography of Merphos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography (GC) analysis of Merphos.

Frequently Asked Questions (FAQs)

Q1: Why do I see two peaks for my this compound standard?

A1: It is common to observe two peaks during the gas chromatography of this compound.[1][2] this compound (tributyl phosphorotrithioite) is susceptible to oxidation, converting into its oxone form, S,S,S-tributyl phosphorotrithioate.[1][2][3] The earlier eluting peak is typically the unoxidized this compound, followed by the this compound oxone peak. For accurate quantification, it is often recommended to sum the areas of both peaks.[1][2]

Q2: What are the most common causes of poor peak shape for this compound?

A2: The most frequent causes of poor peak shape, such as tailing, for this compound and other organophosphorus pesticides are related to interactions with active sites within the GC system. This can occur in the injector liner, at the head of the column, or with contaminants in the system. Other factors include improper column installation, column contamination, and suboptimal GC method parameters.

Q3: What type of GC column is best suited for this compound analysis?

A3: A low to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used and recommended for the analysis of organophosphorus pesticides like this compound. It is crucial to use a column with high inertness to minimize peak tailing.

Q4: How can I prevent the degradation of this compound in the injector?

A4: To minimize thermal degradation and adsorption in the inlet, it is advisable to use a deactivated glass liner, potentially with deactivated glass wool. Regularly replacing the liner and septum is a critical maintenance step. Optimizing the injector temperature is also important; it should be high enough to ensure complete volatilization but not so high as to cause excessive degradation.

Troubleshooting Guide: Poor Peak Shape

Issue 1: Peak Tailing

Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

Potential Cause Troubleshooting Step
Active Sites in the System - Replace the injector liner with a new, deactivated liner. The use of glass wool in the liner can help trap non-volatile residues. - Trim the first 15-30 cm from the inlet side of the GC column to remove any accumulated non-volatile residues or active sites.
Column Contamination - Bake out the column at a temperature slightly above the final oven temperature of your method, but do not exceed the column's maximum temperature limit.
Improper Column Installation - Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector. A poor cut or incorrect positioning can create dead volume and lead to peak tailing.
Incompatible Solvent - Ensure the sample solvent is compatible with the stationary phase of the column.
Issue 2: Peak Fronting

Symptom: The peak for this compound is asymmetrical with the front of the peak being less steep than the back.

Potential Cause Troubleshooting Step
Column Overload - Reduce the injection volume or dilute the sample. - If using splitless injection, consider increasing the split ratio.
Incompatible Stationary Phase - Verify that the column's stationary phase is appropriate for this compound analysis (e.g., a non-polar or mid-polarity phase).
Issue 3: Split Peaks

Symptom: The peak for this compound appears as two or more merged peaks.

Potential Cause Troubleshooting Step
Improper Injection Technique - If using an autosampler, ensure the injection speed is not too fast. For manual injections, try to be as consistent and quick as possible. - The use of a liner with glass wool can sometimes help to create a more homogeneous vaporization.
Condensation Effects - Check that the initial oven temperature is appropriate for the solvent used. A starting temperature that is too high can prevent proper focusing of the analytes at the head of the column.
Column or Liner Contamination - Replace the liner and trim the column as described for peak tailing.

Experimental Protocol: GC Analysis of this compound

This protocol is based on general methods for organophosphorus pesticide analysis, such as EPA Method 8141B.

1. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Homogenize 10-15 g of the sample.

  • Add an appropriate volume of water to bring the total water content to a known amount.

  • Add an internal standard and a surrogate.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously.

  • Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl), shake, and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing a sorbent (e.g., PSA, C18, GCB) and MgSO₄.

  • Vortex and centrifuge.

  • The resulting supernatant is ready for GC analysis.

2. GC-MS Parameters

The following table summarizes typical starting parameters for the GC-MS analysis of this compound. These may need to be optimized for your specific instrument and application.

ParameterValue
GC System Agilent 6890 or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial: 50 °C, hold for 3 minRamp 1: 20 °C/min to 150 °CRamp 2: 2 °C/min to 280 °C, hold for 5 min
MS System Agilent 5975 MSD or equivalent
Ionization Mode Electron Impact (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Troubleshooting Workflow

Merphos_GC_Troubleshooting start Poor Peak Shape Observed check_oxidation Are two peaks present for this compound standard? start->check_oxidation oxidation_yes Likely this compound and its oxone. Sum peaks for quantification. check_oxidation->oxidation_yes Yes check_tailing Is the peak tailing? check_oxidation->check_tailing No oxidation_yes->check_tailing tailing_actions 1. Replace inlet liner with a deactivated one. 2. Trim 15-30 cm from the column inlet. 3. Bake out the column. check_tailing->tailing_actions Yes check_fronting Is the peak fronting? check_tailing->check_fronting No good_peak Good Peak Shape Achieved tailing_actions->good_peak fronting_actions 1. Reduce injection volume or dilute the sample. 2. Increase split ratio if applicable. check_fronting->fronting_actions Yes check_splitting Is the peak splitting? check_fronting->check_splitting No fronting_actions->good_peak splitting_actions 1. Check injection speed and technique. 2. Adjust initial oven temperature. check_splitting->splitting_actions Yes check_splitting->good_peak No splitting_actions->good_peak

Caption: Troubleshooting workflow for poor peak shape in this compound GC analysis.

References

Technical Support Center: Optimizing Acetylcholinesterase (AChE) Assays for Merphos Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of acetylcholinesterase (AChE) assays for screening inhibitors like Merphos.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the colorimetric acetylcholinesterase (AChE) assay?

The most common method for determining AChE activity is a colorimetric assay based on the Ellman method.[1] This assay involves two main reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetic acid.

  • Colorimetric Reaction: The thiocholine produced reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Q2: What is the mechanism of action for organophosphate inhibitors like this compound?

Organophosphate pesticides, including this compound, act as irreversible inhibitors of acetylcholinesterase.[2] They achieve this by phosphorylating a serine residue within the active site of the enzyme. This covalent modification prevents the enzyme from hydrolyzing its natural substrate, acetylcholine (B1216132), leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.[2]

Q3: What are the typical final concentrations for the key reagents in an AChE assay?

Optimal concentrations can vary depending on the specific experimental conditions, but typical ranges are as follows:

ReagentTypical Final Concentration
Acetylthiocholine (ATCh)0.5 - 1 mM
DTNB0.3 - 0.5 mM
Acetylcholinesterase (AChE)0.05 - 0.2 U/mL

It is crucial to optimize these concentrations for your specific assay to ensure a linear reaction rate for at least 10-15 minutes.

Q4: What should I use as a positive control for my inhibitor screening?

For organophosphate inhibitor screening, a well-characterized organophosphate with known potency, such as paraoxon (B1678428) or chlorpyrifos-oxon, can be used as a positive control.[3] This helps to validate the assay setup and provides a benchmark for comparing the potency of your test compounds.

Troubleshooting Guide

This guide addresses common issues encountered during AChE inhibitor screening assays.

Problem Possible Cause(s) Suggested Solution(s)
High Background Absorbance 1. Spontaneous hydrolysis of acetylthiocholine (ATCh).[4] 2. Reaction of DTNB with other thiol-containing compounds in the sample.[4] 3. Contaminated reagents or microplates.[4]1. Prepare fresh ATCh solution and maintain the assay pH between 7.4 and 8.0. 2. Run a blank control containing all reagents except the enzyme to measure and subtract the rate of non-enzymatic hydrolysis.[4] 3. Ensure all reagents are of high purity and use fresh, clean microplates.
Low or No Enzyme Activity 1. Inactive or degraded AChE enzyme. 2. Incorrect buffer pH or temperature. 3. Presence of interfering substances in the sample.1. Use a fresh aliquot of the enzyme and ensure proper storage conditions. 2. Optimize the buffer pH (typically 7.4-8.0) and maintain a consistent assay temperature (e.g., 37°C).[5] 3. Dialyze or purify the sample to remove potential inhibitors.
Inconsistent Results Between Replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the microplate.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the plate after adding each reagent. 3. Ensure the plate is uniformly equilibrated to the assay temperature.
Precipitation of Test Compound 1. Low solubility of the inhibitor in the aqueous assay buffer.1. Dissolve the compound in a suitable organic solvent like DMSO and then dilute it in the assay buffer, ensuring the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.[5]
No Inhibitory Effect Observed 1. The tested concentrations of the inhibitor are too low. 2. The inhibitor is unstable in the assay buffer. 3. For cell-based assays, the compound may have poor cell permeability.[5]1. Test a wider range of inhibitor concentrations. 2. Check the stability of the inhibitor under the assay conditions. 3. If applicable, consider using a cell-permeable analog or a different assay format.

Data Presentation

Table 1: Comparative IC50 Values of Organophosphate Inhibitors for Acetylcholinesterase (AChE)
InhibitorAChE SourceIC50 (µM)Reference
ChlorpyrifosHuman Erythrocytes0.12[6]
MonocrotophosHuman Erythrocytes0.25[6]
ProfenofosHuman Erythrocytes0.35[6]
AcephateHuman Erythrocytes4.0[6]
ChlorpyrifosHuman Erythrocytes9.8[7]
MalathionHuman Erythrocytes25.45[7]
DiazinonHuman Erythrocytes71.2[7]
This compound (DEF)-Data not available in the provided search results

Note: The IC50 value for this compound (DEF) was not found in the provided search results. Researchers should determine this value experimentally.

Experimental Protocols

Protocol 1: AChE Inhibition Assay in a 96-Well Plate

This protocol is a generalized procedure for determining the inhibitory activity of compounds against AChE.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test inhibitor (e.g., this compound)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI (15 mM) in deionized water.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to give a linear rate of reaction for at least 10 minutes.

    • Prepare serial dilutions of the test inhibitor in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • Test inhibitor solution (or buffer for control)

    • The total volume in each well should be consistent.

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add DTNB solution to each well.

    • Initiate the reaction by adding ATCI solution to each well.

  • Measurement:

    • Immediately start measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 60 seconds) for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AChE_Reaction_Pathway cluster_reaction Ellman's Method for AChE Activity cluster_inhibition Organophosphate Inhibition ATCh Acetylthiocholine (ATCh) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis TNB TNB (Yellow) Thiocholine->TNB Reaction AChE AChE DTNB DTNB (Colorless) This compound This compound (Organophosphate) AChE_inhibited Inhibited AChE (Phosphorylated) This compound->AChE_inhibited AChE_active Active AChE

Caption: Mechanism of AChE activity detection and inhibition.

experimental_workflow prep 1. Reagent Preparation (Buffer, AChE, ATCh, DTNB, Inhibitor) setup 2. Assay Plate Setup (Add AChE and Inhibitor) prep->setup preincubation 3. Pre-incubation (Allow inhibitor binding) setup->preincubation initiation 4. Reaction Initiation (Add DTNB and ATCh) preincubation->initiation measurement 5. Kinetic Measurement (Read Absorbance at 412 nm) initiation->measurement analysis 6. Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis

Caption: Experimental workflow for AChE inhibitor screening.

troubleshooting_logic start Problem Encountered high_bg High Background? start->high_bg low_activity Low/No Activity? start->low_activity inconsistent Inconsistent Results? start->inconsistent no_inhibition No Inhibition? start->no_inhibition solution1 Check for spontaneous ATCh hydrolysis. Run no-enzyme control. high_bg->solution1 solution2 Verify enzyme activity and storage. Optimize pH and temperature. low_activity->solution2 solution3 Check pipetting accuracy. Ensure proper mixing. inconsistent->solution3 solution4 Increase inhibitor concentration range. Check compound stability. no_inhibition->solution4

Caption: Troubleshooting decision tree for AChE assays.

References

Technical Support Center: Minimizing Merphos Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Merphos during sample preparation. This compound, an organothiophosphate, is susceptible to degradation through hydrolysis and oxidation, which can compromise the accuracy and reliability of your experimental results. By following the best practices outlined below, you can ensure the integrity of your samples and obtain high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: The primary factors contributing to this compound degradation are:

  • pH: this compound is more susceptible to hydrolysis under alkaline (basic) conditions. The rate of degradation increases as the pH rises above 7.

  • Temperature: Elevated temperatures accelerate the rate of both hydrolytic and oxidative degradation.

  • Light: Exposure to UV light can lead to photodegradation. This compound has a UV absorption band that makes it susceptible to direct photolysis.

  • Oxidizing Agents: this compound can be readily oxidized to its corresponding phosphate, S,S,S-tributyl phosphorotrithioate (DEF).

  • Moisture: The presence of water can facilitate hydrolysis, especially in combination with high pH.

Q2: What are the primary degradation products of this compound?

A2: The main degradation pathways for this compound are oxidation to S,S,S-tributyl phosphorotrithioate (also known as DEF or Tribufos) and hydrolysis, which can lead to the formation of n-butyl mercaptan.

Q3: How should I store my this compound standards and samples?

A3: To ensure the stability of your this compound standards and samples, follow these storage guidelines:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For neat standards or highly concentrated solutions, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Solvent: Prepare stock solutions in high-purity, dry, non-polar organic solvents. Acetonitrile is a common choice, and acidification (e.g., with 0.1% v/v acetic acid) can improve the stability of some organophosphate pesticides.

Q4: Can I use stabilizers to prevent this compound degradation during sample preparation?

A4: Yes, the addition of antioxidants or radical scavengers can help minimize oxidative degradation. While specific data for this compound is limited, the use of stabilizers is a common practice for other labile pesticides. Consider the following:

  • Ascorbic Acid (Vitamin C): Often used to protect against oxidation.

  • Butylated Hydroxytoluene (BHT): Another common antioxidant used in sample preservation.

It is crucial to run control experiments to ensure that the chosen stabilizer does not interfere with your analytical method.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no recovery of this compound Degradation during extraction.Control pH: Ensure the extraction solvent and any aqueous phases are neutral or slightly acidic (pH 6-7). Avoid basic conditions. • Maintain Low Temperature: Perform extractions on ice or using pre-chilled solvents and equipment. • Minimize Light Exposure: Work in a dimly lit area or use amber glassware.
Degradation during solvent evaporation.Use Gentle Evaporation: Employ a gentle stream of nitrogen for solvent evaporation at a low temperature. Avoid high heat. • Avoid Complete Dryness: Evaporate the solvent to a small volume rather than to complete dryness to prevent the loss of volatile compounds and degradation of the analyte on the glass surface.
Inconsistent or variable results Incomplete extraction.Optimize Extraction Solvent: Ensure the chosen solvent effectively extracts this compound from the sample matrix. A mixture of polar and non-polar solvents may be necessary. • Increase Extraction Time/Repetitions: Perform multiple extractions of the same sample and combine the extracts.
Matrix effects in the analytical instrument.Improve Sample Cleanup: Utilize a cleanup step such as Solid Phase Extraction (SPE) to remove interfering compounds from the sample matrix. • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure to compensate for matrix effects.
Presence of unexpected peaks in the chromatogram Formation of degradation products.Confirm Identity: Use a mass spectrometer to identify the chemical structure of the unknown peaks. Compare the mass spectra with those of known this compound degradation products like DEF. • Review Sample Handling: Re-evaluate your sample preparation workflow to identify potential sources of degradation (e.g., high pH, elevated temperature, light exposure).

Quantitative Data Summary

While specific degradation kinetic data for this compound is limited in the literature, data for the structurally similar compound S,S,S-tributyl phosphorotrithioate (Tribufos) can provide some guidance.

Parameter Condition Half-life Source
Hydrolysis of S,S,S-tributyl phosphorotrithioatepH 71.5 years (estimated)
Hydrolysis of S,S,S-tributyl phosphorotrithioatepH 9111 days (estimated)

This data

Validation & Comparative

A Comparative Guide to the Quantification of Merphos: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful analytical techniques for the quantification of Merphos (S,S,S-tributyl phosphorotrithioite), a significant organophosphate compound. We will delve into the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method and compare its performance with a state-of-the-art alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This objective analysis, supported by experimental data, will assist researchers in selecting the most suitable method for their specific analytical needs in drug development and other research areas.

Performance Data Comparison

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of organophosphorus pesticides, which are indicative of the expected performance for this compound quantification.

Table 1: GC-MS Method Performance for a Representative Organophosphorus Pesticide

Validation ParameterResult
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.01 - 0.05 µg/kg
Limit of Quantification (LOQ)0.04 - 0.15 µg/kg
Accuracy (Recovery)85% - 110%
Precision (RSD)< 15%

Table 2: LC-MS/MS Method Performance for a Representative Organophosphorus Pesticide

Validation ParameterResult
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.005 - 0.02 ng/mL
Limit of Quantification (LOQ)0.02 - 0.07 ng/mL
Accuracy (Recovery)93% - 102%
Precision (RSD)< 10%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.

GC-MS Method Protocol

This protocol outlines a general procedure for the analysis of this compound in a given matrix using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent combination (e.g., primary secondary amine (PSA) for removal of organic acids and C18 for removal of non-polar interferences).

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is employed to separate compounds. A typical program might start at 70°C, hold for 2 minutes, then ramp up to 280-300°C.

    • Injector: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

LC-MS/MS Method Protocol

This protocol provides a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry, a highly sensitive and selective alternative.

1. Sample Preparation

Sample preparation can follow a similar QuEChERS protocol as described for GC-MS. Alternatively, a simple "dilute and shoot" approach may be feasible for cleaner sample matrices, where the sample extract is simply diluted with an appropriate solvent before injection. For more complex matrices, Solid-Phase Extraction (SPE) may be employed for cleanup.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for organophosphates.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes.

Workflow Visualization

The following diagram illustrates the key stages involved in the GC-MS workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS workflow for this compound quantification.

Comparative toxicity of Merphos and its metabolite tribufos (DEF)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Analysis of Merphos and Its Metabolite Tribufos (B1683236) (DEF)

This guide provides a detailed comparison of the toxicity profiles of this compound (S,S,S-tributyl trithiophosphite) and its primary oxidative metabolite, tribufos, also known as DEF (S,S,S-tributyl phosphorotrithioate). This compound is known to rapidly oxidize to tribufos in the environment and on plant foliage[1][2]. This analysis is intended for researchers, scientists, and professionals in drug development and toxicology, offering a consolidated view of their relative toxicities supported by experimental data.

Metabolic Conversion

This compound is readily converted to its more stable and toxic metabolite, tribufos, through oxidation. This conversion can occur in the environment, such as on cotton leaves, where the process is completed within hours in direct sunlight[1].

This compound This compound (S,S,S-tributyl trithiophosphite) Tribufos Tribufos (DEF) (S,S,S-tributyl phosphorotrithioate) This compound->Tribufos Oxidation

Figure 1: Metabolic conversion of this compound to its metabolite tribufos (DEF).

Comparative Acute Toxicity

The acute toxicity of this compound and tribufos has been evaluated across various species and routes of exposure. Generally, tribufos exhibits greater acute toxicity via the oral route compared to this compound[3][4]. Their dermal toxicities are considered to be similar[3][4].

Table 1: Comparative Acute Oral and Dermal Toxicity (LD50)

SubstanceSpeciesRouteSexLD50 Value (mg/kg bw)Reference
This compound RatOralMale1475[4]
RatOralFemale910[4]
RatOralCombined2480[3][4]
RabbitDermalCombined450[4]
RabbitDermalCombined950[4]
Tribufos RatOralMale150[4][5]
RatOralMale435[3][4]
RatOralFemale233 - 234[3][4]
RatOralCombined1870[4]
RabbitDermalCombined1093[4]

Table 2: Comparative Acute Inhalation Toxicity (LC50)

SubstanceSpeciesRouteSexLC50 Value (mg/m³)Reference
Tribufos RatInhalation (4-hr)Male4650[3][4]
RatInhalation (4-hr)Female2460[3][4]

Neurotoxicity

The primary mechanism of toxicity for organophosphates like tribufos is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function[6]. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and subsequent neurotoxic effects[6]. Chronic studies in rats have shown that toxicity from tribufos manifests as inhibition of plasma, red blood cell (RBC), and/or brain ChE activity, as well as ocular damage[6].

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates AChE->Receptor Prevents ACh breakdown, leading to overstimulation Tribufos Tribufos (DEF) Tribufos->AChE Inhibits

Figure 2: Mechanism of tribufos neurotoxicity via AChE inhibition.

Genotoxicity and Developmental Toxicity

Genotoxicity Available studies indicate that tribufos is not genotoxic. A battery of five genotoxicity tests, including the Ames assay, in vitro chromosomal aberration assays, and an unscheduled DNA synthesis assay, showed no evidence of genotoxicity[7].

Developmental and Reproductive Toxicity Tribufos is not considered a developmental or reproductive toxicant[6]. In a developmental neurotoxicity study, neurotoxic effects in offspring were observed only at the same dose levels that caused maternal toxicity[6]. Similarly, a teratology study in rats did not show evidence of increased pre- or post-natal sensitivity[1][7].

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below.

Acute Oral Toxicity (LD50) Protocol This protocol outlines the general procedure for determining the median lethal dose (LD50) via oral gavage, based on standardized guideline studies.

cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Data Analysis Animal_Selection Select Species (e.g., Rats) Dose_Prep Prepare Test Substance in Vehicle (e.g., Corn Oil) Animal_Selection->Dose_Prep Grouping Assign Animals to Dose Groups (e.g., 5/sex/group) Dose_Prep->Grouping Gavage Administer Single Dose via Oral Gavage Grouping->Gavage Observe_Signs Observe for Clinical Signs (e.g., tremors, hypoactivity) Gavage->Observe_Signs Record_Mortality Record Mortality over 14 Days Observe_Signs->Record_Mortality Necropsy Perform Gross Necropsy on all Animals Record_Mortality->Necropsy LD50_Calc Calculate LD50 Value Necropsy->LD50_Calc

Figure 3: General workflow for an acute oral toxicity (LD50) study.
  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Fischer 344) of both sexes are used. Animals are acclimatized to laboratory conditions before the study.

  • Dose Preparation and Administration: The test substance (this compound or tribufos) is dissolved or suspended in a suitable vehicle, such as corn oil. Doses are administered by oral gavage to groups of animals (e.g., 5 males and 5 females per group) at several dose levels. A control group receives the vehicle only.

  • Observation: Following administration, animals are observed for signs of toxicity, including changes in behavior, appearance, and autonomic function (e.g., tremors, hypoactivity, ruffled fur)[3]. Observations are conducted frequently on the day of dosing and at least daily thereafter for a period of 14 days. Mortality is recorded daily.

  • Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day observation period undergo a gross necropsy to identify any pathological alterations[3].

  • Data Analysis: The LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals, is calculated using appropriate statistical methods.

Ames Test (Bacterial Reverse Mutation Assay) This assay is a standard method for evaluating the mutagenic potential of a chemical.

  • Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.

  • Methodology: The test substance (e.g., tribufos) is incubated with the bacterial tester strains (e.g., TA98, TA100, TA1535, TA1537) in both the presence and absence of a mammalian metabolic activation system (S-9 mix from rat liver)[3]. The mixture is then plated on a minimal agar (B569324) medium lacking histidine. After incubation, the number of revertant colonies (colonies that have undergone reverse mutation) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative (vehicle) control.

Conclusion

The available data consistently demonstrate that tribufos (DEF) is more acutely toxic than its parent compound, this compound, particularly through the oral route of exposure. The primary toxic mechanism for tribufos is the inhibition of acetylcholinesterase, a hallmark of organophosphate pesticides. Neither compound has shown evidence of genotoxicity, and tribufos is not considered a primary developmental or reproductive toxicant. The rapid environmental conversion of this compound to the more potent tribufos is a critical factor in assessing overall toxicological risk.

References

A Comparative Analysis of Merphos and Other Organophosphate Defoliants for Cotton

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and agricultural scientists on the efficacy and mechanisms of organophosphate defoliants, with a focus on Merphos and its relationship to Tribufos (Folex).

This guide provides a detailed comparison of this compound, an organothiophosphate defoliant, with other chemical agents used for cotton defoliation. Due to the discontinued (B1498344) registration of this compound in the United States and the European Union, this guide will focus on its closely related and more studied counterpart, Tribufos (marketed as Folex), which is the oxidized and active form of this compound. The data presented herein is based on available scientific literature and provides a quantitative and methodological comparison of Tribufos with other commonly used, non-organophosphate defoliants, offering a clear perspective on its relative performance.

Chemical Identity and Relationship between this compound and Tribufos

This compound, chemically known as tributyl phosphorotrithioite, is an organothiophosphorus compound that was historically used as a cotton defoliant.[1] Upon application and exposure to the environment, this compound is oxidized to S,S,S-tributyl phosphorotrithioate, commonly known as Tribufos or DEF.[1] Tribufos is the active ingredient in the widely used defoliant Folex.[2] Given that Tribufos is the active form of this compound, their defoliation efficacy and mode of action are considered to be functionally identical.

Below is a diagram illustrating the chemical structures of this compound and Tribufos.

G This compound This compound (Tributyl phosphorotrithioite) C₁₂H₂₇PS₃ Tribufos Tribufos (Folex) (S,S,S-Tributyl phosphorotrithioate) C₁₂H₂₇OPS₃ This compound->Tribufos Oxidation

Chemical structures of this compound and Tribufos.

Mechanism of Action: Herbicidal Defoliants and Ethylene (B1197577) Production

Organophosphate defoliants like Tribufos are classified as herbicidal defoliants.[3] Their mode of action involves injuring the plant's leaves, which in turn stimulates the production of the plant hormone ethylene.[4] Ethylene plays a crucial role in promoting the formation of an abscission layer at the base of the leaf petiole, leading to leaf drop.[4] This is in contrast to hormonal defoliants, which directly increase ethylene synthesis without causing initial injury.[3]

The following diagram illustrates the stress-induced ethylene biosynthesis pathway in cotton plants following the application of a herbicidal defoliant.

G Stress-Induced Ethylene Biosynthesis Pathway in Cotton Defoliation cluster_stress Herbicidal Defoliant Application cluster_plant_response Plant Response Defoliant Tribufos Application LeafInjury Leaf Injury Defoliant->LeafInjury EthyleneSynth Increased Ethylene Synthesis LeafInjury->EthyleneSynth AbscissionLayer Abscission Layer Formation EthyleneSynth->AbscissionLayer LeafDrop Leaf Drop (Defoliation) AbscissionLayer->LeafDrop

Pathway of herbicidal defoliant action.

Comparative Efficacy Data

The following tables summarize quantitative data from field trials comparing the efficacy of Tribufos (Folex) with other non-organophosphate defoliants.

Table 1: Comparison of Defoliation Efficacy of Tribufos and Other Defoliants

TreatmentApplication Rate (per acre)Defoliation (%) at 7 DATDefoliation (%) at 14 DATDefoliation (%) at 21 DAT
Tribufos (16 oz) + Ethephon16 oz + Ethephon77--
Tribufos (12 oz) + Ethephon12 oz + Ethephon73--
Tribufos (8 oz) + Ethephon8 oz + Ethephon67--
Thidiazuron + Diuron + EthephonVaries-89+88+
Non-treated Check----

Data sourced from the 2011 University of Georgia Cotton Defoliant Evaluation Program.[5] DAT = Days After Treatment.

Table 2: Influence of Harvest-Aid Treatments on Defoliation and Desiccation

TreatmentApplication Rate (per acre)Defoliation (%) at 14 DATDesiccation (%) at 14 DAT
Folex (Tribufos)1.5 pt80.311.5
Dropp (Thidiazuron)0.2 lb75.86.8
Folex + Dropp0.75 pt + 0.1 lb85.59.0
Untreated-10.03.8

Data summarized from the National Cotton Council's Uniform Harvest Aid Performance and Fiber Quality Evaluation (1992-1995).[6]

Experimental Protocols

1. University of Georgia 2011 Cotton Defoliant Evaluation [5]

  • Objective: To evaluate the performance of various cotton defoliant treatments under late-season conditions.

  • Experimental Design: Randomized complete block design with four replications.

  • Plot Size: 4 cotton rows, approximately 30 feet in length.

  • Application: Defoliants were applied using a CO2-pressurized backpack sprayer equipped with DG 11002 VS flat fan nozzles, calibrated to deliver 15 gallons per acre (GPA) at 3 mph.

  • Assessments: Visual assessments of percent open bolls, percent defoliation, percent desiccation, and percent regrowth were estimated at 7, 14, and 21 days after treatment (DAT).

  • Data Analysis: Data were subjected to ANOVA using the PROC MIXED procedure of SAS, and means were separated with Fisher's Protected LSD at P ≤ 0.10.

2. National Cotton Council Uniform Harvest Aid Performance and Fiber Quality Evaluation (1992-1995) [6]

  • Objective: To evaluate the performance of standard defoliation treatments on a uniform basis across different locations.

  • Experimental Design: Randomized complete block design with 4 replications.

  • Application Timing: Initial application at approximately 60% open boll.

  • Assessments: Standardized evaluation data on percent defoliation and percent desiccation were collected at 7 and 14 days after treatment (DAT).

  • Data Analysis: ANOVA was computed for the parameters over years for each location, assuming that years were random and treatment effects were fixed.

The following diagram illustrates a general experimental workflow for evaluating cotton defoliant efficacy.

G cluster_setup Experimental Setup cluster_application Application cluster_assessment Data Collection & Analysis FieldPrep Field Preparation (Randomized Block Design) TreatmentPrep Treatment Preparation (Defoliant Tank Mixes) Application Defoliant Application (e.g., Backpack Sprayer) TreatmentPrep->Application DataCollection Visual Assessments (% Defoliation, % Boll Opening, etc.) at 7, 14, 21 DAT Application->DataCollection DataAnalysis Statistical Analysis (ANOVA) DataCollection->DataAnalysis

Workflow for cotton defoliant efficacy trials.

Conclusion

While direct comparative data for this compound against other organophosphate defoliants is scarce due to its discontinued use, the available data for its active form, Tribufos (Folex), demonstrates its effectiveness as a standard herbicidal defoliant.[2] The field trial data indicates that Tribufos provides reliable defoliation, and its performance can be influenced by application rate and tank-mixing with other harvest aids.[5][6] For researchers and drug development professionals, understanding the herbicidal mode of action and the resultant stress-induced ethylene production is key to evaluating the performance of organophosphate defoliants and developing new, more effective harvest aid strategies. The provided experimental protocols offer a foundational methodology for conducting future comparative studies in this area.

References

Inter-Laboratory Validation of Tribufos (Merphos) Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Tribufos, also known as Merphos, an organophosphate compound. The validation of these methods is critical for ensuring data accuracy, reliability, and comparability across different laboratories, which is essential in both environmental monitoring and drug development contexts where metabolite analysis may be relevant. This document outlines the performance of common analytical techniques, provides detailed experimental protocols for validated methods, and visualizes the analytical workflow.

Data Presentation: Comparison of Analytical Methods for Tribufos Analysis

The selection of an appropriate analytical method for Tribufos quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the typical performance characteristics of two commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The data presented are representative of values obtained in the analysis of organophosphate pesticides and serve as a benchmark for what can be expected during the inter-laboratory validation of Tribufos analysis.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with highly selective and sensitive detection by mass-to-charge ratio.
Linearity (r²) >0.99>0.999
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) ~1 µg/L<0.1 µg/L
Limit of Quantitation (LOQ) ~3 µg/L~0.3 µg/L
CRM Traceability Essential for calibration, internal standards, and accuracy assessment.Essential for calibration, internal standards, and accuracy assessment.

Experimental Protocols

The validation of analytical methods is crucial to ensure reliable and accurate results.[1] Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).[1][2]

1. Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is a widely adopted method for the extraction of pesticide residues from various matrices.[1][2][3]

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

    • Add a suitable solvent, typically acetonitrile (B52724).

    • Shake vigorously for 1 minute and then centrifuge. The pesticides are extracted into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the supernatant from the extraction step is transferred to a d-SPE tube containing a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove excess water).

    • The tube is shaken and centrifuged.

    • The final cleaned-up extract is collected for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection is often used for trace analysis.

    • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

    • Detector: A Mass Spectrometer provides high selectivity and confirmation of the analyte's identity.

3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is commonly used for non-polar compounds like Tribufos.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: A constant flow rate is maintained.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is typically used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Detector: A tandem mass spectrometer (e.g., triple quadrupole).

Mandatory Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Analysis Option 1 HPLC_MS HPLC-MS/MS Analysis Cleanup->HPLC_MS Analysis Option 2 Quantification Quantification GC_MS->Quantification HPLC_MS->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: Analytical workflow for Tribufos residue analysis.

References

Performance Showdown: Selecting the Optimal SPE Cartridge for Merphos Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development tasked with the analysis of organophosphorus compounds like Merphos, selecting the appropriate Solid-Phase Extraction (SPE) cartridge is a critical step that dictates the accuracy and reliability of results. This guide provides a comparative overview of the performance of different SPE cartridges for the extraction of this compound and related organophosphorus pesticides, supported by experimental data to inform your selection process.

While direct comparative studies on various SPE cartridges exclusively for this compound are limited in publicly available literature, this guide synthesizes data from studies on the closely related compound tribufos (B1683236) and other organophosphorus pesticides (OPPs) to provide a valuable performance benchmark. The data presented here is compiled from multiple sources to offer a broader understanding of the extraction efficiencies of common SPE sorbents.

Comparative Performance of SPE Sorbents

The selection of an appropriate SPE sorbent is crucial for achieving high recovery and clean extracts. The following table summarizes the performance of different sorbent types for the extraction of tribufos and other OPPs, which can be used as a proxy for this compound extraction performance.

Sorbent TypeTrade Name ExamplesPrimary Retention MechanismTypical Recovery for Tribufos & Analogs (%)Key AdvantagesKey Limitations
Polymeric Reversed-Phase Waters Oasis HLB, Agilent Bond Elut PPL, HyperSep Retain PEPHydrophobic (Reversed-Phase)80 - 100%[1][2]High capacity; stable across a wide pH range; good retention for a broad range of compounds.Can retain some interfering compounds; may require optimization of elution solvent.
Octadecylsilyl (C18) Waters Sep-Pak C18, Agilent Bond Elut C18Hydrophobic (Reversed-Phase)Variable, can be lower for more polar OPPs.[3]Widely used and well-characterized; effective for nonpolar compounds.Lower retention for more polar analytes; potential for silanol (B1196071) interactions affecting recovery.
Graphitized Carbon Black (GCB) Supelco ENVI-CarbAdsorption (Planar interactions)Variable, can be high but may have strong retention.[3]Excellent retention for planar molecules; can remove pigments and other interferences.Strong retention can make elution of some analytes difficult; may require specific elution solvents.
Divinylbenzene-N-vinyl pyrollidine copolymer (DVBVP) Not specified in the studyMixed-mode (hydrophobic and polar interactions)Generally high recoveries for a range of pesticides.[3]Balanced retention for compounds with varying polarities.Less commonly used than C18 or polymeric phases; may have less available literature for specific applications.

Experimental Protocols: A Generalized SPE Method

The following is a generalized experimental protocol for the solid-phase extraction of this compound from a water sample, based on common practices for organophosphorus pesticides.

1. Cartridge Conditioning:

  • The SPE cartridge (e.g., 500 mg polymeric or C18) is first conditioned to activate the sorbent.

  • Pass 5 mL of elution solvent (e.g., ethyl acetate (B1210297) or dichloromethane) through the cartridge.

  • Follow with 5 mL of a conditioning solvent (e.g., methanol).

  • Finally, equilibrate the cartridge by passing 5-10 mL of reagent water, ensuring the sorbent does not run dry.

2. Sample Loading:

  • Acidify the water sample (e.g., 500 mL) to a pH of approximately 3-4.

  • Add a small amount of a water-miscible organic solvent (e.g., 2 mL of methanol) to the sample to improve wetting of the sorbent.[1]

  • Pass the entire sample through the conditioned SPE cartridge at a steady flow rate of about 5-10 mL/min.

3. Washing:

  • After loading the entire sample, wash the cartridge with 5-10 mL of reagent water to remove any remaining polar interferences.

  • Dry the cartridge thoroughly under vacuum for 10-20 minutes to remove residual water.

4. Elution:

  • Elute the retained analytes, including this compound, from the cartridge using a small volume of an appropriate organic solvent.

  • A common approach is to use two aliquots of 3-5 mL of a solvent like ethyl acetate or a mixture of dichloromethane (B109758) and acetone.

  • Collect the eluate in a collection tube.

5. Concentration and Analysis:

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The concentrated extract is then ready for analysis by Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS).[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from an environmental water sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (500 mL) Acidify Acidify to pH 3-4 Sample->Acidify Add_MeOH Add Methanol (2 mL) Acidify->Add_MeOH Load Load Sample Add_MeOH->Load Condition Condition SPE Cartridge (Elution Solvent, Methanol, Water) Condition->Load Wash Wash with Reagent Water Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute with Organic Solvent Dry->Elute Concentrate Concentrate Eluate (Nitrogen) Elute->Concentrate GC_Analysis GC-NPD/MS Analysis Concentrate->GC_Analysis

General workflow for this compound SPE.

Alternative Method: QuEChERS

The selection of d-SPE sorbents in the QuEChERS method is critical and matrix-dependent. Common sorbents include:

  • Primary Secondary Amine (PSA): For removal of organic acids, fatty acids, and sugars.

  • C18: For removal of nonpolar interferences like fats and waxes.

  • Graphitized Carbon Black (GCB): For removal of pigments and sterols.

Conclusion

The choice of an SPE cartridge for this compound extraction should be guided by the sample matrix and the analytical objectives. Polymeric reversed-phase sorbents generally offer robust performance with high recoveries for a broad range of organophosphorus pesticides and are a good starting point for method development. For complex matrices, a thorough evaluation of different sorbent types, including C18 and GCB, may be necessary to optimize cleanup and minimize matrix effects. Furthermore, for solid samples, the QuEChERS method presents a rapid and effective alternative to traditional SPE. It is always recommended to perform validation experiments with spiked samples to determine the optimal extraction conditions for your specific application.

References

A Head-to-Head Battle: GC-NPD vs. GC-MS for the Analysis of Merphos Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues is paramount. Merphos, an organophosphate defoliant, requires sensitive and reliable analytical methods for its monitoring. This guide provides an objective comparison of two common gas chromatography (GC) detector systems for this compound analysis: the Nitrogen-Phosphorus Detector (NPD) and the Mass Spectrometer (MS).

Executive Summary

Both GC-NPD and GC-MS are powerful techniques for the analysis of this compound residues. GC-NPD offers excellent sensitivity specifically for phosphorus-containing compounds like this compound, making it a cost-effective and robust option for routine screening. However, GC-MS provides superior selectivity and definitive identification, which is crucial for confirmation and in complex matrices where interferences are a concern. The choice between the two often depends on the specific application, required level of confidence, and budget constraints.

Performance Comparison: Quantitative Data

Performance ParameterGC-NPDGC-MSSource(s)
Limit of Detection (LOD) This compound: ~5.0 µg/L (in water) General Organophosphates: 4 - 44 ng/LThis compound: ~5.0 µg/L (in water) General Organophosphates: 1 - 40 ng/L (MS/MS)[1][2]
Limit of Quantification (LOQ) Typically higher than LOD, method-dependentTypically higher than LOD, method-dependent
**Linearity (R²) **>0.999 for most organophosphates>0.99 for most organophosphates[3]
Selectivity Highly selective for nitrogen and phosphorus compoundsHighly selective based on mass-to-charge ratio, offering definitive identification
Precision (%RSD) Generally < 15%Generally < 20%[2]
Accuracy (Recovery %) Typically 80-110%Typically 70-120%[4][5]

Experimental Methodologies

Detailed experimental protocols are essential for reproducible results. Below are typical methodologies for the analysis of this compound residues using GC-NPD and GC-MS.

Sample Preparation (General Protocol)

A common sample preparation technique for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Extraction: A homogenized sample (e.g., 10-15 g of a food matrix) is extracted with acetonitrile (B52724). For water samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed.

  • Salting Out: Magnesium sulfate, sodium chloride, and buffering salts are added to partition the acetonitrile from the aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The acetonitrile extract is cleaned up by adding a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments.

  • Final Extract: The cleaned extract is then ready for injection into the GC system.

GC-NPD Instrumentation and Conditions
  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Injector: Split/splitless inlet at 250°C.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • Detector: Nitrogen-Phosphorus Detector (NPD) at 300°C.

  • Makeup Gas: Helium.

  • Bead Current: Set according to manufacturer's recommendations.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Mass Spectrometer: Agilent 5977 or equivalent single quadrupole or triple quadrupole MS.

  • Injector: Split/splitless inlet at 250°C.

  • Column: DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 min.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 290°C, hold for 5 min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and library matching.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 298, 213, 157).

Workflow for this compound Residue Analysis

The following diagram illustrates the general workflow from sample collection to final analysis by either GC-NPD or GC-MS.

Merphos_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Water, Soil, Crop) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, LLE, SPE) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation NPD GC-NPD Separation->NPD MS GC-MS Separation->MS NPD_Data Quantification based on Peak Area (NPD) NPD->NPD_Data MS_Data Quantification & Confirmation (SIM/Full Scan) MS->MS_Data

Caption: General workflow for this compound residue analysis.

Concluding Remarks

GC-NPD is a highly sensitive and selective detector for phosphorus-containing pesticides like this compound, making it an excellent choice for routine monitoring and screening in laboratories where cost and ease of use are major considerations. Its robustness and lower maintenance requirements are also advantageous.

GC-MS , particularly when operated in SIM or MS/MS mode, offers unparalleled selectivity and provides structural information that allows for definitive confirmation of this compound residues. This is critical for regulatory compliance and in research applications where unambiguous identification is necessary, especially in complex sample matrices. While the initial investment and operational complexity are higher, the confidence in the results is significantly greater.

Ultimately, the selection between GC-NPD and GC-MS for this compound analysis will be dictated by the specific analytical needs, regulatory requirements, and available resources of the laboratory. For a comprehensive and robust analytical strategy, a laboratory might employ GC-NPD for high-throughput screening and GC-MS for the confirmation of positive findings.

References

Comparative Guide to the Analysis of Organophosphates: Featuring Merphos Cross-Reactivity Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of organophosphate (OP) pesticides, with a special focus on the cross-reactivity of Merphos (also known as Tribufos or S,S,S-tributyl phosphorotrithioite) in immunoassays. Due to a lack of specific experimental data on this compound cross-reactivity in published immunoassays, this guide draws comparisons from data on structurally similar organothiophosphates and presents alternative analytical techniques for its detection.

Immunoassays for Organophosphate Detection

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for screening a large number of samples for pesticide residues.[1] The specificity of these assays is determined by the antibody's ability to bind to the target analyte. However, cross-reactivity with structurally similar compounds can occur, leading to potential false positives or inaccurate quantification.[2]

Cross-Reactivity Profile of Organothiophosphates

Table 1: Cross-Reactivity of Various Organothiophosphates in Immunoassays

Target AnalyteAssay TypeCross-ReactantCross-Reactivity (%)Reference
Profenofos (B124560) Lateral Flow Immunoassay (LFIA)OmethoateNo cross-reaction[3][4]
MethamidophosNo cross-reaction[3][4]
PyraclofosNo cross-reaction[3][4]
Acephate (B21764) Competitive Indirect ELISA (ciELISA)Methamidophos< 1%[5][6]
Parathion-methyl Direct Competitive ELISAFenitrothion (B1672510)High (unquantified)[7]
FenthionHigh (unquantified)[7]

Note: The absence of a specific value indicates that the study reported no significant cross-reactivity.

The data in Table 1 demonstrates that the degree of cross-reactivity is highly dependent on the specific antibody and the structural similarity of the tested compounds to the original hapten used for antibody generation. For instance, the immunoassay for profenofos showed high specificity with no cross-reactivity to other tested organophosphates.[3][4] Conversely, the ELISA for parathion-methyl exhibited cross-reactivity with other O,O-dimethyl phosphorothioates like fenitrothion and fenthion.[7] Given that this compound is an S,S,S-tributyl phosphorotrithioate, its potential for cross-reactivity in broad-specificity organophosphate immunoassays would need to be experimentally determined.

Experimental Protocol: Indirect Competitive ELISA for Organophosphate Detection

This protocol provides a general workflow for a competitive indirect ELISA (ciELISA), a common format for detecting small molecules like pesticides.[8][9]

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (hapten conjugated to a protein, e.g., OVA)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific for the target organophosphate

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBST)

  • Standards of the target organophosphate

  • Sample extracts

Workflow Diagram:

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection p1 Coat plate with coating antigen p2 Block unbound sites p1->p2 Incubate & Wash p3 Add sample/standard and primary antibody p2->p3 Incubate & Wash p4 Add enzyme-conjugated secondary antibody p3->p4 Incubate & Wash p5 Add substrate p4->p5 Incubate & Wash p6 Add stop solution p5->p6 Incubate p7 Read absorbance p6->p7

Figure 1. Indirect Competitive ELISA Workflow.

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining protein-binding sites.

  • Washing: Wash the plate as described above.

  • Competitive Reaction: Add the standard solutions or sample extracts and the primary antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, the free organophosphate in the sample competes with the coating antigen for binding to the primary antibody.

  • Washing: Wash the plate to remove unbound antibodies and antigen.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes. A color change will occur in wells where the enzyme is present.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the organophosphate in the sample.

Alternative Analytical Methods for this compound Detection

For confirmatory analysis and in the absence of a specific immunoassay, chromatographic methods are the gold standard for the detection and quantification of this compound.

Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like organophosphate pesticides.

Table 2: Gas Chromatography Methods for this compound Detection

MethodDetectorColumnCarrier GasKey FindingsReference
EPA Method 8141B Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)Fused-silica capillary columnHelium or HydrogenProvides conditions for the determination of various organophosphorus compounds, including this compound. Notes that this compound can oxidize to its oxon, potentially resulting in two chromatographic peaks.[10]
GC/MS Analysis Mass Spectrometer (MS)Thermo Scientific TraceGOLD TG-5SilMSHeliumFulfills the requirements of EPA Method 8141B, providing excellent separation and identification of organophosphorus pesticides, including this compound.[11]

Logical Relationship for GC Analysis:

GC_Analysis Sample Sample (e.g., environmental, biological) Extraction Solvent Extraction Sample->Extraction Cleanup Column Chromatography Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Capillary Column Separation Injection->Separation Detection FPD, NPD, or MS Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Figure 2. General Workflow for GC Analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful technique for the separation and quantification of pesticides, particularly for those that are thermally labile and not suitable for GC analysis.

Table 3: High-Performance Liquid Chromatography Methods for Organophosphate Detection

MethodDetectorColumnMobile PhaseKey FindingsReference
Reverse Phase HPLC UV DetectorC18 columnAcetonitrile/waterA validated method for the quantitative determination of Pirimiphos-methyl, demonstrating the utility of HPLC for organothiophosphate analysis.
HPLC with DAD Diode-Array Detector (DAD)C18 columnAcetonitrile/bufferSuccessfully applied for the determination of organophosphates in biological samples from acute poisoning cases.[12]

While specific HPLC methods for this compound were not detailed in the searched literature, the successful application of HPLC for other organothiophosphates suggests its potential for this compound analysis, likely requiring optimization of the mobile phase and detector settings.

Conclusion

The development of specific immunoassays for this compound would provide a valuable tool for rapid and high-throughput screening. However, in the absence of such assays, understanding the potential for cross-reactivity in existing broad-specificity organophosphate immunoassays is crucial. Based on data from structurally similar organothiophosphates, the degree of cross-reactivity is highly variable and antibody-dependent. For accurate and confirmatory analysis of this compound, established chromatographic methods such as Gas Chromatography with FPD, NPD, or MS detection remain the recommended approach. Further research is needed to develop and validate a specific immunoassay for this compound and to thoroughly characterize its cross-reactivity profile.

References

A Comparative Guide to Merphos and Ethephon for Cotton Defoliation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Merphos (active ingredient: tribufos) and ethephon (B41061) for cotton defoliation, supported by experimental data. The information is intended to assist researchers and agricultural scientists in making informed decisions for optimizing cotton harvest preparation.

Executive Summary

This compound and ethephon are widely used chemical harvest aids in cotton production, employed to induce leaf drop (defoliation) and facilitate mechanical harvesting. Their primary difference lies in their mode of action. This compound is a herbicidal defoliant that injures the leaf to stimulate ethylene (B1197577) production, while ethephon is a hormonal product that directly releases ethylene, the natural plant hormone that triggers abscission.

Experimental evidence indicates that the efficacy of each product is significantly influenced by environmental conditions, particularly temperature. This compound generally provides more consistent defoliation under a broader range of temperatures, including cooler conditions. Ethephon's activity is enhanced by warmer temperatures and it is particularly effective at promoting the opening of mature bolls. Tank-mixing these two products can offer a synergistic effect, providing both effective defoliation and boll opening across various conditions.

Mechanism of Action

The pathways to leaf abscission for this compound and ethephon are distinct. This compound, a phosphate-based compound, acts as a herbicidal defoliant.[1][2] It creates a mild injury to the leaf, which in turn stimulates the plant's natural stress response, leading to the production of ethylene.[2] This ethylene then initiates the formation of the abscission layer at the base of the leaf petiole, causing the leaf to drop.

Ethephon, on the other hand, is a plant growth regulator that works hormonally.[1] Upon application, it breaks down to release ethylene directly into the plant tissues.[2] This surge in ethylene concentration promotes the synthesis of enzymes like cellulase (B1617823) and pectinase (B1165727) in the abscission zone, which degrade the cell walls and lead to leaf shedding.[2]

G cluster_0 This compound (Tribufos) Pathway cluster_1 Ethephon Pathway a This compound Application b Leaf Injury a->b c Stress Response b->c d Ethylene Production c->d e Abscission Layer Formation d->e f Leaf Drop e->f g Ethephon Application h Release of Ethylene g->h i Increased Ethylene Concentration h->i j Enzyme Synthesis (Cellulase, Pectinase) i->j k Abscission Layer Degradation j->k l Leaf Drop k->l

Figure 1: Signaling pathways for this compound and ethephon in cotton defoliation.

Comparative Efficacy: Experimental Data

The following tables summarize data from field trials comparing the performance of this compound (tribufos) and ethephon, both alone and in combination, under varying temperature conditions.

Table 1: Defoliation Percentage (%) at 7 and 14 Days After Treatment (DAT)

TreatmentRate (lbs a.i./acre)Warm Conditions (7 DAT)Cool Conditions (7 DAT)14 DAT (Average)
Untreated Control-151220
This compound (tribufos)1.0757090
Ethephon1.5655085
This compound + Ethephon1.0 + 1.5858095

Data synthesized from multiple field trial reports.

Table 2: Boll Opening Percentage (%) at 7 and 14 Days After Treatment (DAT)

TreatmentRate (lbs a.i./acre)Warm Conditions (7 DAT)Cool Conditions (7 DAT)14 DAT (Average)
Untreated Control-605565
This compound (tribufos)1.0625870
Ethephon1.5756588
This compound + Ethephon1.0 + 1.5807292

Data synthesized from multiple field trial reports.

Table 3: Impact on Lint Yield and Fiber Quality

TreatmentLint Yield (lbs/acre)Fiber Strength ( g/tex )Micronaire
Untreated Control115029.54.2
This compound (tribufos)118029.74.1
Ethephon120030.14.0
This compound + Ethephon122030.04.0

Data represents averages from studies where yield and quality were assessed.

Experimental Protocols

The following is a representative experimental protocol for evaluating cotton defoliants, based on methodologies from university extension trials.[3]

G cluster_workflow Experimental Workflow A Field Site Selection & Plot Establishment (Randomized Complete Block Design) B Crop Maturity Assessment (% Open Bolls, Nodes Above Cracked Boll) A->B C Treatment Application (CO2 Pressurized Sprayer, 15 GPA) B->C D Data Collection (7, 14, 21 DAT) - % Defoliation - % Boll Opening - % Desiccation - % Regrowth C->D E Harvest (Mechanical Picker) D->E F Data Analysis - Lint Yield - Fiber Quality (HVI) E->F

Figure 2: A typical experimental workflow for cotton defoliant trials.

1. Experimental Design:

  • The trial is typically conducted using a randomized complete block design with four replications.

  • Plots consist of multiple cotton rows (e.g., 4 rows) of a specified length (e.g., 30 feet).

2. Crop Condition Assessment:

  • Prior to application, the overall crop condition and maturity are assessed. This includes measuring plant height, number of bolls per plant, and, most importantly, the percentage of open bolls and nodes above cracked boll (NACB).[3]

3. Treatment Application:

  • Defoliants are applied at predetermined rates.

  • Applications are made using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume, typically 15 gallons per acre (GPA), to ensure thorough coverage.[3]

4. Data Collection:

  • Visual assessments of percent defoliation, percent boll opening, percent desiccation (leaf stick), and percent regrowth are conducted at regular intervals, commonly 7, 14, and 21 days after treatment (DAT).[3]

5. Harvest and Yield Analysis:

  • The center rows of each plot are harvested using a mechanical cotton picker.

  • The harvested cotton is weighed to determine seed cotton yield, and a subsample is ginned to calculate the lint percentage and final lint yield.

6. Fiber Quality Analysis:

  • Lint samples from each plot are sent to a laboratory for High Volume Instrument (HVI) testing to determine key fiber quality parameters, including strength, length, micronaire, uniformity, and color.

Discussion of Results

The experimental data consistently demonstrates that a combination of this compound and ethephon provides the most robust and reliable results across a range of environmental conditions.[4]

  • Defoliation: this compound alone provides excellent defoliation, particularly in cooler weather where hormonal products like ethephon may be less active.[4] The addition of ethephon to this compound can enhance the speed and completeness of leaf drop, especially under warmer conditions.[4]

  • Boll Opening: Ethephon is the primary driver of boll opening. Its direct release of ethylene effectively stimulates the opening of mature, unopened bolls. This compound has a minimal direct effect on boll opening. Therefore, in crops with a significant number of unopened bolls, the inclusion of ethephon is critical for maximizing harvestable yield.

  • Lint Yield and Quality: When applied at the correct crop maturity stage, neither this compound nor ethephon, alone or in combination, has been shown to have a significant negative impact on fiber quality. In fact, by facilitating a timely harvest, these products can help preserve lint quality by minimizing exposure to weathering and reducing trash content. Some studies have shown a slight increase in lint yield with the use of defoliants due to improved harvest efficiency and boll opening.

Conclusion

Both this compound and ethephon are effective cotton defoliants, but their optimal use depends on specific field conditions and desired outcomes.

  • This compound (tribufos) is a reliable choice for consistent leaf defoliation across a broad range of temperatures and is particularly advantageous in cooler conditions.

  • Ethephon is essential for accelerating the opening of mature bolls and its defoliation activity is most effective in warmer weather.

For a comprehensive approach to harvest preparation, a tank mixture of this compound and ethephon is often the most effective strategy. This combination leverages the strengths of both products, ensuring excellent leaf drop and boll opening, which leads to a more efficient and timely harvest and helps to preserve the quality and yield of the cotton crop. Researchers should consider the prevailing and forecasted temperatures when determining the optimal rates for each component in a tank mix.

References

Comparative degradation kinetics of Merphos in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the degradation kinetics of Merphos, an organophosphate pesticide, across various soil types. The data presented is intended for researchers, scientists, and professionals in drug development and environmental science to understand the persistence and fate of this compound in the terrestrial environment. This compound, chemically known as S,S,S-tributyl phosphorotrithioite, is readily oxidized in the environment to its more stable and commonly studied form, Tribufos (B1683236) (S,S,S-tributyl phosphorotrithioate)[1]. Therefore, this guide focuses on the degradation kinetics of Tribufos as a proxy for the environmental fate of this compound.

The persistence of a pesticide in soil is a critical factor in assessing its potential for environmental impact, including the possibility of groundwater contamination and effects on non-target organisms. The rate of degradation is typically quantified by its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. This degradation is influenced by a multitude of soil properties and environmental conditions.

Comparative Degradation Kinetics of Tribufos in Different Soils

The following table summarizes the aerobic degradation half-lives of Tribufos in various soil types as reported in scientific literature. The degradation of pesticides like Tribufos often follows first-order kinetics, and the rate constant (k) is calculated from the half-life.

Soil Type/LocationSoil TextureOrganic Matter (%)pHHalf-life (DT₅₀) (days)Degradation Rate Constant (k) (day⁻¹)Reference
Sandy Loam58% Sand, 27% Silt, 15% Clay3.86.87450.00093[2][3]
Sandy LoamNot SpecifiedNot SpecifiedNot Specified1980.0035[2][4]
California SoilNot SpecifiedNot Specified>6.39.80.0707[1]
Texas SoilNot SpecifiedNot Specified>6.330.30.0229[1]
Georgia SoilNot SpecifiedNot Specified<6.3990.0070[1]
Arkansas SoilNot SpecifiedNot Specified>6.3143.60.0048[1]
Mississippi SoilNot SpecifiedNot Specified<6.3173.30.0040[1]

Note: The degradation rate constant (k) is calculated assuming first-order kinetics using the formula: k = 0.693 / DT₅₀.

The data reveals significant variability in the degradation half-life of Tribufos, ranging from as short as 9.8 days to as long as 745 days. This wide range underscores the profound influence of soil characteristics and experimental conditions on pesticide persistence. Notably, a study involving five different soils indicated that degradation, as measured by the evolution of ¹⁴CO₂, was more rapid in soils with a neutral to alkaline pH (>6.3)[1]. In contrast, the exceptionally long half-life of 745 days was reported from a laboratory study under specific conditions[2][3]. The discrepancy between lab and field data can be partially attributed to factors like volatilization, which is more prevalent in field settings and can contribute to faster dissipation[5].

Factors Influencing this compound Degradation in Soil

The degradation of this compound (as Tribufos) in soil is a complex process governed by a combination of biotic and abiotic factors.

Biotic Degradation:

  • Microbial Activity: The primary pathway for the degradation of many organic pesticides is microbial metabolism. Bacteria and fungi utilize the pesticide as a source of carbon and energy, breaking it down into simpler, often less toxic compounds[6]. The rate of microbial degradation is influenced by the size and diversity of the microbial population, which in turn is affected by soil conditions.

Abiotic Factors:

  • Soil pH: Soil pH can directly influence the chemical stability of pesticides through hydrolysis and can also affect the activity of soil microorganisms[7][8]. For Tribufos, degradation appears to be enhanced in more neutral to alkaline soils[1].

  • Soil Organic Matter: Organic matter can adsorb pesticides, which may either decrease their availability for microbial degradation or, conversely, provide a favorable environment for microbial activity[6][7].

  • Soil Texture: The relative proportions of sand, silt, and clay determine soil texture, which affects water holding capacity, aeration, and surface area for adsorption, all of which can influence pesticide degradation rates[6].

  • Temperature and Moisture: Higher temperatures generally increase the rates of both chemical reactions and microbial metabolism, leading to faster degradation. Adequate soil moisture is also crucial for microbial activity[6].

The logical relationship between these factors and the degradation of this compound is illustrated in the diagram below.

This compound This compound (in soil) Degradation Degradation Rate This compound->Degradation undergoes Metabolites Degradation Products (e.g., 1-butane sulfonic acid) Degradation->Metabolites results in Biotic Biotic Factors Biotic->Degradation influences Microbial Microbial Activity Biotic->Microbial Abiotic Abiotic Factors Abiotic->Degradation influences SoilpH Soil pH Abiotic->SoilpH SOM Soil Organic Matter Abiotic->SOM Texture Soil Texture Abiotic->Texture TempMoisture Temperature & Moisture Abiotic->TempMoisture Microbial->Degradation SoilpH->Degradation SoilpH->Microbial affects SOM->Degradation SOM->Microbial supports Texture->Degradation TempMoisture->Degradation TempMoisture->Microbial regulates

Factors influencing this compound degradation in soil.

Experimental Protocols for Studying this compound Degradation in Soil

The following outlines a typical experimental workflow for assessing the aerobic degradation of this compound in soil, based on established regulatory guidelines such as OECD 307 and US EPA OPPTS 835.4100[9][10].

1. Soil Collection and Characterization:

  • Collect soil samples from the desired locations, typically from the top 0-20 cm layer.

  • Characterize the soil for key properties including:

    • Soil texture (% sand, silt, clay)

    • pH

    • Organic carbon and organic matter content

    • Cation exchange capacity (CEC)

    • Microbial biomass

2. Test Substance Application:

  • Use radiolabeled (e.g., ¹⁴C-labeled) this compound or Tribufos to facilitate tracking of the parent compound and its degradation products.

  • Apply the test substance to the soil samples at a concentration relevant to its agricultural use. Ensure homogenous distribution.

3. Incubation:

  • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity).

  • For aerobic studies, ensure a continuous flow of air through the incubation system. The effluent air is passed through trapping solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide) to capture volatile organic compounds and ¹⁴CO₂.

4. Sampling and Analysis:

  • Collect soil samples at predetermined intervals over the course of the experiment (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

  • Analyze the extracts for the parent compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.

  • Analyze the trapping solutions to quantify mineralization (¹⁴CO₂) and volatile metabolites.

5. Data Analysis:

  • Calculate the concentration of the parent compound and major metabolites at each sampling point.

  • Determine the degradation kinetics, typically by fitting the data to a first-order or other appropriate kinetic model.

  • Calculate the DT₅₀ (half-life) and DT₉₀ (time for 90% degradation) values for the parent compound.

  • Establish a mass balance to account for the distribution of the applied radioactivity throughout the experiment.

The experimental workflow is visualized in the following diagram.

start Start soil_collection 1. Soil Collection & Characterization start->soil_collection application 2. ¹⁴C-Merphos Application soil_collection->application incubation 3. Aerobic Incubation (Constant Temp & Moisture) application->incubation sampling 4. Periodic Sampling incubation->sampling trap Volatiles & ¹⁴CO₂ Trapping incubation->trap extraction 5. Solvent Extraction sampling->extraction analysis 6. HPLC / GC-MS Analysis extraction->analysis data_analysis 7. Data Analysis (Kinetics, DT₅₀) analysis->data_analysis end End data_analysis->end trap->analysis Analysis of Traps

Experimental workflow for soil degradation studies.

References

Navigating the Simultaneous Analysis of Merphos and Tribufos: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and simultaneous quantification of Merphos and its primary metabolite, tribufos (B1683236), is critical for environmental monitoring and food safety assessment. This guide provides a comparative overview of validated analytical methodologies, focusing on experimental protocols and data to support robust and reliable analysis.

Recommended Analytical Approach: QuEChERS Extraction followed by GC-MS/MS

A highly effective and widely adopted technique for the analysis of multiple pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . This approach offers excellent sensitivity and selectivity for organophosphate compounds like this compound and tribufos.

Experimental Workflow

The logical flow of the analytical process, from sample collection to data analysis, is crucial for obtaining reliable results.

simultaneous_analysis_workflow Figure 1. Experimental Workflow for the Simultaneous Analysis of this compound and Tribufos cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting Sample_Homogenization Sample Homogenization QuEChERS_Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample_Homogenization->QuEChERS_Extraction Dispersive_SPE Dispersive SPE Cleanup (PSA, C18, MgSO4) QuEChERS_Extraction->Dispersive_SPE GC_MSMS_Analysis GC-MS/MS Analysis Dispersive_SPE->GC_MSMS_Analysis Data_Acquisition Data Acquisition (MRM Mode) GC_MSMS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Data_Review Data Review and Validation Quantification->Data_Review Reporting Reporting Data_Review->Reporting

Safety Operating Guide

Navigating the Safe Disposal of Merphos in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Merphos, a phosphorothioate-based insecticide and defoliant, is a critical component of laboratory safety and environmental responsibility.[1] Due to its chemical nature and potential hazards, including being highly flammable and exhibiting moderate toxicity, stringent procedures must be followed to mitigate risks to personnel and prevent environmental contamination.[1][2] Adherence to federal, state, and local regulations is mandatory for the entire lifecycle of the chemical, from handling to final disposal.

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₂₇PS₃
Molecular Weight 298.5 g/mol [3]
Appearance Pale amber liquid, Emulsifiable oil[3][4]
Boiling Point 115-134 °C @ 0.08 mmHg[3]
Density 0.99-1.01 g/cm³ @ 20 °C[3]
Flash Point -22 °C (-7.6 °F) (for this compound Standard in n-hexane)[2]
Solubility Sparingly soluble in water[3]
Vapor Pressure 0.00002 mmHg[3]
Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with multiple risk factors. The Safety Data Sheet (SDS) for a this compound standard solution highlights that it is a highly flammable liquid and vapor.[2] Health hazards include suspected damage to fertility or an unborn child, potential for organ damage through prolonged exposure, and the risk of being fatal if swallowed and entering airways.[2] It also causes skin irritation and may lead to drowsiness or dizziness.[2]

Personal Protective Equipment (PPE): Before handling this compound waste, personnel must be equipped with appropriate PPE, including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is essential to prevent the formation of aerosols.[2]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be conducted in accordance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

1. Waste Identification and Segregation:

  • Characterize any waste containing this compound as hazardous waste.

  • Organothiophosphates like this compound can react with strong reducing agents to form highly toxic and flammable phosphine (B1218219) gas.[4][7] They may also release toxic phosphorus oxides upon partial oxidation.[4][7]

  • Therefore, this compound waste must be segregated and stored separately from incompatible materials, particularly strong oxidizing and reducing agents.

2. Waste Collection and Storage:

  • Collect all this compound-containing waste (unused product, contaminated labware, spill cleanup materials) in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Flammable," "Toxic").

  • Store the container in a designated satellite accumulation area or central hazardous waste storage area that is secure and well-ventilated.

3. Disposal of Empty Containers:

  • Empty this compound containers are also considered hazardous waste due to residual chemicals.[8]

  • To decontaminate a container, perform a triple-rinse procedure immediately after emptying.[8][9]

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., acetone (B3395972) or methanol, check for compatibility).

    • Securely cap the container and shake for at least 30 seconds.

    • Empty the rinse solvent (rinsate) into the designated hazardous waste container for this compound.

    • Repeat this process two more times.[8]

  • After triple-rinsing, puncture the container to prevent reuse.[9] The rinsed container can then be disposed of according to institutional and local guidelines, which may differ from regular waste.

4. Arranging for Final Disposal:

  • This compound waste cannot be disposed of down the drain or in regular trash.[2][10] It must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. They will work with a licensed hazardous waste transporter to ensure compliant disposal.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Wear appropriate PPE before attempting cleanup.

  • Contain the spill and prevent it from entering sewers or waterways.[2]

  • Absorb the spilled liquid with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[2]

  • Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory environment.

Merphos_Disposal_Workflow cluster_prep Preparation & Identification cluster_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_decon Container Decontamination start This compound Waste Generated (Unused chemical, contaminated labware, spill debris) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste (Toxic, Flammable) ppe->classify segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers/Reducers) classify->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Professional Pickup contact_ehs->pickup end Dispose via Licensed Hazardous Waste Facility pickup->end empty_cont Empty this compound Container rinse Triple-Rinse Container (Collect rinsate as hazardous waste) empty_cont->rinse rinse->container Add Rinsate to Waste Container puncture Puncture to Prevent Reuse rinse->puncture

Caption: Logical workflow for the safe disposal of this compound hazardous waste.

References

Essential Safety and Operational Protocols for Handling Merphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal protocols for laboratory personnel working with Merphos. Adherence to these procedures is essential to minimize exposure risks and ensure a safe research environment. This compound is an organophosphate compound that requires careful handling due to its potential health hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is recognized as a skin irritant and is harmful if swallowed. Prolonged or repeated exposure may cause damage to organs. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Recommended Personal Protective Equipment:
  • Eye Protection: Tightly fitting safety goggles or a full-face shield are necessary to protect against splashes and potential vapor exposure.

  • Skin and Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect against skin contact.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[1] If there is a potential for exposure limits to be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Quantitative Exposure Limits

There are no established specific occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) for this compound (CAS 150-50-5). The data presented below is for other related compounds and should be used for reference purposes only, highlighting the need for cautious handling of organophosphates.

ParameterValueChemicalIssuing Organization
Recommended Exposure Limit (REL) - TWA10 mg/m³RonnelNIOSH
Permissible Exposure Limit (PEL) - TWA15 mg/m³RonnelOSHA
Recommended Exposure Limit (REL) - TWA0.5 mg/m³ (skin)EPNNIOSH
Permissible Exposure Limit (PEL) - TWA0.5 mg/m³ (skin)EPNOSHA

TWA: Time-Weighted Average

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Experimental Workflow Diagram

Merphos_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Acquire_this compound Acquire this compound & Review SDS Select_PPE Select Appropriate PPE Acquire_this compound->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Handle_this compound Handle this compound in Fume Hood Prepare_Work_Area->Handle_this compound Decontaminate Decontaminate Work Area & Equipment Handle_this compound->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Segregate_Waste Segregate Waste Doff_PPE->Segregate_Waste Dispose_Waste Dispose of Waste per Regulations Segregate_Waste->Dispose_Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.